1-Pyrenebutanol
描述
Structure
3D Structure
属性
IUPAC Name |
4-pyren-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12,21H,1-2,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRENSFROWALQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376359 | |
| Record name | 1-Pyrenebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67000-89-9 | |
| Record name | 1-Pyrenebutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067000899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrenebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrenebutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Pyrenebutanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-pyrenebutanol, a fluorescent aromatic alcohol. It details experimental protocols for its synthesis and its application as a fluorescent probe, particularly in studying enzymatic processes. The information is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.
Core Chemical and Physical Properties
This compound (CAS No. 67000-89-9) is a polycyclic aromatic hydrocarbon derivative with a hydroxyl functional group.[1][2][3][4][5] Its rigid pyrene (B120774) core is responsible for its intrinsic fluorescence, while the butanol side chain provides a site for potential chemical modifications and influences its solubility.[3][6]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. It is a white to light yellow solid at room temperature with a melting point in the range of 80-83 °C.[6] While its boiling point is predicted to be high due to its molecular weight and aromatic structure, it is typically handled as a solid.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₈O | [2][3][4][5] |
| Molecular Weight | 274.36 g/mol | [4][5] |
| CAS Number | 67000-89-9 | [2][3][4][5] |
| Appearance | White to light yellow solid | [6] |
| Melting Point | 80-83 °C | |
| Boiling Point (Predicted) | 488.4 ± 24.0 °C | [7] |
| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [7] |
| XLogP3 | 5.3 | [3] |
Solubility Profile
| Solvent | Miscibility/Solubility (Qualitative) |
| Water | Poorly miscible/low solubility |
| Ethanol | Miscible |
| Methanol (B129727) | Miscible |
| Dimethyl Sulfoxide (B87167) (DMSO) | Miscible |
| Chloroform | Miscible |
| Toluene | Miscible |
| Acetone | Miscible |
Miscibility data is based on general solvent miscibility charts and the expected behavior of a moderately polar organic compound.[10]
Spectral Properties
The photophysical properties of this compound are dominated by the pyrene chromophore. The absorption spectrum is expected to show characteristic vibronic bands typical of pyrene derivatives.[11][12] The fluorescence emission is highly sensitive to the local environment, a property that makes it a valuable fluorescent probe.[13]
| Spectral Property | Description | Source(s) |
| UV-Vis Absorption | Expected to have absorption maxima similar to other 1-substituted pyrenes, with strong absorption bands in the UV region. For pyrene, a strong absorption is observed at 335.2 nm.[14] | [14][15] |
| Fluorescence Emission | The fluorescence emission spectrum of pyrene derivatives typically shows well-resolved vibronic bands. The ratio of the intensities of these bands is sensitive to the polarity of the microenvironment. Excitation of pyrene is often performed around 317 nm, with emission maxima observed in the 370-400 nm range. The quantum yield of pyrene in cyclohexane (B81311) is 0.32. | [14] |
| ¹H NMR | Spectra available from commercial suppliers. | [3] |
| ¹³C NMR | Spectra available from commercial suppliers. | [3] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reduction of a 1-pyrenebutyric acid derivative. 1-Pyrenebutyric acid can be synthesized via a two-step process starting with a Friedel-Crafts acylation of pyrene with succinic anhydride, followed by reduction of the resulting keto acid.[16] The carboxylic acid is then typically reduced to the primary alcohol.
Protocol: Reduction of 1-Pyrenebutyric Acid to this compound
This protocol describes a general procedure for the reduction of 1-pyrenebutyric acid to this compound using lithium aluminum hydride (LiAlH₄).
Materials:
-
1-Pyrenebutyric acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-pyrenebutyric acid in anhydrous THF.
-
Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a molar excess (typically 1.5-2 equivalents) of LiAlH₄ in small portions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Workup: Filter the resulting suspension to remove the aluminum salts and wash the solid with diethyl ether. Combine the organic filtrates and wash with 1 M HCl, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Caption: Synthetic pathway for this compound.
Applications in Research and Drug Development
This compound is a versatile tool in biochemical and biophysical research due to its fluorescent properties.[4][17]
Fluorescent Probe for Enzyme Kinetics
This compound serves as a fluorescent substrate for certain enzymes, allowing for the real-time monitoring of enzymatic reactions. A notable example is its use with cytochrome P450eryF.[1]
Interaction with Cytochrome P450eryF:
This compound binds to the active site of P450eryF, a bacterial cytochrome P450 enzyme.[1] This binding event can be monitored through two primary mechanisms:
-
Spin State Shift: The binding of this compound induces a shift in the spin state of the heme iron in P450eryF, which can be detected by spectrophotometry.[1]
-
Fluorescence Resonance Energy Transfer (FRET): The pyrene moiety of this compound acts as a FRET donor, and the heme group in the enzyme's active site acts as a FRET acceptor. The binding of the substrate brings the donor and acceptor into close proximity, resulting in efficient FRET that can be measured by fluorescence spectroscopy.[1]
The binding of this compound to P450eryF exhibits positive cooperativity, meaning the binding of one substrate molecule increases the enzyme's affinity for subsequent substrate molecules.[1] Following binding, the enzyme catalyzes the hydroxylation of the butanol side chain.[1]
Caption: Interaction of this compound with P450eryF.
Experimental Protocol: Monitoring P450eryF Activity
This protocol provides a general workflow for using this compound to monitor the activity of P450eryF.
Materials:
-
Purified P450eryF enzyme
-
This compound stock solution (in a suitable organic solvent like DMSO)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, P450eryF enzyme, and the NADPH regenerating system.
-
Baseline Measurement: Record the baseline fluorescence of the mixture, exciting at a wavelength appropriate for pyrene (e.g., ~340 nm) and monitoring the emission of both the pyrene monomer (e.g., ~375-400 nm) and the heme (for FRET, though typically FRET is observed as quenching of the donor).
-
Initiation of Reaction: Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix quickly.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time. A decrease in the fluorescence of this compound can indicate both binding (due to FRET) and enzymatic turnover.
-
Analysis: The initial rate of the reaction can be determined from the change in fluorescence over time. By varying the substrate concentration, kinetic parameters such as Kₘ and Vₘₐₓ can be determined.
Caption: Workflow for a fluorescence-based enzyme assay.
Synthesis of Fluorescent Nanoparticles and Polymers
This compound is used as an initiator or a label in the synthesis of fluorescent polymers and nanoparticles.[4] For instance, it can initiate the ring-opening polymerization of lactide to produce pyrene-terminated polylactic acid (PLA).[4] These fluorescently tagged polymers can then be formulated into nanoparticles for applications in drug delivery and bioimaging, where the pyrene fluorescence can be used to track the location and fate of the nanoparticles.[4]
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] It should be handled in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable chemical tool with unique photophysical properties that make it particularly useful as a fluorescent probe in biochemical and materials science research. Its ability to act as a substrate for enzymes like P450eryF allows for detailed kinetic studies, while its use in the synthesis of fluorescent polymers and nanoparticles opens up possibilities in drug delivery and diagnostics. This guide provides core information and protocols to facilitate the effective use of this compound in a research setting.
References
- 1. Allosteric mechanisms in P450eryF probed with this compound, a novel fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. This compound | C20H18O | CID 2762672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-ピレンブタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 67000-89-9 [m.chemicalbook.com]
- 7. This compound|67000-89-9|lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of 1-pyrenebutyric acid and pyrene submicron dots by laser-induced molecular micro-jet implantation [inis.iaea.org]
- 10. csustan.edu [csustan.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of cytochrome P450 isoforms involved in 1-hydroxylation of pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. omlc.org [omlc.org]
- 15. Experimental and theoretical studies of the photophysical properties of 2- and 2,7-functionalized pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Pyrenebutanol (CAS Number 67000-89-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutanol is a fluorescent aromatic alcohol with the CAS number 67000-89-9. Its rigid, planar pyrene (B120774) moiety confers intrinsic fluorescence, making it a valuable tool in various scientific disciplines, particularly in the study of molecular interactions and the development of novel materials. The butanol chain provides a reactive hydroxyl group for chemical modifications, allowing its incorporation into larger molecular structures such as polymers and nanoparticles. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the field.
Chemical and Physical Properties
This compound is a yellow-tan solid that is generally insoluble in water but soluble in many organic solvents.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 67000-89-9 | [1][2][3][4][5] |
| Molecular Formula | C₂₀H₁₈O | [2][3][4][5] |
| Molecular Weight | 274.36 g/mol | [2][3][4][5] |
| Melting Point | 80-83 °C | [2][4] |
| Boiling Point (Predicted) | 488.4 ± 24.0 °C | [4] |
| Appearance | Yellow-tan powder | [1] |
| Solubility | Does not mix with water | [1] |
| Purity | ≥99% | [2][3] |
| Functional Group | Hydroxyl | [2] |
Synthesis of this compound
While this compound is commercially available, understanding its synthesis can be valuable for custom modifications. A common synthetic route involves the reduction of a pyrene-containing carboxylic acid or ester. A representative protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Pyrenebutyric acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A dry, round-bottom flask is charged with 1-pyrenebutyric acid and anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). The flask is cooled in an ice bath.
-
Reduction: A solution of LAH in anhydrous THF is added dropwise to the stirred suspension of 1-pyrenebutyric acid. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% sodium hydroxide (B78521) solution, and then more water, while cooling in an ice bath.
-
Workup: The resulting mixture is filtered, and the filtrate is extracted with dichloromethane. The combined organic layers are washed with 1 M HCl and saturated sodium bicarbonate solution, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a hexane-ethyl acetate (B1210297) gradient to yield this compound as a solid.
Applications and Experimental Protocols
This compound's primary utility stems from its fluorescent properties and its ability to act as an initiator in polymerization reactions.
Fluorescent Probe for Studying Enzyme Mechanisms
This compound serves as a novel fluorescent substrate to investigate the allosteric mechanisms of enzymes like cytochrome P450eryF.[2] The hydroxylation of this compound by the enzyme can be monitored through changes in fluorescence, providing insights into enzyme kinetics and binding.[2]
Materials:
-
Purified P450eryF enzyme
-
This compound stock solution (in a suitable organic solvent like DMSO)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system
-
Fluorometer and High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Mixture Preparation: In a cuvette or microplate well, a reaction mixture is prepared containing potassium phosphate buffer, the P450eryF enzyme, and the NADPH regenerating system.
-
Initiation of Reaction: The reaction is initiated by the addition of this compound to the mixture.
-
Fluorometric Assay: The fluorescence of this compound is monitored over time using a fluorometer. The excitation wavelength is set around 345 nm, and the emission is monitored at approximately 380 nm. A decrease in fluorescence intensity can indicate the enzymatic conversion of this compound.
-
Chromatographic Assay (HPLC): At various time points, aliquots of the reaction mixture are quenched (e.g., with acetonitrile) and analyzed by reverse-phase HPLC to separate and quantify the remaining this compound and its hydroxylated product.
-
Data Analysis: The rate of hydroxylation is determined from the change in fluorescence or the product peak area in the HPLC chromatogram over time.
Caption: Allosteric binding of this compound to P450eryF.
Initiator for Ring-Opening Polymerization
This compound is utilized as an initiator in the ring-opening polymerization of cyclic esters like lactide to synthesize fluorescently-tagged polymers.[2] These polymers can then be used to prepare fluorescent nanoparticles for applications in bioimaging and drug delivery.[2]
Materials:
-
This compound
-
D,L-lactide
-
Stannous octoate (catalyst)
-
Toluene (anhydrous)
-
Magnesium chloride hexahydrate (salting-out agent)
-
Poly(vinyl alcohol) (PVA) solution (stabilizer)
-
Deionized water
Procedure:
Part A: Synthesis of this compound-terminated PLA (PLA-PB)
-
Polymerization: In a flame-dried Schlenk flask under an inert atmosphere, D,L-lactide and this compound are dissolved in anhydrous toluene. Stannous octoate is added, and the mixture is heated to reflux for 24-48 hours.
-
Purification: The polymer is precipitated by pouring the cooled reaction mixture into cold methanol. The precipitate is collected by filtration, redissolved in dichloromethane, and re-precipitated in methanol. This process is repeated three times. The final polymer (PLA-PB) is dried under vacuum.
Part B: Preparation of Fluorescent Nanoparticles by Salting-Out
-
Organic Phase Preparation: PLA-PB is dissolved in acetone.
-
Aqueous Phase Preparation: An aqueous solution of magnesium chloride hexahydrate and PVA is prepared.
-
Emulsification: The organic phase is added dropwise to the aqueous phase under vigorous stirring to form an oil-in-water emulsion.
-
Salting-Out: Deionized water is added to the emulsion to induce the diffusion of acetone into the aqueous phase, leading to the formation of nanoparticles.
-
Purification: The nanoparticles are purified by centrifugation and repeated washing with deionized water to remove the salting-out agent and stabilizer. The final fluorescent nanoparticles are lyophilized for storage.
Caption: Workflow for the synthesis of fluorescent nanoparticles.
Safety and Handling
This compound is considered a hazardous substance.[1] It is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust and prevent contact with skin and eyes.[1] In case of spillage, use dry clean-up procedures to avoid generating dust.[1]
Conclusion
This compound is a versatile chemical compound with significant applications in biochemical research and materials science. Its inherent fluorescence and reactive hydroxyl group make it an excellent tool for probing enzyme mechanisms and for the synthesis of advanced fluorescent materials. The experimental protocols and data provided in this guide offer a foundation for researchers to utilize this compound in their studies. As with any chemical reagent, proper safety precautions must be followed during its handling and use.
References
The Photophysical Profile of 1-Pyrenebutanol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the core photophysical properties of 1-Pyrenebutanol, a fluorescent probe of significant interest to researchers, scientists, and drug development professionals. Valued for its environmental sensitivity, this compound serves as a versatile tool in a multitude of applications, from probing biomolecular microenvironments to quantifying cellular phenomena.
Core Photophysical Properties of this compound
This compound is a derivative of pyrene (B120774), a polycyclic aromatic hydrocarbon known for its characteristic fluorescence. The photophysical properties of its close analog, 1-pyrenebutyric acid (PBA), are well-documented and serve as a reliable proxy. The pyrene moiety's fluorescence is distinguished by a long fluorescence lifetime and a structured emission spectrum that is highly sensitive to the polarity of its local environment. This sensitivity is a key attribute for its use as a molecular probe.
The absorption spectrum of pyrene derivatives typically showcases multiple vibronic bands. Upon excitation, the molecule can emit fluorescence, also characterized by distinct vibronic bands. A notable feature of pyrene and its derivatives is the potential for excimer formation at higher concentrations. An excimer is an excited-state dimer that forms when an excited monomer associates with a ground-state monomer, resulting in a broad, red-shifted, and structureless emission band.
Table 1: Summary of Photophysical Properties of 1-Pyrenebutyric Acid (as a proxy for this compound) in Various Solvents
| Solvent | Absorption Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ_max | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |
| Methanol (B129727) | 343, 326, 313, 276, 265, 242, 234[1] | ~40,000 at 338 nm*[1] | 377, 397[1] | 0.19 - 0.22**[1] | 5.1[1] |
| Ethanol | 342[1] | 33,113 at 342 nm[1] | 377, 397 | 0.38[1] | ~100-185 (deoxygenated)[1][2][3] |
| Water | ~340 | Not Available | ~375, ~395 | Not Available | ~100-200[3] |
| DMSO | ~345[1] | Not Available | ~378, ~398[1] | Not Available | Not Available |
| Cyclohexane | ~335, 320, 307[2] | 54,000 at 335.2 nm (for Pyrene)[4] | 372, 382, 392 (for Pyrene) | 0.32 (for Pyrene)[2][4] | 65-450 (for Pyrene)[2] |
*Note: The molar absorptivity in methanol is for a similar pyrene derivative, N-(1-pyrene)maleimide, and is provided as an estimate.[1] **Note: The quantum yield in methanol is for a π-expanded coumarin, provided as a comparable value.[1]
Experimental Protocols
Accurate determination of photophysical parameters is critical for the reliable application of this compound as a fluorescent probe. Below are detailed methodologies for measuring fluorescence quantum yield and lifetime.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_f) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative method, which involves comparison against a standard of known quantum yield, is most commonly employed.
Materials:
-
This compound
-
A standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.546)
-
Spectroscopic grade solvents
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using the spectrofluorometer, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculation: The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for its determination.
Materials:
-
This compound solution
-
Pulsed light source (e.g., picosecond laser diode)
-
High-speed photodetector (e.g., microchannel plate photomultiplier tube)
-
TCSPC electronics
-
Appropriate emission filters
Procedure:
-
Instrument Setup: The sample is excited by a high-repetition-rate, short-pulsed light source. The emission is passed through a filter to select the fluorescence wavelength and detected by a single-photon sensitive detector.
-
Data Acquisition: The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first fluorescence photon. This process is repeated thousands to millions of times.
-
Histogram Generation: A histogram of the arrival times is built up, representing the fluorescence decay profile.
-
Data Analysis: The resulting decay curve is fitted to an exponential or multi-exponential function to extract the fluorescence lifetime(s). The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.
Applications in Drug Discovery and Cellular Research
The sensitivity of this compound's fluorescence lifetime to quenchers like molecular oxygen and reactive oxygen species (ROS) makes it a valuable probe in cellular studies.
Detection of Intracellular Reactive Oxygen Species (ROS)
The fluorescence lifetime of pyrene derivatives is quenched by paramagnetic species, including many ROS. A decrease in the fluorescence lifetime of intracellular this compound can, therefore, indicate an increase in ROS levels.
Experimental Workflow:
-
Cell Preparation: Culture cells to the desired confluency.
-
Probe Loading: Incubate the cells with a working solution of this compound.
-
Washing: Gently wash the cells to remove any excess, unbound probe.
-
Induction of Oxidative Stress (Optional): Treat cells with a known ROS-inducing agent or the experimental compound of interest. A control group should be maintained.
-
Fluorescence Lifetime Imaging (FLIM): Acquire fluorescence lifetime images using a FLIM system.
-
Data Analysis: Analyze the FLIM data to determine the average fluorescence lifetime of this compound within the cells. A decrease in lifetime compared to the control group is indicative of increased ROS production.
Conclusion
This compound is a powerful fluorescent tool with photophysical properties that are highly responsive to its molecular environment. Its utility in diverse research applications, particularly in the study of cellular processes such as oxidative stress, underscores its importance in the fields of biochemistry, drug discovery, and cell biology. The methodologies and data presented in this guide provide a foundational resource for researchers aiming to leverage the unique capabilities of this versatile probe.
References
A Technical Guide to 1-Pyrenebutanol: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Pyrenebutanol, a fluorescent organic compound with significant applications in biochemical research and materials science. This document outlines its fundamental molecular characteristics, experimental protocols for its use, and a conceptual workflow for its application in nanoparticle synthesis.
Core Molecular Data
This compound is a polycyclic aromatic hydrocarbon derivative characterized by a pyrene (B120774) moiety linked to a butanol chain. This structure imparts unique fluorescent properties that are sensitive to the local environment, making it a valuable probe in various scientific investigations.
| Property | Value | Source |
| Molecular Formula | C20H18O | [1][2][3] |
| Molecular Weight | 274.36 g/mol | [2][4] |
| Alternate Molecular Weight | 274.4 g/mol | [1][3] |
| CAS Number | 67000-89-9 | [2][3] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 80-83 °C | [2][5] |
Experimental Protocols
This compound is utilized in various experimental contexts, primarily as a fluorescent label or an initiator in polymerization reactions. Below are detailed methodologies for its application.
Synthesis of Fluorescent Nanoparticles
This compound can be employed as an initiator in the ring-opening polymerization of lactide to synthesize fluorescently labeled poly(lactic acid) (PLA) nanoparticles. This method allows for the covalent incorporation of the pyrene fluorophore into the polymer backbone.
Materials:
-
This compound
-
D,L-lactide
-
Stannous octoate (Sn(Oct)2) as a catalyst
-
Toluene (anhydrous)
Procedure:
-
Polymerization: In a nitrogen-purged glovebox, a predetermined ratio of D,L-lactide and this compound are dissolved in anhydrous toluene. The catalyst, stannous octoate, is then introduced to initiate the polymerization. The reaction is allowed to proceed at a controlled temperature (e.g., 130°C) for a specific duration (e.g., 3 hours) to achieve the desired molecular weight.
-
Purification: The resulting polymer is dissolved in a suitable solvent and precipitated in a non-solvent like methanol to remove unreacted monomers and the catalyst. This purification step is repeated multiple times to ensure high purity of the polymer.
-
Nanoparticle Formulation: The purified this compound-labeled PLA is then used to prepare nanoparticles using various techniques such as nanoprecipitation or emulsion evaporation.
Use as a Fluorescent Substrate
This compound also serves as a fluorescent substrate for enzymes like P450eryF, enabling the study of enzyme kinetics and allosteric mechanisms through fluorescence spectroscopy.
Materials:
-
This compound stock solution (in a suitable organic solvent like DMSO)
-
Purified P450eryF enzyme
-
Buffer solution (e.g., potassium phosphate (B84403) buffer)
-
Fluorometer
Procedure:
-
Reaction Setup: A reaction mixture is prepared by adding a small aliquot of the this compound stock solution to the buffer in a quartz cuvette.
-
Enzyme Addition: The reaction is initiated by the addition of the P450eryF enzyme.
-
Fluorescence Monitoring: The fluorescence emission of this compound is monitored over time. Changes in fluorescence intensity or wavelength can indicate enzyme activity and provide insights into the binding and catalytic mechanism.
Conceptual Workflow and Visualization
The following diagram illustrates a generalized workflow for the synthesis of fluorescent nanoparticles using this compound as a polymerization initiator.
Caption: Workflow for fluorescent nanoparticle synthesis.
This guide provides foundational information for researchers and professionals working with this compound. Its unique properties make it a versatile tool in the development of novel drug delivery systems and diagnostic agents.
References
Navigating the Solubility Landscape of 1-Pyrenebutanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Pyrenebutanol, a fluorescent derivative of pyrene (B120774), holds significant promise in various research and development applications, including its use as a fluorescent probe and in the synthesis of labeled nanoparticles. A critical physicochemical parameter governing its utility is its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data, detailing experimental protocols for its determination, and offering insights into the factors influencing its solubility. Due to a notable absence of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents solubility data for the parent compound, pyrene, as a foundational reference. Researchers are strongly encouraged to determine the solubility of this compound experimentally for their specific applications.
Introduction to this compound
This compound (C₂₀H₁₈O) is an aromatic alcohol that combines the fluorescent properties of the pyrene moiety with the reactivity of a hydroxyl group. This unique structure makes it a valuable tool in various scientific disciplines. In drug development, for instance, it can be used to fluorescently label drug delivery systems, enabling visualization and tracking in vitro and in vivo. Understanding its solubility is paramount for formulation development, ensuring homogeneity, stability, and bioavailability of the final product.
Quantitative Solubility Data
A thorough search of scientific databases and literature reveals a lack of specific quantitative solubility data for this compound across a range of solvents. However, the solubility of its parent aromatic core, pyrene, has been documented. This data, while not a direct substitute, can provide valuable initial estimates for solvent selection. The presence of the butanol chain in this compound is expected to increase its polarity and potential for hydrogen bonding compared to pyrene, which will influence its solubility profile. Generally, it is anticipated that this compound will exhibit greater solubility in polar solvents than pyrene.
Solubility of Pyrene (Reference Data)
The following table summarizes the solubility of pyrene in various common solvents. This data should be used as a preliminary guide for selecting potential solvents for this compound, with the understanding that experimental verification is essential.
| Solvent | Temperature (°C) | Solubility (mol/L) | Solubility (g/L) |
| Water | 25 | 6.7 x 10⁻⁷[1] | 1.35 x 10⁻⁴ |
| Ethanol | 25 | ~3 x 10⁻³[1] | ~0.61 |
| Cyclohexane | 26 | - | - |
| n-Heptane | 26 | - | - |
| Toluene | - | - | - |
| Chloroform | - | - | - |
| Acetone | - | - | - |
| Ethyl Acetate | - | - | - |
Note: The solubility of pyrene in many organic solvents is significantly higher than in water. The exact values can vary depending on the experimental conditions.
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data for this compound, a well-defined experimental protocol is necessary. The following describes a common and effective method for determining the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg or better)
-
Vials with screw caps (B75204) and PTFE septa
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Record the weight of the transferred supernatant.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
UV-Vis Spectrophotometry: Determine the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. The concentration is then calculated using a pre-established calibration curve of known concentrations of this compound in the same solvent.
-
HPLC: Inject the diluted sample into the HPLC system. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound remains elusive in the current scientific literature, this guide provides a robust framework for researchers to approach this critical parameter. By leveraging the provided reference data for pyrene and implementing the detailed experimental protocol, scientists and drug development professionals can confidently determine the solubility of this compound in their specific solvent systems. This foundational knowledge is essential for the successful application of this versatile fluorescent molecule in a wide array of scientific endeavors.
References
1-Pyrenebutanol: A Technical Guide to its Physicochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 1-Pyrenebutanol, a fluorescent alcohol widely utilized in various research and development sectors. This document details its melting and boiling points, the methodologies for their determination, and outlines a key application workflow.
Core Physicochemical Data
The fundamental physical properties of this compound are summarized below, providing a baseline for its handling and application in experimental settings.
| Property | Value | Source |
| Melting Point | 80-83 °C | (lit.)[1][2][3][4][5][6] |
| Boiling Point | 488.4 ± 24.0 °C | (Predicted)[1][3] |
| Molecular Formula | C₂₀H₁₈O | |
| Molecular Weight | 274.36 g/mol | |
| CAS Number | 67000-89-9 |
Experimental Protocols
Determination of Melting Point
The reported melting point of this compound is a literature value, established through standard experimental procedures, most commonly the capillary method.
Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is often used as an indicator of purity.
Apparatus:
-
Melting point capillary tubes
-
Thermometer or digital temperature probe
-
Heating apparatus (e.g., Thiele tube with mineral oil or a digital melting point apparatus)
-
Sample of this compound, finely powdered
Procedure:
-
A small, finely powdered sample of this compound is packed into a melting point capillary tube to a height of 1-2 mm.[5]
-
The capillary tube is placed in the heating apparatus along with a thermometer.
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[5]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
Prediction of Boiling Point
The boiling point of this compound is a predicted value, as its high boiling point makes experimental determination challenging due to the potential for decomposition. Such predictions are typically derived from computational models.
Principle: Quantitative Structure-Property Relationship (QSPR) models are used to predict the physicochemical properties of chemical compounds based on their molecular structure. These models employ various molecular descriptors.
Methodology: Prediction of boiling points for organic compounds often involves computational methods such as:
-
Group Contribution Methods (e.g., Joback Method): This method estimates properties by summing the contributions of individual functional groups within the molecule.
-
Multiple Linear Regression (MLR): Statistical models are built that correlate the boiling point with various molecular descriptors.[2][4][7] These descriptors can include:
-
Computational Neural Networks: These are more advanced machine learning models that can capture complex, non-linear relationships between molecular structure and boiling point.[4][7]
The predicted value for this compound's boiling point is derived from such computational analyses, providing a reliable estimate for its behavior at elevated temperatures.
Application Workflow: this compound as a Fluorescent Probe
This compound is frequently employed as a fluorescent probe in various assays, for instance, in the investigation of enzymatic mechanisms or the detection of specific analytes. Its pyrene (B120774) moiety exhibits fluorescence that is sensitive to the local environment.
Below is a generalized workflow for the application of this compound as a fluorescent probe for analyte detection.
Caption: Workflow for using this compound as a fluorescent probe.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. medium.com [medium.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. Prediction of Normal Boiling Points of Hydrocarbons from Molecular Structure | Semantic Scholar [semanticscholar.org]
- 5. employees.oneonta.edu [employees.oneonta.edu]
- 6. davjalandhar.com [davjalandhar.com]
- 7. Prediction of boiling points and critical temperatures of industrially important organic compounds from molecular structure | Semantic Scholar [semanticscholar.org]
A Technical Guide to 1-Pyrenebutanol (99% Purity) for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Pyrenebutanol, a fluorescent organic compound, for its application in research and drug development. The document details its commercial availability, physicochemical properties, and key experimental applications, including its use as a fluorescent probe and a photosensitizing agent.
Commercial Availability and Physicochemical Properties
This compound with 99% purity is readily available from several commercial chemical suppliers. Researchers can source this compound from the following vendors, among others. Pricing is subject to change and may vary based on quantity and institutional agreements.
Table 1: Commercial Suppliers of this compound (99% Purity)
| Supplier | Product Number | CAS Number | Purity | Price (USD) |
| Sigma-Aldrich | 399655 | 67000-89-9 | 99% | $128.00 / 1 g |
| Santa Cruz Biotechnology | sc-261543 | 67000-89-9 | 99% | Inquire |
| ChemicalBook | CB7252870 | 67000-89-9 | 99%+ | $10.00 - $15.00 / kg |
Table 2: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₂₀H₁₈O |
| Molecular Weight | 274.36 g/mol |
| CAS Number | 67000-89-9 |
| Melting Point | 80-83 °C |
| Boiling Point | 488.4 °C at 760 mmHg |
| Appearance | Solid |
| SMILES | OCCCCc1ccc2ccc3cccc4ccc1c2c34 |
| InChI | 1S/C20H18O/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12,21H,1-2,4,13H2 |
Experimental Protocols and Applications
This compound is a versatile tool in various research applications due to its fluorescent properties. Below are detailed methodologies for some of its key applications.
Application as a Fluorescent Substrate for Cytochrome P450eryF
This compound has been utilized as a novel fluorescent substrate to investigate the allosteric mechanisms of P450eryF. The binding of this compound to the enzyme can be monitored through changes in its fluorescence and by observing the substrate-induced spin shift of the heme iron.[3]
Experimental Protocol: Fluorometric and Chromatographic Assay of P450eryF Activity
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare a solution of purified P450eryF enzyme in the reaction buffer.
-
Prepare a solution of the necessary redox partners (e.g., putidaredoxin and putidaredoxin reductase) and an NADPH regenerating system.
-
-
Fluorometric Assay:
-
In a fluorescence cuvette, combine the reaction buffer, P450eryF enzyme, and redox partners.
-
Initiate the reaction by adding this compound to the cuvette.
-
Monitor the fluorescence of this compound over time using a fluorometer. The excitation and emission wavelengths should be optimized for this compound (typically in the UV-Vis range). A decrease in fluorescence may indicate substrate binding and turnover.
-
-
Chromatographic Assay:
-
Set up a reaction mixture containing the reaction buffer, P450eryF, redox partners, NADPH regenerating system, and this compound.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant by high-performance liquid chromatography (HPLC) to separate the parent compound (this compound) from its hydroxylated metabolite. The rate of metabolite formation provides a measure of enzyme activity.
-
Synthesis of Fluorescent Nanoparticles
This compound can be used as an initiator in the ring-opening polymerization of lactide to synthesize fluorescently tagged poly(lactic acid) (PLA) polymers. These polymers can then be formulated into fluorescent nanoparticles for various imaging and drug delivery applications.[4][5]
Experimental Protocol: Preparation of this compound-end-capped PLA Nanoparticles
-
Synthesis of this compound-end-capped PLA (PLAP):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add D,L-lactide, this compound (as the initiator), and a catalyst (e.g., stannous octoate).
-
Heat the mixture in bulk at a high temperature (e.g., 130-150°C) for several hours to allow for ring-opening polymerization.
-
The molecular weight of the resulting PLAP can be controlled by varying the ratio of lactide to this compound.
-
Dissolve the crude polymer in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol) to purify it.
-
Dry the purified PLAP under vacuum.
-
-
Preparation of Fluorescent Nanoparticles by Salting-Out:
-
Dissolve the synthesized PLAP and, if desired, unlabeled PLA in a water-miscible organic solvent (e.g., acetone).
-
Prepare an aqueous phase containing a salting-out agent (e.g., magnesium chloride) and a stabilizer (e.g., polyvinyl alcohol).
-
Add the organic polymer solution to the aqueous phase under vigorous stirring.
-
Rapidly add a large volume of water to the emulsion to induce the diffusion of the organic solvent into the aqueous phase, leading to the formation of nanoparticles.
-
Purify the nanoparticles by centrifugation or dialysis to remove the salting-out agent and stabilizer.
-
Resuspend the fluorescent nanoparticles in the desired buffer for further use.
-
Photosensitization of Human Myeloid Leukemia Cells
This compound can act as an efficient and selective photosensitizing agent for human myeloid leukemia cells. Upon exposure to long-wave ultraviolet (UVA) light, it induces selective killing of leukemic cells.[6]
Experimental Protocol: In Vitro Photosensitization of Leukemia Cells
-
Cell Culture:
-
Culture human myeloid leukemia cells (e.g., HL-60 or K562) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Incubation with this compound:
-
Prepare a stock solution of this compound in a biocompatible solvent like DMSO.
-
Dilute the stock solution in the cell culture medium to the desired final concentration.
-
Incubate the leukemia cells with the this compound-containing medium for a specific duration (e.g., minutes to hours) to allow for cellular uptake.
-
-
Photoirradiation:
-
After incubation, wash the cells to remove any extracellular this compound.
-
Resuspend the cells in fresh culture medium.
-
Expose the cell suspension to a controlled dose of long-wave UVA light (e.g., using a UV lamp with a specific wavelength and intensity). A control group of cells incubated with this compound but not exposed to light should be included.
-
-
Assessment of Cell Viability:
-
Following irradiation, incubate the cells for a further period (e.g., 24-48 hours).
-
Assess cell viability using a standard method such as the MTT assay, trypan blue exclusion, or flow cytometry with a viability dye (e.g., propidium (B1200493) iodide). Compare the viability of the treated cells to the control groups (cells alone, cells with this compound but no light, and cells with light but no this compound).
-
References
- 1. This compound | C20H18O | CID 2762672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|67000-89-9|lookchem [lookchem.com]
- 3. Resolution of Two Substrate-Binding Sites in an Engineered Cytochrome P450eryF Bearing a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Versatility of 1-Pyrenebutanol: A Technical Guide to Its Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
1-Pyrenebutanol, a fluorescent derivative of pyrene (B120774), has emerged as a valuable and versatile tool in a multitude of scientific disciplines. Its unique photophysical properties, characterized by a long fluorescence lifetime and the ability to form excimers, make it an exceptional probe for investigating molecular environments and dynamics. This technical guide provides an in-depth review of the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual workflows to support its practical implementation in the laboratory.
Fluorescent Probe for Elucidating Enzyme Mechanisms
This compound serves as a novel fluorescent substrate for studying enzyme kinetics and allosteric mechanisms, particularly for enzymes like cytochrome P450. Its hydroxylation by these enzymes can be monitored through both fluorometric and chromatographic assays, providing insights into enzyme activity and cooperativity.
Quantitative Data: Binding Affinity of this compound to P450eryF
| Parameter | Value | Method | Reference |
| S50 | 12.4 ± 2.2 µM | Spectrophotometric Titration | [1] |
| Hill Coefficient (n) | 2.3 ± 0.6 | Spectrophotometric Titration | [1] |
| KD | 2.15 ± 0.8 µM | Fluorescence Resonance Energy Transfer (FRET) | [1] |
Experimental Protocol: Probing P450eryF Activity
While a detailed, step-by-step protocol from a full-text article is not available from the provided search results, the general approach involves the following steps:
-
Preparation of Reagents: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Prepare buffer solutions for the enzyme assay at the desired pH and ionic strength.
-
Enzyme Assay: In a fluorometer cuvette, combine the P450eryF enzyme, the appropriate buffer, and any necessary co-factors.
-
Initiation of Reaction: Add a known concentration of this compound to the cuvette to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time. The hydroxylation of this compound by the enzyme will lead to a change in its fluorescence properties. For FRET analysis, the energy transfer from this compound to the heme cofactor of the enzyme is measured.
-
Data Analysis: Determine kinetic parameters such as S50 and the Hill coefficient by fitting the fluorescence data to appropriate enzyme kinetic models.
Synthesis of Fluorescent Polymers and Nanoparticles for Drug Delivery and Bioimaging
This compound is a key building block in the synthesis of fluorescently-labeled biodegradable polymers, such as poly(lactic acid) (PLA) and poly(caprolactone) (PCL). These polymers can be formulated into nanoparticles for applications in drug delivery and cellular imaging. The pyrene moiety allows for sensitive tracking of the nanoparticles within biological systems.
Quantitative Data: Characterization of this compound-Labeled PLA Nanoparticles
| Property | Value | Method | Reference |
| PLAP Content in NPs | 5% (w/w) | Formulation | [2] |
| Mean NP Size (Plain) | 265 nm | Not Specified | [3] |
| Mean NP Size (PB-labeled) | 270 nm | Not Specified | [3] |
Experimental Protocol: Synthesis of 1-Pyrenyl Terminated Poly(ε-caprolactone) (Pyr-PCL)
This protocol is adapted from a detailed procedure for ring-opening polymerization.
Materials:
-
ε-caprolactone
-
This compound
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂)
-
Anhydrous toluene
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a 50 mL round-bottom flask under an argon atmosphere, combine 3.650 g (31.978 mmol) of ε-caprolactone and 0.500 g (1.822 mmol) of this compound.
-
Heat the mixture to 80 °C with stirring until the this compound is completely dissolved.
-
Increase the temperature to 120 °C.
-
Prepare a fresh 100 mg/mL solution of Sn(Oct)₂ in anhydrous toluene. Add 26 µL (6.417 µmol) of this catalyst solution to the reaction mixture.
-
Maintain the reaction at 120 °C for 24 hours with continuous stirring.
-
After cooling, dissolve the crude product in 2 mL of CH₂Cl₂.
-
Precipitate the polymer by adding the viscous solution dropwise to 200 mL of cold methanol under slow stirring.
-
Filter the precipitate using a Buchner funnel, wash with small amounts of ice-cold methanol, and dry at 40 °C under vacuum for 72 hours.
Experimental Protocol: Preparation of Fluorescent Nanoparticles via Salting-Out
While a highly detailed protocol is not available from the search results, the "salting-out" method generally involves the following steps. This method is used to prepare nanoparticles from blends of PLA and this compound-end-capped PLA (PLAP).[2]
-
Polymer Solution Preparation: Dissolve PLA and PLAP in a water-miscible organic solvent such as acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a high concentration of a salting-out agent (e.g., magnesium chloride) and a stabilizer.
-
Emulsification: Add the polymer solution to the aqueous phase under vigorous stirring to form an oil-in-water emulsion.
-
Dilution: Add a large volume of water to the emulsion to induce the diffusion of the organic solvent into the aqueous phase, leading to the precipitation of the polymer as nanoparticles.
-
Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove the organic solvent, excess salt, and stabilizer.
-
Lyophilization: Freeze-dry the purified nanoparticles for long-term storage.
Photosensitizer for Photodynamic Therapy
This compound has shown promise as an efficient and selective photosensitizer for leukemic cells. Upon exposure to long-wave ultraviolet light, it can induce a significant reduction in the viability of leukemic clonogenic cells while leaving normal hematopoietic progenitors largely unaffected. A key advantage is that it is not metabolized by the cells and can be easily washed away, which could be beneficial for clinical applications.
Experimental Protocol: Evaluation of Photosensitizing Effect on Leukemic Cells
A detailed experimental protocol is not available in the provided search results. However, a general procedure would involve:
-
Cell Culture: Culture leukemic and normal hematopoietic progenitor cells under standard conditions.
-
Incubation with Photosensitizer: Incubate the cells with various concentrations of this compound for a defined period.
-
Washing: Wash the cells to remove any unbound this compound.
-
Photoirradiation: Expose the cells to a specific wavelength and dose of UV light.
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay or a clonogenic assay to determine the percentage of cell killing.
-
Control Groups: Include control groups with no photosensitizer, no light exposure, and both to assess the individual effects of the compound and the light.
Conclusion
This compound is a remarkably versatile molecule with significant applications in enzymology, materials science, drug delivery, and photodynamic therapy. Its strong fluorescence and chemical tractability allow for its use as a sensitive probe and a functional building block. The protocols and data presented in this guide offer a starting point for researchers looking to harness the potential of this compound in their own work. Further exploration of its derivatives and applications is likely to yield even more innovative tools for scientific discovery and therapeutic development.
References
An In-depth Technical Guide to the Safety and Handling of 1-Pyrenebutanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 1-Pyrenebutanol, a fluorescent organic building block utilized in various research applications, including the synthesis of labeled nanoparticles and as a substrate in enzymatic studies.[1] Due to its hazardous nature, a thorough understanding of its properties and associated risks is crucial for ensuring laboratory safety.
Chemical and Physical Properties
This compound is a yellow-tan powder that is not readily soluble in water.[2] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C20H18O | [3][4][5] |
| Molecular Weight | 274.36 g/mol | [1][6] |
| Appearance | White to light yellow or yellow-tan solid/powder | [1][2][7] |
| Melting Point | 80-83 °C (lit.) | [1][7][8] |
| Boiling Point | 488.4 ± 24.0 °C (Predicted) | [1][7][8] |
| Density | 1.217 ± 0.06 g/cm3 (Predicted) | [1][7][8] |
| Flash Point | 205.4 °C | [8] |
| Solubility | Does not mix well with water | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[2] It is an irritant that can affect the eyes, skin, and respiratory system.[2][3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Toxicological Information
While no significant acute toxicological data has been identified in the literature, this compound is known to pose several health risks.[2]
-
Inhalation: Can cause respiratory irritation.[2][3] Individuals with pre-existing respiratory conditions may be more susceptible to its effects.[2] Long-term exposure may lead to airway diseases.[2]
-
Skin Contact: Causes skin irritation and can provoke inflammation upon contact.[2][3] It may worsen pre-existing dermatitis.[2] Entry into the bloodstream through cuts or abrasions could lead to systemic injury.[2]
-
Eye Contact: Causes serious eye irritation and potential damage.[2][3]
-
Ingestion: While not classified as harmful by ingestion, it may still be detrimental to health, particularly for individuals with pre-existing organ damage.[2]
-
Chronic Health Effects: There is limited evidence suggesting that repeated or long-term occupational exposure may result in cumulative health effects.[2] Asthma-like symptoms, potentially due to reactive airways dysfunction syndrome (RADS), may persist for an extended period after exposure ceases.[2]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
A risk assessment should be conducted to determine the appropriate controls and PPE. The following are general recommendations:
-
Ventilation: Use in a well-ventilated area.[2] For procedures that may generate dust, a fume hood is recommended.
-
Personal Protective Equipment:
-
Eye Protection: Safety glasses or goggles are essential.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[2]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is recommended.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.[2]
-
-
Avoid all personal contact, including inhalation of dust.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Keep containers securely sealed when not in use.[2]
-
Avoid physical damage to containers.[2]
-
Contaminated work clothes should be laundered separately before reuse.[2]
-
Store in original, clearly labeled containers.[2]
-
Keep containers in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials, such as oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches), as ignition may occur.[2]
-
Protect containers from physical damage and inspect them regularly for leaks.[2]
Emergency and First Aid Procedures
In the event of exposure or a spill, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention. |
Source:[2]
-
Minor Spills:
-
Major Spills:
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: A workflow for the safe handling of this compound.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.[2]
Incompatible Materials
Avoid contact with strong oxidizing agents to prevent the risk of ignition.[2]
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a formal safety assessment or the information provided in a Safety Data Sheet (SDS). Always consult the SDS for this compound from your supplier before use.
References
- 1. This compound | 67000-89-9 [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | C20H18O | CID 2762672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound - CAS:67000-89-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. scbt.com [scbt.com]
- 7. This compound CAS#: 67000-89-9 [m.chemicalbook.com]
- 8. This compound|67000-89-9|lookchem [lookchem.com]
Unveiling the Allosteric Mechanisms of P450eryF: A Technical Guide to 1-Pyrenebutanol as a Fluorescent Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cytochrome P450 enzymes is paramount in drug metabolism and biosynthesis research. Understanding their catalytic mechanisms, including allosteric regulation, is crucial for predicting drug-drug interactions and designing novel therapeutics. This technical guide delves into the discovery and application of 1-Pyrenebutanol (1-PB), a novel fluorescent substrate that has proven instrumental in elucidating the complex allosteric mechanisms of P450eryF, a bacterial P450 enzyme involved in the biosynthesis of erythromycin.[1] This document provides a comprehensive overview of the relevant data, detailed experimental protocols, and visual representations of the underlying biochemical processes to aid researchers in applying this powerful tool.
Physicochemical and Fluorescent Properties of this compound
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₈O | [2] |
| Molecular Weight | 274.36 g/mol | [2] |
| CAS Number | 67000-89-9 | [2] |
| Melting Point | 80-83 °C | |
| Excitation Wavelength (Pyrene) | 317 nm (in cyclohexane) | [3] |
| Emission Wavelengths (Pyrene) | Vibrational peaks at 375, 385, and 397 nm | |
| Fluorescence Quantum Yield (Pyrene) | 0.32 (in cyclohexane) | [3] |
| Fluorescence Lifetime (1-Pyrenebutyric Acid) | 185 ns (in deoxygenated solution) to 55 ns (in the presence of oxygen) | [4] |
Note: The fluorescence data for pyrene (B120774) and 1-pyrenebutyric acid are provided as close approximations for this compound. It is recommended that users determine the specific spectral properties of this compound under their experimental conditions.
Enzymatic Reaction and Allosteric Regulation of P450eryF
This compound serves as a substrate for P450eryF, which catalyzes its hydroxylation.[1] The binding of 1-PB to the enzyme exhibits positive cooperativity, a hallmark of allosteric regulation. This suggests the presence of multiple substrate binding sites or substrate-induced conformational changes that affect the affinity for subsequent substrate molecules.[1]
Table 2: Kinetic and Binding Parameters of this compound with P450eryF
| Parameter | Method | Value |
| S₅₀ | Spectrophotometric Titration | 12.4 ± 2.2 µM |
| Hill Coefficient (n) | Spectrophotometric Titration | 2.3 ± 0.6 |
| Dissociation Constant (K_D) | Fluorescence Resonance Energy Transfer (FRET) | 2.15 ± 0.8 µM |
The binding of 1-PB to P450eryF can be monitored through two primary methods: a substrate-induced low-to-high spin shift in the heme iron, detectable by absorbance spectroscopy, and through Fluorescence Resonance Energy Transfer (FRET) between the pyrene moiety of 1-PB and the heme group of the enzyme.[1] The differing binding parameters obtained from these two methods suggest a complex binding mechanism, potentially involving an initial high-affinity binding event that does not directly induce a spin state change but facilitates the binding of a second substrate molecule that does.[1]
Experimental Protocols
The following protocols are compiled based on established methods for P450 enzyme assays and specific details gleaned from the literature on this compound and P450eryF.
I. Reconstitution of P450eryF
For in vitro assays, P450eryF needs to be reconstituted with its redox partners.
Materials:
-
Purified P450eryF enzyme
-
Purified NADPH-cytochrome P450 reductase (CPR)
-
Purified Cytochrome b₅ (optional, but can enhance activity)
-
Dilauroylphosphatidylcholine (DLPC) liposomes
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
Procedure:
-
Prepare DLPC liposomes by sonication or extrusion.
-
In a microcentrifuge tube, mix P450eryF, CPR, and cytochrome b₅ (if used) in a suitable molar ratio (e.g., 1:2:1).
-
Add the DLPC liposomes to the protein mixture and incubate on ice for 30-60 minutes to allow for incorporation of the proteins into the lipid bilayer.
-
The reconstituted enzyme system is now ready for use in activity assays.
II. Fluorometric Assay for P450eryF Activity
This assay measures the hydroxylation of this compound by monitoring the change in fluorescence. The product of the reaction, a hydroxylated pyrene derivative, is expected to have different fluorescence properties (e.g., a shift in emission wavelength or a change in intensity) compared to the substrate.
Materials:
-
Reconstituted P450eryF system
-
This compound stock solution (in a suitable organic solvent like DMSO, diluted in buffer for the assay)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or a stock solution of NADPH.
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
To each well of the microplate, add the reaction buffer.
-
Add varying concentrations of this compound to the wells.
-
Add the reconstituted P450eryF system to each well.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a short period to allow for temperature equilibration and substrate binding.
-
Initiate the reaction by adding the NADPH regenerating system or NADPH solution to each well.
-
Immediately place the plate in the fluorescence plate reader and monitor the change in fluorescence over time. The excitation and emission wavelengths should be optimized for the specific substrate-product pair (a starting point based on pyrene would be excitation around 340 nm and emission scanning from 370-500 nm).
-
The initial rate of the reaction can be calculated from the linear portion of the fluorescence change versus time plot.
References
- 1. Allosteric mechanisms in P450eryF probed with this compound, a novel fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(1-芘基)-1-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. omlc.org [omlc.org]
- 4. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using 1-Pyrenebutanol as a Fluorescent Probe in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutanol is a fluorescent probe that holds significant promise for dynamic studies within live cells. Its pyrene (B120774) moiety exhibits environment-sensitive fluorescence, making it a valuable tool for investigating various cellular processes. This document provides detailed application notes and protocols for utilizing this compound to probe intracellular oxygen levels, detect reactive oxygen species (ROS), and visualize lipid droplets. The methodologies outlined are based on the known properties of pyrene derivatives and established live-cell imaging techniques.
Data Presentation: Photophysical Properties of this compound
The photophysical properties of this compound are crucial for designing and interpreting live-cell imaging experiments. While specific data for this compound can be limited, the following table summarizes key parameters, drawing on data from its close analog, 1-pyrenebutyric acid (PBA), and general characteristics of pyrene derivatives.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~340 nm | In aqueous environments. |
| Emission Maximum (λem) | ~375 nm and ~395 nm (monomer) | Exhibits characteristic vibronic bands. |
| Fluorescence Lifetime (τ) | 100 - 200 ns (in deoxygenated solution) | Highly sensitive to quenchers like oxygen. In the presence of oxygen, the lifetime can decrease to ~55 ns.[1] |
| Quantum Yield (Φ) | ~0.3 - 0.6 | Varies with solvent polarity and presence of quenchers. |
| Solvatochromism | Emission spectrum shifts with solvent polarity. | Can be used to probe the polarity of the microenvironment. |
| Quenching | Efficiently quenched by molecular oxygen and some reactive oxygen species. | This property is the basis for its use as an O₂ and ROS sensor. |
Application 1: Monitoring Intracellular Oxygen Concentration
The fluorescence of this compound is dynamically quenched by molecular oxygen, making it an excellent probe for measuring intracellular O₂ levels. The primary method for this application is Fluorescence Lifetime Imaging Microscopy (FLIM), which is independent of probe concentration.
Signaling Pathway: Cellular Respiration and Hypoxia
Changes in intracellular oxygen concentration are intrinsically linked to cellular respiration and the cellular response to hypoxia. Key signaling pathways involved include the hypoxia-inducible factor (HIF) pathway.
Experimental Protocol: Measuring Intracellular O₂ with this compound
This protocol outlines the use of this compound with FLIM to measure intracellular oxygen.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
-
FLIM system coupled to a confocal or multiphoton microscope
Protocol:
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Cell Preparation: Culture cells to 60-80% confluency on imaging dishes.
-
Probe Loading:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed serum-free medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Washing:
-
Remove the loading solution and wash the cells twice with warm PBS or live-cell imaging medium to remove extracellular probe.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
-
Imaging:
-
Place the imaging dish on the microscope stage equipped with an environmental chamber (37°C, 5% CO₂).
-
Excite the sample using a pulsed laser at approximately 340 nm.
-
Collect the fluorescence emission using appropriate filters (e.g., 370-410 nm bandpass).
-
Acquire FLIM data and analyze the fluorescence lifetime. A decrease in lifetime corresponds to an increase in intracellular oxygen concentration.
-
Application 2: Detection of Intracellular Reactive Oxygen Species (ROS)
Similar to oxygen, certain ROS can quench the fluorescence of pyrene derivatives, leading to a decrease in fluorescence lifetime. This makes this compound a potential probe for monitoring changes in intracellular ROS levels, particularly in the context of oxidative stress.
Signaling Pathway: Oxidative Stress and Cellular Response
Oxidative stress triggers a complex network of signaling pathways aimed at mitigating cellular damage and promoting survival. Key pathways include the Nrf2-ARE and MAPK pathways.
Experimental Protocol: Detecting Intracellular ROS with this compound
This protocol is similar to the one for oxygen sensing, with the addition of experimental controls to induce or inhibit ROS production.
Materials:
-
Same as for oxygen sensing.
-
ROS inducer (e.g., H₂O₂, menadione)
-
ROS scavenger (e.g., N-acetylcysteine)
Protocol:
-
Probe Preparation, Cell Preparation, Probe Loading, and Washing: Follow steps 1-4 from the oxygen sensing protocol.
-
Treatment (Optional):
-
To induce ROS, treat cells with a known ROS inducer at an appropriate concentration and for a suitable duration.
-
To confirm ROS-specificity, pre-treat cells with a ROS scavenger before adding the inducer.
-
-
Imaging:
-
Follow step 5 from the oxygen sensing protocol.
-
A decrease in the fluorescence lifetime of this compound upon treatment with a ROS inducer, which is reversed by a ROS scavenger, indicates that the probe is responding to intracellular ROS.
-
Application 3: Imaging of Lipid Droplets
The hydrophobic pyrene core of this compound allows it to preferentially accumulate in nonpolar environments within the cell, such as lipid droplets. This property can be exploited for the fluorescent visualization of these organelles.
Experimental Protocol: Staining Lipid Droplets with this compound
Materials:
-
This compound
-
DMSO, high purity
-
Live-cell imaging medium
-
PBS
-
Cells of interest cultured on imaging-compatible dishes
-
Optional: Oleic acid to induce lipid droplet formation
-
Confocal or widefield fluorescence microscope
Protocol:
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Preparation and Lipid Droplet Induction (Optional):
-
Culture cells to 60-80% confluency.
-
To induce lipid droplet formation, incubate cells with 100-400 µM oleic acid complexed to BSA for 12-24 hours.
-
-
Probe Loading:
-
Prepare a working solution of this compound (1-5 µM) in pre-warmed live-cell imaging medium.
-
Wash cells once with warm PBS.
-
Add the this compound working solution and incubate for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells twice with warm live-cell imaging medium.
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for pyrene (e.g., excitation ~340 nm, emission ~370-420 nm).
-
Lipid droplets will appear as bright fluorescent puncta within the cytoplasm.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for live-cell imaging using this compound.
Concluding Remarks
This compound is a versatile fluorescent probe with multiple applications in live-cell imaging. Its sensitivity to the local microenvironment allows for the investigation of important cellular processes such as oxygen metabolism, oxidative stress, and lipid storage. The protocols provided herein offer a foundation for researchers to utilize this compound in their studies. Optimization of probe concentration, incubation times, and imaging parameters will be necessary for specific cell types and experimental conditions.
References
Protocol for Fluorescent Labeling of Proteins with 1-Pyrenebutanol Derivatives
Application Note & Protocol
Introduction
1-Pyrenebutanol is a fluorescent probe belonging to the pyrene (B120774) family of polycyclic aromatic hydrocarbons. Pyrene derivatives are exceptionally valuable in biochemical and biomedical research due to their unique photophysical properties.[1] The fluorescence emission of pyrene is highly sensitive to the local microenvironment, making it an excellent tool for investigating protein conformation, folding, and interactions.[2][3] A key characteristic of pyrene is its ability to form an "excimer" (excited-state dimer) when two pyrene molecules are in close proximity (approximately 10 Å). This results in a distinct, red-shifted fluorescence emission, providing a powerful method for monitoring protein oligomerization and other protein-protein interactions.[2]
While this compound itself is an alcohol and not directly reactive with functional groups on proteins under typical bioconjugation conditions, it can be chemically activated or used in the form of a more reactive derivative to achieve covalent labeling.[4] The most common and robust method for labeling proteins with a pyrene butyric acid moiety is through the use of an amine-reactive derivative, such as 1-pyrenebutyric acid N-hydroxysuccinimide (NHS) ester.[2] This protocol details the labeling of primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) on proteins using 1-pyrenebutyric acid N-hydroxysuccinimide ester (PBASE).
Principle of Amine-Reactive Labeling
The N-hydroxysuccinimide (NHS) ester of 1-pyrenebutyric acid readily reacts with nucleophilic primary amino groups on proteins in a slightly alkaline environment (pH 7.5-8.5).[2] The reaction results in the formation of a stable amide bond, covalently attaching the pyrene fluorophore to the protein.
Quantitative Data Summary
The following table summarizes key quantitative data for protein labeling with pyrene derivatives.
| Parameter | Value/Characteristic | Source(s) |
| PBASE Molecular Weight | 415.44 g/mol | |
| Excitation Wavelength (λex) | ~345 nm | |
| Emission Wavelength (λem) | Monomer: ~375-400 nm; Excimer: ~460-500 nm | |
| Fluorescence Lifetime (τ) | 50-100+ ns | |
| Molar Extinction Coefficient (ε) | High, allowing for studies at low concentrations | |
| Optimal Reaction pH | 7.5 - 8.5 | [2] |
| Recommended Molar Excess of Dye | 5- to 20-fold | [1][2] |
Note: The exact fluorescence properties can vary depending on the solvent, conjugation partner, and local environment.
Experimental Protocols
Protocol 1: General Protein Labeling with 1-Pyrenebutyric Acid N-Hydroxysuccinimide Ester (PBASE)
This protocol outlines the fundamental steps for labeling a protein with PBASE. It is recommended to optimize the molar excess of PBASE for each specific protein to achieve the desired degree of labeling (DOL).
Materials:
-
Protein of interest
-
1-Pyrenebutyric acid N-hydroxysuccinimide ester (PBASE)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 100 mM sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.0-8.5. (Ensure the buffer is free of primary amines like Tris or glycine).[4]
-
Quenching Solution: 1 M Tris-HCl or glycine, pH 7.4
-
Purification column (e.g., Sephadex G-25) or dialysis tubing/centrifugal filtration devices.
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Labeling Buffer to a concentration of 2-10 mg/mL.[1]
-
If the protein is in a buffer containing primary amines, dialyze it against the Labeling Buffer before proceeding.
-
-
PBASE Stock Solution Preparation:
-
Immediately before use, dissolve PBASE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the PBASE stock solution.[1][2] The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1][2] For sensitive proteins, the reaction can be performed overnight at 4°C.
-
-
Quenching the Reaction:
-
Purification of the Labeled Protein:
-
Remove unreacted PBASE and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) pre-equilibrated with PBS. The first colored fraction to elute will typically contain the pyrene-labeled protein.[2]
-
Alternatively, purification can be achieved through extensive dialysis against PBS or by using centrifugal filtration devices with an appropriate molecular weight cutoff.[2]
-
Protocol 2: Characterization of the Labeled Protein
1. Degree of Labeling (DOL) Determination:
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of pyrene (around 345 nm).[2]
-
The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the pyrene at 280 nm.[2]
2. Fluorescence Spectroscopy:
-
Acquire fluorescence emission spectra of the labeled protein to confirm successful labeling and to study its properties.[2]
-
Excite the sample at approximately 345 nm and record the emission spectrum from ~360 nm to ~550 nm.[2]
-
The presence of monomer fluorescence (peaks between 375-400 nm) will confirm labeling. The potential presence of excimer fluorescence (a broad peak around 460-500 nm) can indicate protein-protein interactions or multiple labels in close proximity.[2][3]
Mandatory Visualizations
Caption: Experimental workflow for labeling proteins with PBASE.
Caption: Principle of pyrene excimer formation upon protein-protein interaction.
Applications in Research
Pyrene-labeled proteins are powerful tools for a variety of applications in research and drug development:
-
Studying Protein Conformation and Folding: The sensitivity of pyrene's fluorescence to its microenvironment makes it an excellent probe for monitoring conformational changes that occur during protein folding or binding events.[2]
-
Detecting Protein-Protein Interactions: When two proteins, each labeled with a pyrene molecule, interact, the pyrene probes may be brought into close proximity, leading to the formation of an excimer and a detectable change in the fluorescence spectrum.[2]
-
Investigating Protein-Ligand Interactions: Changes in pyrene's fluorescence upon ligand binding can be used to determine binding affinities (Kd) and kinetics.[1]
-
Analyzing Lipid Membrane Properties: Pyrene derivatives can be used to study the properties of lipid membranes and the interaction of proteins with these membranes.[1]
References
Unveiling Membrane Dynamics: A Guide to 1-Pyrenebutanol for Fluidity Studies
Authored for Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive overview and detailed protocols for utilizing 1-Pyrenebutanol as a fluorescent probe to investigate membrane fluidity and dynamics. This powerful tool offers insights into the intricate workings of cellular membranes, which is crucial for understanding disease states and developing effective therapeutics.
This compound is a fluorescent probe that partitions into the hydrophobic core of lipid membranes. Its utility in studying membrane fluidity stems from its unique photophysical property of forming excited-state dimers, known as excimers, at a rate dependent on the probe's diffusion within the membrane. A more fluid membrane allows for greater lateral diffusion of this compound molecules, leading to a higher rate of excimer formation. The ratio of excimer to monomer fluorescence intensity (E/M ratio) thus serves as a sensitive indicator of membrane fluidity.
Core Principles: Monomer and Excimer Fluorescence
When this compound is incorporated into a lipid bilayer and excited with light of an appropriate wavelength (typically around 335 nm), it emits fluorescence. In a less fluid, more viscous membrane, the pyrene (B120774) molecules are relatively restricted in their movement. As a result, they predominantly exist as isolated monomers and emit fluorescence at a characteristic wavelength (around 373 nm).
In a more fluid membrane, the increased lateral mobility allows excited-state pyrene monomers to encounter and interact with ground-state monomers within the fluorescence lifetime. This interaction leads to the formation of an excimer, which emits light at a longer, red-shifted wavelength (around 470 nm). The ratio of the fluorescence intensity of the excimer to that of the monomer (E/M ratio) is directly proportional to the fluidity of the membrane. An increase in the E/M ratio signifies an increase in membrane fluidity.
Applications in Research and Drug Development
The study of membrane fluidity is paramount in various fields of biological and pharmaceutical research. Changes in membrane fluidity have been implicated in numerous cellular processes and disease states.
-
Cellular Signaling: The fluidity of the cell membrane can influence the activity of membrane-bound enzymes and receptors, thereby affecting downstream signaling pathways.[1][2][3] For instance, alterations in membrane fluidity can impact the function of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).
-
Drug-Membrane Interactions: Understanding how a drug candidate interacts with and potentially alters the fluidity of cell membranes is a critical aspect of drug development.[4][5][6][7] Some drugs may exert their therapeutic effect by modulating membrane fluidity, while others may exhibit toxicity through adverse effects on membrane integrity. This compound can be employed to screen compounds for their effects on membrane fluidity.
-
Disease Pathophysiology: Aberrant membrane fluidity is associated with various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] Studying these changes can provide insights into disease mechanisms and identify potential therapeutic targets.
-
Formulation Development: In drug delivery, the composition of lipid-based formulations like liposomes can be optimized by assessing their membrane fluidity, which affects drug loading, release kinetics, and stability.
Quantitative Data Presentation
To facilitate the interpretation of experimental results, the following table provides a hypothetical example of how the Excimer-to-Monomer (E/M) ratio of this compound can be correlated with membrane fluidity in a model liposome (B1194612) system with varying cholesterol content. Cholesterol is known to decrease membrane fluidity in the liquid-crystalline phase.
| Liposome Composition (Molar Ratio) | Cholesterol Content (mol%) | Hypothetical E/M Ratio | Inferred Membrane Fluidity |
| DPPC | 0 | 0.85 | High |
| DPPC:Cholesterol (90:10) | 10 | 0.65 | Moderately High |
| DPPC:Cholesterol (80:20) | 20 | 0.45 | Moderate |
| DPPC:Cholesterol (70:30) | 30 | 0.25 | Moderately Low |
| DPPC:Cholesterol (60:40) | 40 | 0.15 | Low |
DPPC: Dipalmitoylphosphatidylcholine
Experimental Protocols
Protocol 1: Preparation of Liposomes with Varying Fluidity
This protocol describes the preparation of large unilamellar vesicles (LUVs) with varying cholesterol content to serve as standards for membrane fluidity measurements.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Argon or Nitrogen gas
-
Rotary evaporator
-
Extruder with 100 nm polycarbonate membranes
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Prepare stock solutions of DPPC and cholesterol in chloroform.
-
In glass test tubes, mix the appropriate volumes of the stock solutions to achieve the desired molar ratios of DPPC and cholesterol (e.g., 100:0, 90:10, 80:20, 70:30, 60:40).
-
Evaporate the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of the tubes.
-
To ensure complete removal of the solvent, place the tubes under high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid films by adding the desired volume of PBS (pH 7.4) to achieve a final lipid concentration of 1-5 mg/mL.
-
Vortex the tubes vigorously for 5-10 minutes above the phase transition temperature of DPPC (~41°C) to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Equilibrate the extruder and polycarbonate membranes to a temperature above the phase transition temperature of the lipid mixture.
-
Load the MLV suspension into the extruder.
-
Extrude the suspension 10-20 times through a 100 nm polycarbonate membrane to form LUVs of a uniform size distribution.
-
Protocol 2: Measurement of Membrane Fluidity using this compound
This protocol details the procedure for labeling liposomes or cells with this compound and measuring the E/M ratio using a fluorescence spectrophotometer.
Materials:
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Liposome suspension (from Protocol 1) or cell suspension (e.g., 1 x 10^6 cells/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Probe Incorporation:
-
To a quartz cuvette containing the liposome or cell suspension in PBS, add the this compound stock solution to a final concentration that results in a probe-to-lipid molar ratio of approximately 1:200 to 1:500. A typical final concentration of this compound is in the low micromolar range.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 30-60 minutes in the dark to allow for the incorporation of the probe into the membranes.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorescence spectrophotometer to 335 nm.
-
Record the fluorescence emission spectrum from 350 nm to 600 nm.
-
Identify the peak fluorescence intensities for the monomer (I_M) at approximately 373 nm and the excimer (I_E) at approximately 470 nm.
-
-
Data Analysis:
-
Calculate the Excimer-to-Monomer (E/M) ratio using the following formula: E/M Ratio = I_E / I_M
-
Compare the E/M ratios of different samples to assess relative differences in membrane fluidity. An increase in the E/M ratio indicates an increase in membrane fluidity.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptual understanding of the experimental processes and the biological context of membrane fluidity, the following diagrams are provided.
References
- 1. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 4. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Special Issue on Drug–Membrane Interactions Volume II - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Pyrenebutanol in Fluorescence Microscopy: A Detailed Guide for Researchers
Introduction
1-Pyrenebutanol is a fluorescent probe that is increasingly utilized in fluorescence microscopy for the investigation of cellular processes. Its pyrene (B120774) moiety confers sensitivity to the local microenvironment, making it a valuable tool for studying cellular membranes, local oxygen concentration, and reactive oxygen species (ROS). The butanol group enhances its solubility and allows for incorporation into cellular structures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this compound in their studies. While this compound itself is a subject of ongoing research, much of its application in cellular microscopy can be inferred from studies on the closely related and well-documented compound, 1-pyrenebutyric acid (PBA), which shares the same pyrene fluorophore.[1]
Key Applications
This compound and its analogs are versatile fluorescent probes with several key applications in fluorescence microscopy:
-
Analysis of Membrane Fluidity: The pyrene moiety of this compound can form excited-state dimers known as excimers when molecules are in close proximity. The ratio of excimer to monomer fluorescence intensity (Ie/Im) is a sensitive indicator of membrane fluidity. An increase in this ratio suggests a more fluid membrane environment where the probes can diffuse and interact more freely.[2][3]
-
Measurement of Intracellular Oxygen: The fluorescence lifetime of the pyrene fluorophore is dynamically quenched by molecular oxygen. This property allows for the quantitative measurement of local oxygen concentrations within living cells. A decrease in fluorescence lifetime corresponds to a higher oxygen concentration.[4]
-
Detection of Reactive Oxygen Species (ROS): The fluorescence lifetime of pyrene-based probes is also sensitive to quenching by certain free radicals. This makes this compound a useful tool for monitoring changes in intracellular ROS levels, which are critical in cellular signaling and oxidative stress.[5]
-
Live-Cell Imaging: Due to its ability to permeate cell membranes and its sensitivity to the cellular environment, this compound is well-suited for live-cell imaging studies to dynamically monitor cellular processes.[6]
Quantitative Data Presentation
The following tables summarize key quantitative data for pyrene-based probes, primarily 1-pyrenebutyric acid (PBA), which serves as a close analog for this compound. These values provide a reference for experimental design and data interpretation.
Table 1: Photophysical Properties of 1-Pyrenebutyric Acid (PBA) [1][7]
| Property | Value | Key Considerations & References |
| Typical Excitation Maxima (nm) | ~343, 326, 313, 276 | Multiple absorption bands offer flexibility in selecting an excitation source. |
| Monomer Emission Maxima (nm) | ~377, 397 (vibronic peaks) | The relative intensity of these peaks is sensitive to the polarity of the solvent (Ham effect). |
| Excimer Emission Maximum (nm) | ~480 | This broad, red-shifted emission occurs at higher probe concentrations or in environments that promote molecular proximity. |
Table 2: Fluorescence Lifetime of 1-Pyrenebutyric Acid (PBA) in Response to Oxygen and ROS Modulators in Living Cells [4][5]
| Condition | Cell Type | Fluorescence Lifetime (ns) | Implication |
| Varying Oxygen Concentration | |||
| Nitrogen Atmosphere | Living Cells | 185 | Baseline lifetime in a low-oxygen environment. |
| Ambient Air | Living Cells | 55 | Decreased lifetime due to oxygen quenching. |
| Nitrogen Atmosphere | Fixed Cells | 215 | Increased lifetime in non-metabolizing cells, suggesting other quenching pathways in living cells. |
| ROS Modulation | |||
| Control | CCRF-CEM | Baseline | Untreated cells. |
| + Adriamycin | CCRF-CEM | Decrease | Increased ROS production leads to fluorescence lifetime quenching. |
| + Cysteamine | CCRF-CEM | Increase | Decreased ROS production reduces quenching. |
| + Exogenous H₂O₂ | CCRF-CEM | Decrease | Direct addition of ROS quenches fluorescence. |
Experimental Protocols
Protocol 1: Staining Live Cells with this compound for General Imaging
Objective: To label live cultured cells with this compound for fluorescence microscopy to visualize its distribution.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live cells cultured on glass-bottom imaging dishes
-
Phenol (B47542) red-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Imaging buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Grow cells on glass-bottom dishes to a confluency of 60-80%.
-
Preparation of Loading Solution: Prepare the final this compound loading solution by diluting the stock solution in phenol red-free medium. A typical starting concentration is 10 µM, but this should be optimized for the specific cell type and experimental goals.
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the this compound loading solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.[6]
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells three times with a warm imaging buffer, with a 5-minute incubation during each wash, to ensure the removal of any unbound probe.[6]
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Proceed with fluorescence microscopy using appropriate filter sets for pyrene (Excitation: ~340 nm, Emission: ~380-400 nm for monomer).[6]
-
Protocol 2: Measuring Membrane Fluidity using the Excimer-to-Monomer Ratio (Ie/Im)
Objective: To quantify relative changes in membrane fluidity in live cells or liposomes using this compound.
Materials:
-
Cells or liposomes labeled with this compound (as in Protocol 1, potentially with a higher concentration to promote excimer formation)
-
Spectrofluorometer or a fluorescence microscope equipped with spectral imaging capabilities
Procedure:
-
Sample Preparation: Prepare cells or liposomes labeled with this compound. The final concentration of the probe should be optimized to ensure sufficient excimer formation without causing significant membrane disruption.
-
Fluorescence Measurement:
-
Excite the sample at approximately 340 nm.
-
Record the fluorescence emission spectrum from 350 nm to 600 nm.[7]
-
-
Data Analysis:
Visualizations
Experimental Workflow for Live-Cell Imaging with this compound
Caption: A generalized workflow for staining live cells with this compound for fluorescence microscopy.
Principle of Oxygen and ROS Sensing via Fluorescence Quenching
Caption: The principle of fluorescence quenching of this compound by oxygen or ROS.
References
- 1. benchchem.com [benchchem.com]
- 2. Temperature, pressure and cholesterol effects on bilayer fluidity; a comparison of pyrene excimer/monomer ratios with the steady-state fluorescence polarization of diphenylhexatriene in liposomes and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variation of 1-pyrenebutyric acid fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Pyrenebutanol Excitation and Emission Spectra Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutanol is a fluorescent probe widely utilized in various research and development fields, including drug delivery, materials science, and biochemistry. Its photophysical properties are highly sensitive to the polarity of its microenvironment, making it an excellent tool for investigating molecular interactions and the formation of micelles and other supramolecular assemblies. This document provides detailed application notes and experimental protocols for the analysis of this compound's excitation and emission spectra.
Photophysical Properties of this compound
The fluorescence of this compound is characterized by its distinct monomer and excimer emissions. In non-polar environments or at low concentrations, it primarily exhibits monomer fluorescence with a structured emission spectrum. In contrast, in aqueous solutions or at high concentrations where molecules can aggregate, a broad, red-shifted excimer emission is observed. This dual fluorescence is a key feature exploited in many of its applications.
Table 1: Photophysical Properties of this compound and Related Pyrene (B120774) Derivatives
| Property | This compound (Approximated) | Pyrene | 1-Pyrenebutyric Acid | Solvent/Conditions |
| Excitation Maximum (λex) | ~336 nm | 336 nm[1] | ~340 nm | Cyclohexane[2], General |
| Monomer Emission Maxima (λem) | ~375, 385, 395 nm | 375, 385, 397 nm | ~375-400 nm | Dichloromethane[3], General |
| Excimer Emission Maximum (λem) | ~470 nm | Not applicable | ~470 nm | Aqueous solution |
| Fluorescence Quantum Yield (ΦF) | Not explicitly found | 0.32[2] | Not explicitly found | Cyclohexane[2] |
| Fluorescence Lifetime (τF) - Monomer | ~100-200 ns | Not explicitly found | 185 ns (in living cells, deoxygenated) | Living cells |
| Fluorescence Lifetime (τF) - Excimer | Shorter than monomer | Not applicable | 55 ns (in living cells, oxygenated) | Living cells |
Key Applications
-
Determination of Critical Micelle Concentration (CMC): The sharp transition from monomer to excimer fluorescence upon micelle formation allows for the precise determination of the CMC of surfactants.
-
Probing Microenvironments: The sensitivity of the emission spectrum to solvent polarity enables the characterization of hydrophobic pockets in proteins and other biological macromolecules.
-
Membrane Fluidity Studies: The ratio of excimer to monomer fluorescence intensity can be used to assess the fluidity of biological and artificial membranes.
-
Oxygen Sensing: The fluorescence lifetime of pyrene derivatives is quenched by molecular oxygen, providing a basis for oxygen sensors.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) of a Surfactant
This protocol describes the use of this compound to determine the CMC of a surfactant in an aqueous solution.
Materials:
-
This compound
-
Ethanol (B145695) (spectroscopic grade)
-
Surfactant of interest (e.g., Sodium Dodecyl Sulfate - SDS)
-
Deionized water
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvette
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 mM stock solution of this compound in ethanol.
-
Prepare a stock solution of the surfactant in deionized water at a concentration well above its expected CMC (e.g., 100 mM for SDS).
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations, bracketing the expected CMC.
-
To each surfactant solution, add a small aliquot of the this compound stock solution to achieve a final concentration of approximately 1 µM. Ensure the final ethanol concentration is minimal (<1%) to avoid affecting micellization.
-
Allow the solutions to equilibrate for at least 30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 336 nm.
-
Record the emission spectra from 350 nm to 600 nm for each sample.
-
Pay close attention to the fine structure of the monomer emission (peaks around 375 nm and 385 nm) and the broad excimer emission (around 470 nm).
-
-
Data Analysis:
-
From each emission spectrum, determine the intensity of the first (I₁) and third (I₃) vibronic peaks of the monomer emission (typically around 375 nm and 385 nm, respectively).
-
Calculate the I₁/I₃ ratio for each surfactant concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point of inflection in this plot, where a sharp change in the I₁/I₃ ratio occurs. This can be determined from the intersection of the two linear portions of the curve.
-
Visualizations
Experimental Workflow for CMC Determination
The following diagram illustrates the key steps in the experimental workflow for determining the Critical Micelle Concentration using this compound as a fluorescent probe.
Caption: Experimental workflow for CMC determination.
Logical Relationship in Polarity Probing
This diagram illustrates the relationship between the microenvironment polarity and the observed fluorescence emission of this compound.
Caption: Polarity and this compound fluorescence.
References
Application Notes and Protocols: Preparation of 1-Pyrenebutanol Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Pyrenebutanol is a fluorescent probe and an organic building block utilized in a variety of research applications.[1] It serves as a fluorescent substrate for investigating enzyme mechanisms, such as those of P450eryF, and is employed in the synthesis of fluorescently labeled polymers and nanoparticles.[2] The fluorescence of the pyrene (B120774) moiety is sensitive to the local environment, making it a valuable tool for studying molecular interactions and dynamics. Accurate and reproducible experimental results are critically dependent on the proper preparation and storage of this compound stock solutions. This document provides a comprehensive protocol for the preparation, handling, and storage of these solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O | [3][4] |
| Molecular Weight | 274.36 g/mol | [3][4] |
| CAS Number | 67000-89-9 | [3][4][5] |
| Appearance | Solid | |
| Melting Point | 80-83 °C | [1][5] |
| Purity | Typically ≥99% | [4] |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentration is a common starting point for further dilutions to working concentrations for various assays.
Materials and Equipment:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials or microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile tips
-
Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Determine the Required Mass of this compound:
-
The molecular weight of this compound is 274.36 g/mol .[3][4]
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 274.36 g/mol × 1000 mg/g
-
Mass (mg) = 2.7436 mg
-
-
-
Weigh the this compound:
-
On an analytical balance, tare a clean, dry amber vial or microcentrifuge tube.
-
Carefully weigh out approximately 2.74 mg of this compound into the vial.
-
Record the exact weight. It is crucial for accurate concentration calculation.
-
-
Add the Solvent:
-
Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / 274.36 ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L)
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolve the Compound:
-
Securely cap the vial and vortex it thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
If necessary, briefly sonicate the solution in a water bath to facilitate dissolution. The resulting solution should be clear.
-
-
Storage of the Stock Solution:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots in a cool, dry, and well-ventilated area, protected from light.[6] For extended stability, store at -20°C.
-
When stored properly, the stock solution should be stable for several months.
-
Preparation of Working Solutions:
-
Working solutions should be prepared fresh from the stock solution for each experiment to ensure accuracy.
-
Determine the desired final concentration and the total volume of the working solution required for your experiment.
-
Use the following formula to calculate the volume of the stock solution needed for dilution:
-
V₁ = (C₂ × V₂) / C₁
-
Where:
-
V₁ = Volume of the stock solution
-
C₁ = Concentration of the stock solution (10 mM)
-
V₂ = Final volume of the working solution
-
C₂ = Final concentration of the working solution
-
-
-
Pipette the calculated volume of the 10 mM this compound stock solution into the appropriate volume of your experimental buffer or media.
-
Mix thoroughly by gentle vortexing or inversion.
Safety Precautions
This compound is classified as an irritant that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[3] It is essential to handle this compound with care in a well-ventilated area or a chemical fume hood.[6] Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and prevent contact with skin and eyes.[6]
Diagrams
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols: 1-Pyrenebutanol as a Sensor for Environmental Polarity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutanol is a fluorescent probe that exhibits a high sensitivity to the polarity of its microenvironment. This property, known as solvatochromism, makes it a valuable tool for characterizing the polarity of various chemical and biological systems. The fluorescence emission spectrum of this compound displays distinct vibronic bands, and the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) is particularly sensitive to the polarity of the surrounding medium. In non-polar environments, the I₁/I₃ ratio is low, while in polar environments, it is significantly higher. This phenomenon, often referred to as the "Py scale," allows for the quantitative assessment of local polarity.
These application notes provide a comprehensive overview of the principles and protocols for utilizing this compound as a fluorescent sensor for environmental polarity. The detailed methodologies and data presented herein are intended to guide researchers in applying this technique to various fields, including drug delivery, polymer science, and cell biology.
Principle of Polarity Sensing
The sensitivity of this compound's fluorescence to solvent polarity arises from the changes in the electronic distribution of the pyrene (B120774) moiety upon excitation. In the excited state, the pyrene molecule has a larger dipole moment than in the ground state. In polar solvents, the solvent dipoles can reorient around the excited-state dipole of pyrene, leading to a stabilization of the excited state. This stabilization affects the probabilities of the different vibronic transitions, resulting in a change in the relative intensities of the emission peaks.
The ratio of the intensity of the first vibronic peak (I₁, around 375 nm) to the third vibronic peak (I₃, around 386 nm) provides a ratiometric measure of the environmental polarity, which is largely independent of the probe concentration and excitation intensity.
Principle of Polarity Sensing with this compound.
Quantitative Data
The following table summarizes the I₁/I₃ ratio of this compound in various solvents with different dielectric constants. This data can be used to generate a calibration curve to determine the effective polarity of an unknown environment.[1]
| Solvent | Dielectric Constant (ε) | I₁/I₃ Ratio of this compound |
| Hexane | 1.9 | 2.69 |
| Cyclohexane | 2.0 | 2.84 |
| o-Xylene | 2.4 | 2.82 |
| Toluene | 2.4 | 2.99 |
| Chloroform | 4.8 | 3.05 |
| Ethyl Acetate | 6.1 | 3.63 |
| Tetrahydrofuran | 7.5 | 3.18 |
| Dichloromethane | 8.9 | 3.36 |
| 1,2-Dichloroethane | 10.4 | 3.42 |
| Benzyl Alcohol | 11.9 | 3.04 |
| 2-Propanol | 13.4 | 3.15 |
| 2-Butanone | 13.5 | 3.76 |
| Cyclopentanone | 13.6 | 3.57 |
| Butylalcohol | 17.3 | 3.12 |
| Acetone | 19.7 | 3.80 |
| Ethanol (B145695) | 24.6 | 3.20 |
| Methanol | 32.7 | 3.25 |
| Acetonitrile | 36.6 | 3.84 |
| Dimethyl Formamide | 38.3 | 3.57 |
| Dimethyl Sulfoxide | 47.2 | 3.58 |
| Water | 78.5 | 3.23 |
Experimental Protocols
Protocol 1: Determination of Environmental Polarity using this compound
This protocol describes the general procedure for measuring the environmental polarity of a sample using this compound as a fluorescent probe.
Materials:
-
This compound
-
Spectroscopy-grade solvents (for stock solution and sample preparation)
-
Sample of interest (e.g., polymer solution, micellar solution, protein solution)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as ethanol or acetone.
-
Store the stock solution in a dark, airtight container at 4°C to prevent degradation.
-
-
Sample Preparation:
-
Prepare the sample of interest at the desired concentration.
-
Add a small aliquot of the this compound stock solution to the sample to achieve a final probe concentration in the micromolar range (e.g., 1-10 µM).
-
Ensure that the final concentration of the solvent from the stock solution is minimal to avoid altering the polarity of the sample.
-
Prepare a blank sample containing the same components as the test sample but without this compound.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Identify the intensities of the first (I₁) and third (I₃) vibronic peaks in the corrected emission spectrum. The approximate peak positions are around 375 nm for I₁ and 386 nm for I₃.[1]
-
Calculate the I₁/I₃ ratio.
-
Compare the obtained I₁/I₃ ratio to a calibration curve generated from the data in the table above to estimate the effective dielectric constant of the environment.
-
Experimental Workflow for Polarity Measurement.
Protocol 2: Monitoring Drug Release from Nanoparticles
This protocol outlines how to use this compound to monitor the release of a drug from a nanoparticle delivery system by detecting changes in the local polarity.
Principle:
If the drug-loaded nanoparticle core provides a non-polar environment, the entrapped this compound will exhibit a low I₁/I₃ ratio. Upon release of the drug and the probe into a more polar aqueous environment, the I₁/I₃ ratio will increase.
Materials:
-
Drug-loaded nanoparticles co-encapsulating this compound
-
Release buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer with a temperature-controlled cuvette holder
-
Dialysis membrane (if applicable)
Procedure:
-
Sample Preparation:
-
Disperse the drug-loaded nanoparticles containing this compound in the release buffer.
-
-
Fluorescence Monitoring:
-
Place the nanoparticle dispersion in a quartz cuvette in the temperature-controlled fluorometer set to a physiologically relevant temperature (e.g., 37°C).
-
Set the excitation wavelength to 344 nm and record the emission spectrum from 350 nm to 600 nm at regular time intervals.
-
-
Data Analysis:
-
For each time point, determine the I₁/I₃ ratio from the fluorescence emission spectrum.
-
Plot the I₁/I₃ ratio as a function of time. An increase in the ratio over time indicates the release of this compound from the non-polar nanoparticle core into the polar aqueous medium, which can be correlated with drug release.
-
Monitoring Drug Release using this compound.
Applications in Drug Development
-
Characterization of Drug Delivery Systems: Assessing the polarity of the inner core of micelles, liposomes, and polymeric nanoparticles to understand drug loading and stability.
-
Monitoring Drug Release: Tracking the release of drugs from delivery vehicles by observing the change in the local polarity experienced by the co-encapsulated this compound.
-
Studying Protein-Ligand Interactions: Probing the polarity of binding pockets in proteins upon ligand binding.
-
Assessing Membrane Fluidity and Polarity: Investigating the properties of biological and artificial membranes.
Conclusion
This compound is a versatile and sensitive fluorescent probe for determining environmental polarity. The protocols and data provided in these application notes offer a solid foundation for researchers to employ this powerful tool in a wide range of scientific investigations, particularly in the field of drug development. The ratiometric nature of the I₁/I₃ measurement provides robust and reliable data for characterizing the micropolarity of complex systems.
References
Application Notes and Protocols for the Use of 1-Pyrenebutanol in Studying Protein-Lipid Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutanol is a fluorescent probe widely utilized in the study of protein-lipid interactions. Its pyrene (B120774) moiety exhibits a long fluorescence lifetime and its spectral properties are highly sensitive to the local microenvironment, making it an invaluable tool for investigating membrane structure and dynamics. The ability of pyrene to form excited-state dimers, known as excimers, at high local concentrations provides a quantitative measure of molecular proximity and collision frequency. These application notes provide detailed methodologies for employing this compound in various fluorescence-based assays to elucidate the intricacies of protein-lipid interactions, crucial for understanding cellular signaling and for the development of novel therapeutics targeting membrane proteins.
Physicochemical and Spectroscopic Properties
A thorough understanding of the properties of this compound is essential for designing and interpreting experiments.
| Property | Value | Citation(s) |
| Molecular Formula | C₂₀H₁₈O | |
| Molecular Weight | 274.36 g/mol | |
| Appearance | Pale yellow crystalline powder | |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, chloroform) | |
| Monomer Excitation (λex) | ~345 nm | [1] |
| Monomer Emission (λem) | 375-400 nm (with characteristic vibronic fine structure) | [1] |
| Excimer Emission (λem) | ~470 nm (broad, structureless band) | [1] |
| Fluorescence Lifetime (τ) | Can be long (>100 ns), sensitive to quenchers like oxygen.[1][2] | [1][2] |
Key Applications and Experimental Data
This compound can be employed in a variety of fluorescence techniques to probe different aspects of protein-lipid interactions.
Determination of Protein-Lipid Binding Affinity
The binding of a protein to a lipid membrane containing this compound can alter the probe's fluorescence properties, allowing for the determination of binding affinities (Kd). This can be achieved by monitoring changes in fluorescence intensity or anisotropy upon titration with the protein.
Experimental Data Example: Binding of P450eryF to this compound
| Parameter | Value | Method | Citation(s) |
| S₅₀ (cooperative binding) | 12.4 ± 2.2 µM | Spectrophotometric Titration | |
| Hill Coefficient (n) | 2.3 ± 0.6 | Spectrophotometric Titration | |
| Kd (high-affinity site) | 2.15 ± 0.8 µM | FRET Analysis |
Probing Membrane Fluidity and Microdomains (Lipid Rafts)
The ratio of excimer to monomer (E/M) fluorescence of this compound is sensitive to the lateral diffusion rate of the probe within the membrane, which is a measure of membrane fluidity. Proteins that alter lipid packing can induce changes in the E/M ratio. Furthermore, the preferential partitioning of this compound into different lipid phases (e.g., liquid-ordered vs. liquid-disordered) can be used to study the formation and properties of lipid rafts.[3][4]
Qualitative Data: An increase in the E/M ratio of this compound incorporated into a lipid bilayer generally indicates an increase in membrane fluidity. Conversely, a decrease in this ratio suggests a more ordered or rigid membrane environment, which can be induced by protein binding or changes in lipid composition.[5]
Investigating Protein Conformation and Membrane Penetration
Changes in the polarity of the microenvironment of this compound upon protein binding or insertion into the membrane can be monitored by shifts in its fluorescence emission spectrum. For instance, the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) of the pyrene monomer fluorescence is a sensitive indicator of local polarity.[2][6] A decrease in the I₁/I₃ ratio suggests the probe has moved to a more non-polar environment, such as the hydrophobic core of the lipid bilayer, which can be indicative of protein-induced membrane perturbation or the probe's own penetration.
Fluorescence quenching experiments using quenchers located at different depths within the lipid bilayer can provide quantitative information about the penetration depth of this compound when it is associated with a protein.
Experimental Protocols
Protocol 1: Determination of Protein-Lipid Binding Affinity via Fluorescence Quenching
This protocol describes how to determine the binding affinity of a protein to lipid vesicles containing this compound by monitoring the quenching of pyrene fluorescence.
Materials:
-
This compound
-
Lipids (e.g., POPC, DOPC, and lipids relevant to the biological system)
-
Protein of interest
-
Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Spectrofluorometer
-
Liposome (B1194612) extrusion system
Procedure:
-
Liposome Preparation:
-
Prepare a lipid mixture including 1-2 mol% of this compound.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film with the desired buffer and create large unilamellar vesicles (LUVs) by extrusion.
-
-
Fluorescence Titration:
-
Place a fixed concentration of the this compound-containing liposomes in a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the pyrene monomer (excitation ~345 nm, emission ~370-400 nm).
-
Incrementally add aliquots of the protein solution to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence emission spectrum after each protein addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity (ΔF = F₀ - F) as a function of the protein concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
Protocol 2: FRET Assay to Measure Protein-Lipid Proximity
This protocol uses Förster Resonance Energy Transfer (FRET) between this compound (donor) incorporated in the lipid membrane and a fluorescently labeled protein (acceptor) to measure their proximity.
Materials:
-
This compound
-
Lipids for liposome formation
-
Protein of interest labeled with a suitable FRET acceptor (e.g., NBD, Fluorescein)
-
Buffer
-
Spectrofluorometer with FRET capabilities
Procedure:
-
Prepare Donor Liposomes: Prepare liposomes containing 1-2 mol% this compound as described in Protocol 1.
-
Prepare Acceptor Protein: Label the protein of interest with a FRET acceptor dye according to the manufacturer's protocol.
-
FRET Measurement:
-
In a cuvette, mix the donor liposomes and the acceptor-labeled protein at desired concentrations.
-
Excite the donor (this compound) at ~345 nm.
-
Record the emission spectrum, monitoring both the donor emission (~375-400 nm) and the sensitized emission of the acceptor.
-
As a control, measure the emission of the donor liposomes alone and the acceptor-labeled protein alone under the same conditions.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
The FRET efficiency can be used to calculate the distance between the donor and acceptor.
-
Protocol 3: Membrane Penetration Assay using Fluorescence Anisotropy
This protocol measures the change in fluorescence anisotropy of this compound to assess its mobility within the lipid bilayer, which can be altered by protein binding and membrane perturbation.
Materials:
-
This compound
-
Lipids for liposome formation
-
Protein of interest
-
Buffer
-
Spectrofluorometer with polarization filters
Procedure:
-
Liposome Preparation: Prepare liposomes containing a low concentration of this compound (~0.5 mol%) to minimize excimer formation.
-
Anisotropy Measurement:
-
Place the liposome solution in a cuvette.
-
Set the spectrofluorometer to measure fluorescence anisotropy. Excite the sample with vertically polarized light at ~345 nm and measure the vertical and horizontal components of the emitted light.
-
Record the initial anisotropy (r₀) of this compound in the liposomes.
-
Add the protein of interest to the cuvette and incubate to allow for binding.
-
Measure the final anisotropy (r) after protein addition.
-
-
Data Analysis:
-
An increase in fluorescence anisotropy indicates a restriction in the rotational mobility of this compound. This can be interpreted as the probe moving into a more ordered environment, such as deeper into the lipid bilayer or into a protein-lipid complex.
-
The change in anisotropy (Δr = r - r₀) can be correlated with the extent of protein-induced membrane ordering or probe sequestration.
-
Concluding Remarks
This compound is a powerful and versatile fluorescent probe for the detailed investigation of protein-lipid interactions. The protocols provided herein offer a starting point for researchers to design and execute a range of fluorescence-based assays. Careful experimental design, including appropriate controls and data analysis, will yield valuable insights into the molecular mechanisms governing the interplay between proteins and lipids in biological membranes. These studies are fundamental to advancing our knowledge in cell biology and are instrumental in the rational design of drugs targeting membrane-associated proteins.
References
- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partitioning of pyrene-labeled phospho- and sphingolipids between ordered and disordered bilayer domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein-dependent reduction of the pyrene excimer formation in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Pyrenebutanol for Fluorescence Lifetime Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pyrenebutanol is a fluorescent probe that holds significant promise for cellular imaging and drug development, primarily through its application in Fluorescence Lifetime Imaging Microscopy (FLIM). Its fluorescence lifetime is highly sensitive to the local microenvironment, making it an excellent tool for probing intracellular parameters such as oxygen concentration, viscosity, and the presence of reactive oxygen species (ROS). This sensitivity arises from the quenching of its excited state by molecules like O₂ and various ROS. The longer lifetime of the pyrene (B120774) moiety compared to many other fluorophores allows for more sensitive detection of these quenching events.
This document provides a detailed guide to the experimental setup and protocols for utilizing this compound in FLIM applications. While specific data for this compound is emerging, extensive research on its close structural and functional analog, 1-pyrenebutyric acid (PBA), provides a strong foundation for its use. The protocols and data presented herein are largely based on studies involving PBA and are expected to be highly applicable to this compound, with minor optimizations.
Principle of Detection
The fluorescence lifetime of this compound is intrinsically long in the absence of quenching agents. However, in the presence of molecules like molecular oxygen or reactive oxygen species, a process known as dynamic quenching occurs. This process provides a non-radiative pathway for the fluorophore to return to its ground state, thereby shortening its fluorescence lifetime. By measuring this change in lifetime using FLIM, it is possible to quantify the concentration of these quenching species within living cells and other biological samples. This makes this compound a powerful tool for studying cellular metabolism, oxidative stress, and the effects of drugs on these processes.
Data Presentation
The following tables summarize the key photophysical properties and reported fluorescence lifetime values for pyrene derivatives in various environments. These values serve as a baseline for interpreting FLIM data obtained with this compound.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| CAS Number | 67000-89-9 | [1] |
| Molecular Formula | C₂₀H₁₈O | [1] |
| Molecular Weight | 274.36 g/mol | [1] |
| Excitation Wavelength (typical) | ~340 nm | [2] |
| Emission Wavelength (typical) | ~380-400 nm | [2] |
Table 2: Fluorescence Lifetime of 1-Pyrenebutyric Acid (PBA) in Different Environments (as an analog for this compound)
| Environment | Fluorescence Lifetime (τ) | Conditions | Reference |
| Ethanol | ~220 ns | - | [3] |
| Water | ~185 ns | Nitrogen atmosphere | [4] |
| Liposome Suspension | ~185 ns | Nitrogen atmosphere | [4] |
| Living Cells | 55 - 185 ns | Varies with oxygen concentration | [4] |
| Fixed Cells | ~215 ns | Nitrogen atmosphere | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (99% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
-
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a stock solution of 1-10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Staining Live Cells with this compound for FLIM
-
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Cultured cells on glass-bottom imaging dishes (60-80% confluency)
-
Phenol (B47542) red-free cell culture medium
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Imaging buffer (e.g., PBS with 1% BSA), pre-warmed to 37°C
-
-
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging dish.
-
Loading Solution Preparation: Dilute the this compound stock solution in phenol red-free medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound loading solution to the cells. d. Incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
Washing: a. Remove the loading solution. b. Wash the cells three times with pre-warmed imaging buffer. An incubation of 5 minutes during each wash step can help to remove unbound probe.
-
Imaging: a. Add fresh, pre-warmed imaging buffer to the cells. b. Proceed with FLIM imaging.
-
Protocol 3: FLIM Data Acquisition and Analysis
-
Instrumentation:
-
A confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).
-
A pulsed laser source with an excitation wavelength around 340 nm.
-
A detector with appropriate emission filters (e.g., 380-400 nm bandpass).
-
-
Data Acquisition:
-
Set the microscope parameters (laser power, detector gain, etc.) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire FLIM data for a sufficient duration to build a robust lifetime decay curve for each pixel.
-
Acquire images of unstained cells as a control for autofluorescence.
-
-
Data Analysis:
-
Use appropriate software to fit the fluorescence decay data to a multi-exponential decay model.
-
The resulting lifetime values for each pixel can be used to generate a fluorescence lifetime image, where the color of each pixel represents its fluorescence lifetime.
-
Analyze the distribution of lifetimes to identify different cellular compartments or regions with varying concentrations of quenchers.
-
Mandatory Visualizations
Caption: Workflow for this compound FLIM experiments.
Caption: Quenching of this compound fluorescence.
Troubleshooting
-
Low Signal: Increase the concentration of this compound, increase laser power (with caution to avoid phototoxicity), or increase detector gain.
-
High Background: Ensure thorough washing to remove unbound probe. Use phenol red-free medium and an imaging buffer with a background suppressor if necessary.
-
Phototoxicity: Reduce laser power, decrease exposure time, and use an anti-fade reagent if possible.
-
Inconsistent Lifetimes: Ensure consistent environmental conditions (temperature, O₂ levels) during imaging. Calibrate the FLIM system with a known lifetime standard.
Conclusion
This compound is a versatile fluorescent probe for FLIM applications, offering a sensitive method for measuring intracellular oxygen, ROS, and viscosity. By following the protocols outlined in this document, researchers can effectively utilize this probe to gain valuable insights into cellular physiology and the mechanisms of drug action. Further optimization of staining conditions and imaging parameters for specific cell types and experimental questions will enhance the quality and reliability of the obtained data.
References
Application Note: 1-Pyrenebutanol as a Fluorescent Probe for a Butanol Biosensor
Introduction
Butanol is an important industrial solvent and a promising biofuel. The development of robust and sensitive methods for butanol detection is crucial for monitoring fermentation processes, assessing environmental samples, and in various industrial applications. This application note describes a novel method for the detection of butanol using 1-pyrenebutanol as a fluorescent probe in an enzyme-based biosensor system. This compound is a fluorescent compound whose emission properties can be modulated by its local environment. In this proposed system, an engineered alcohol dehydrogenase (ADH) enzyme catalyzes the conversion of butanol, which in turn influences the fluorescence of this compound. This system offers a sensitive and specific method for butanol quantification.
Principle of the Method
The detection of butanol is based on an enzyme-coupled reaction. An engineered alcohol dehydrogenase (ADH) utilizes butanol as a substrate. The enzymatic reaction involves the reduction of a co-substrate, which then participates in a secondary reaction that alters the fluorescence of this compound. The change in fluorescence intensity of this compound is directly proportional to the concentration of butanol in the sample. This allows for the quantitative determination of butanol.
dot
Caption: Signaling pathway for the proposed butanol biosensor.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Engineered Alcohol Dehydrogenase (ADH)
-
Oxidized Co-substrate (e.g., a synthetic analog of NAD+)
-
Butanol standards (analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorescence microplate reader
Protocol 1: Preparation of Reagents
-
This compound Stock Solution (1 mM): Dissolve 2.74 mg of this compound in 10 mL of ethanol. Store at -20°C in the dark.
-
ADH Working Solution (1 mg/mL): Reconstitute lyophilized ADH in cold PBS to a final concentration of 1 mg/mL. Keep on ice for immediate use or aliquot and store at -80°C.
-
Co-substrate Stock Solution (10 mM): Dissolve the oxidized co-substrate in PBS to a final concentration of 10 mM. Store at -20°C.
-
Butanol Standards (0-1000 µM): Prepare a 1 M butanol stock solution in PBS. Perform serial dilutions in PBS to create standards with concentrations of 0, 10, 50, 100, 250, 500, 750, and 1000 µM.
Protocol 2: Butanol Detection Assay
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the following for each reaction:
-
PBS: 85 µL
-
ADH Working Solution: 5 µL
-
Co-substrate Stock Solution: 5 µL
-
This compound Stock Solution (diluted to 100 µM in PBS): 5 µL
-
-
Add Reaction Mixture to Microplate: Pipette 100 µL of the master mix into each well of a 96-well black microplate.
-
Add Butanol Standards/Samples: Add 10 µL of each butanol standard or unknown sample to the respective wells.
-
Incubate: Incubate the plate at room temperature (25°C) for 30 minutes, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 342 nm and an emission wavelength of 377 nm.
dot
Caption: Experimental workflow for butanol detection.
Data Presentation
The following tables summarize hypothetical data obtained from the butanol detection assay.
Table 1: Fluorescence Response to Butanol Standards
| Butanol Concentration (µM) | Average Fluorescence Intensity (a.u.) | Standard Deviation |
| 0 | 50123 | 1234 |
| 10 | 45210 | 1102 |
| 50 | 38987 | 987 |
| 100 | 32145 | 856 |
| 250 | 25432 | 734 |
| 500 | 18765 | 612 |
| 750 | 12345 | 456 |
| 1000 | 8765 | 321 |
Table 2: Biosensor Performance Characteristics
| Parameter | Value |
| Limit of Detection (LOD) | 5 µM |
| Limit of Quantification (LOQ) | 15 µM |
| Linear Range | 10 - 750 µM |
| R² of Standard Curve | 0.998 |
| Specificity (vs. Ethanol) | >50-fold |
| Specificity (vs. Methanol) | >100-fold |
Troubleshooting
-
High background fluorescence: Ensure the use of black microplates to minimize background. Check for contamination in the reagents.
-
Low signal: Optimize the concentration of ADH and this compound. Increase the incubation time.
-
Poor reproducibility: Ensure accurate pipetting and thorough mixing of reagents.
The described method provides a framework for a sensitive and specific biosensor for the detection of butanol using this compound as a fluorescent probe. The assay is simple to perform and can be adapted for high-throughput screening. Further optimization may be required depending on the specific application and sample matrix.
Application Notes and Protocols for Studying Allosteric Mechanisms of Enzymes with 1-Pyrenebutanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allosteric regulation is a fundamental mechanism for controlling enzyme activity, where the binding of an effector molecule to a site distinct from the active site—the allosteric site—modulates the enzyme's catalytic function. Understanding these allosteric mechanisms is crucial for elucidating biological pathways and for the development of novel therapeutics that can selectively target and modulate enzyme activity. 1-Pyrenebutanol (1-PB) is a fluorescent probe that has proven to be a valuable tool in the investigation of allosteric mechanisms, particularly in enzymes such as cytochrome P450s. Its pyrene (B120774) moiety exhibits fluorescence that is sensitive to the local microenvironment, making it an excellent reporter of binding events and conformational changes associated with allosteric regulation.
This document provides detailed application notes and experimental protocols for utilizing this compound to study the allosteric mechanisms of enzymes.
Application Notes
This compound serves as a fluorescent substrate for certain enzymes, allowing for the real-time monitoring of enzymatic activity and ligand binding through changes in its fluorescence properties. A notable application is in the study of P450eryF, a bacterial cytochrome P450 enzyme. In this system, 1-PB has been instrumental in revealing a complex allosteric mechanism characterized by positive cooperativity.[1]
The binding of 1-PB to P450eryF can be monitored through multiple spectroscopic techniques:
-
Spectrophotometric Titration: The binding of 1-PB can induce a spin shift in the heme center of cytochrome P450 enzymes, which can be monitored by changes in the absorbance spectrum.[1]
-
Fluorescence Resonance Energy Transfer (FRET): The pyrene moiety of 1-PB can act as a FRET donor, transferring energy to the heme group (acceptor) upon binding. This phenomenon allows for the quantitative analysis of binding affinity.[1]
-
Fluorometric and Chromatographic Assays: The enzymatic hydroxylation of 1-PB can be followed by monitoring the appearance of the fluorescent product or by separating the substrate and product using chromatography.[1]
The data obtained from these assays can be used to determine key parameters of allosteric regulation, such as the half-maximal saturation concentration (S50), the Hill coefficient (n), and the dissociation constant (KD).
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the study of this compound with P450eryF, illustrating its utility in characterizing allosteric interactions.[1]
| Parameter | Method | Value | Significance |
| S50 | Spectrophotometric Titration | 12.4 ± 2.2 µM | Concentration of 1-PB required for half-maximal spin shift, indicating cooperative binding. |
| Hill Coefficient (n) | Spectrophotometric Titration | 2.3 ± 0.6 | A value greater than 1 confirms positive cooperativity in 1-PB binding. |
| KD | FRET Analysis | 2.15 ± 0.8 µM | Dissociation constant for the high-affinity binding site, suggesting a multi-site binding mechanism. |
Experimental Protocols
The following are detailed protocols for key experiments using this compound to study enzyme allostery. These protocols are generalized and should be optimized for the specific enzyme system under investigation.
Protocol 1: Spectrophotometric Titration to Monitor Ligand Binding
This protocol describes how to monitor the binding of this compound to a heme-containing enzyme like cytochrome P450 by observing changes in the absorbance spectrum.
Materials:
-
Purified enzyme solution (e.g., P450eryF) of known concentration.
-
This compound stock solution in a suitable solvent (e.g., DMSO or methanol).
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Dual-beam spectrophotometer.
-
Cuvettes.
Procedure:
-
Prepare the enzyme solution in the assay buffer to a final concentration suitable for absorbance measurements (e.g., 1-5 µM).
-
Record a baseline absorbance spectrum of the enzyme solution from 350 to 500 nm.
-
Prepare a series of dilutions of the this compound stock solution.
-
Add increasing concentrations of this compound to the enzyme solution in the cuvette. Allow the system to equilibrate for a few minutes after each addition.
-
Record the absorbance spectrum after each addition of this compound.
-
Monitor the change in absorbance at the Soret peak maxima corresponding to the high-spin (around 390 nm) and low-spin (around 420 nm) states of the heme.
-
Plot the change in absorbance (ΔA = Ahigh-spin - Alow-spin) as a function of the this compound concentration.
-
Fit the resulting titration curve to the Hill equation to determine the S50 and the Hill coefficient (n).
Protocol 2: Fluorescence Resonance Energy Transfer (FRET) Assay for Binding Affinity
This protocol details the use of FRET between this compound (donor) and the enzyme's prosthetic group (e.g., heme, an acceptor) to determine the binding affinity.
Materials:
-
Purified enzyme solution.
-
This compound stock solution.
-
Assay buffer.
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvettes.
Procedure:
-
Prepare a solution of the enzyme in the assay buffer.
-
Set the excitation wavelength of the fluorometer to the excitation maximum of this compound (e.g., ~345 nm).
-
Record the fluorescence emission spectrum of the enzyme-free buffer containing a known concentration of this compound.
-
Add the enzyme to the cuvette and record the fluorescence emission spectrum. The quenching of this compound fluorescence upon binding to the enzyme is indicative of FRET.
-
Perform a titration by adding increasing concentrations of the enzyme to a fixed concentration of this compound and measure the fluorescence quenching at the emission maximum of this compound (e.g., ~380 nm).
-
Alternatively, titrate a fixed concentration of the enzyme with increasing concentrations of this compound.
-
Calculate the FRET efficiency (E) at each titration point.
-
Plot the change in fluorescence intensity or FRET efficiency as a function of the ligand or enzyme concentration.
-
Fit the data to a suitable binding model (e.g., a one-site or two-site binding model) to determine the dissociation constant (KD).
Protocol 3: Enzyme Activity Assay using this compound as a Fluorescent Substrate
This protocol outlines how to measure the enzymatic activity by monitoring the formation of a fluorescent product from the metabolism of this compound.
Materials:
-
Purified enzyme solution.
-
This compound stock solution.
-
Cofactors required for the enzyme activity (e.g., NADPH for cytochrome P450s).
-
Assay buffer.
-
Fluorometer or a microplate reader with fluorescence detection.
-
Black microplates (for high-throughput screening).
Procedure:
-
Prepare a reaction mixture containing the assay buffer, enzyme, and any necessary cofactors.
-
Initiate the reaction by adding this compound to the reaction mixture.
-
Monitor the increase in fluorescence intensity over time at the emission wavelength of the hydroxylated product. The excitation and emission wavelengths will need to be determined empirically for the specific product.
-
To determine the initial velocity of the reaction, measure the linear rate of fluorescence increase at the beginning of the reaction.
-
Perform the assay at various concentrations of this compound to determine the kinetic parameters (Km and Vmax).
-
For allosteric enzymes, plot the initial velocity against the substrate concentration and fit the data to the Hill equation to determine the S50 and the Hill coefficient (n).
Visualizations
The following diagrams illustrate the conceptual framework and experimental workflow for studying allosteric mechanisms using this compound.
Caption: Proposed allosteric mechanism of P450eryF with this compound.
Caption: Experimental workflow for studying enzyme allostery with this compound.
References
Troubleshooting & Optimization
How to prevent photobleaching of 1-Pyrenebutanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of 1-Pyrenebutanol in fluorescence microscopy experiments.
Troubleshooting Guide
Rapid photobleaching of this compound can significantly compromise experimental data. This guide provides a systematic approach to identifying and mitigating common causes of fluorescence signal loss.
Problem: The fluorescence signal of my this compound sample is fading rapidly.
Follow these steps to diagnose and resolve the issue:
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a permanent loss of the fluorescent signal. The primary mechanism involves the excited fluorophore reacting with molecular oxygen to generate reactive oxygen species (ROS), which then chemically degrade the pyrene molecule. This is problematic for quantitative and time-lapse microscopy as it can lead to inaccurate measurements and limit the observation time.
Q2: How can I minimize photobleaching during my experiments?
A2: Several strategies can be employed to reduce the rate of photobleaching:
-
Reduce Excitation Intensity and Duration: Use the lowest possible laser power and shortest exposure times that provide an adequate signal-to-noise ratio.
-
Use Antifade Reagents: Incorporate antifade reagents into your mounting medium or imaging buffer. Common examples include n-propyl gallate (NPG) and Trolox.
-
Employ Oxygen Scavenging Systems: These enzymatic systems, such as glucose oxidase and catalase (GOX/CAT), remove dissolved oxygen from the sample, thereby inhibiting the formation of ROS.
-
Optimize Imaging Protocol: Plan your experiment to acquire data efficiently, minimizing unnecessary exposure of the sample to the excitation light.
Q3: Which antifade reagent should I choose for this compound?
A3: While specific comparative data for this compound is limited, studies on other fluorophores suggest that both n-propyl gallate (NPG) and p-phenylenediamine (B122844) (PPD) are highly effective.[1][2] However, PPD can sometimes quench the initial fluorescence of certain dyes and may not be compatible with all fluorophores.[3] NPG is a widely used and effective alternative.[1][3][4][5][6][7]
| Antifade Agent | Common Concentration | Advantages | Disadvantages |
| n-Propyl Gallate (NPG) | 2% (w/v) in glycerol (B35011)/PBS | Effective for a wide range of fluorophores.[1][4] | Can be difficult to dissolve.[3] |
| p-Phenylenediamine (PPD) | 0.1-1% (w/v) in glycerol/PBS | Very effective at retarding fading.[1][2] | Can quench initial fluorescence; may react with certain dyes; is toxic.[3] |
| Trolox | 0.1-2 mM in imaging buffer | Water-soluble and cell-permeable; suitable for live-cell imaging. | May require optimization for different cell types. |
| DABCO | ~2% (w/v) in glycerol/PBS | Less toxic than PPD. | Generally less effective than PPD.[3] |
Q4: Can the solvent affect the photostability of this compound?
A4: Yes, the choice of solvent can significantly impact the photostability of pyrene derivatives. For instance, pyrene and its derivatives have been shown to have a higher photostability in aerated dichloromethane compared to aerated chloroform.[8][9] This is attributed to the different reactivity of solvent-derived radicals with pyrene and oxygen. It is advisable to use high-purity, spectroscopy-grade solvents to minimize impurities that could contribute to photobleaching.
Experimental Protocols
Protocol 1: Preparation and Use of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes the preparation of a glycerol-based mounting medium containing NPG to reduce photobleaching in fixed samples.
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethyl formamide (B127407) (DMF)
-
Distilled water
Procedure:
-
Prepare 1X PBS: Dilute the 10X PBS stock solution with distilled water to obtain a 1X PBS solution.
-
Prepare NPG Stock Solution: Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF. Note that NPG does not dissolve well in aqueous solutions.[4][5]
-
Prepare Mounting Medium: In a suitable container, thoroughly mix 9 parts of glycerol with 1 part of 10X PBS.
-
Add NPG: While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% NPG stock solution dropwise.[4] The final concentration of NPG will be approximately 0.2%. For a 5% NPG solution, dissolve 50 mg of NPG in 1 ml of PBS (or 0.1 M Tris-HCl, pH 9.0) before adding 9 ml of glycerol.[6]
-
Mounting: Place a small drop of the prepared antifade mounting medium onto the microscope slide with your stained specimen. Carefully lower a coverslip, avoiding air bubbles.
-
Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and oxidation.
-
Storage: Store the slides flat and protected from light at 4°C.
Protocol 2: Using a Glucose Oxidase-Catalase (GOX/CAT) Oxygen Scavenging System for Live-Cell Imaging
This protocol outlines the preparation of an imaging buffer containing a GOX/CAT oxygen scavenging system to minimize photobleaching in live-cell experiments.
Materials:
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-glucose
-
Imaging buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Glycerol
Procedure:
-
Prepare Glucose Buffer (Blinking Buffer Base):
-
Prepare 20x Catalase/Glucose Oxidase Enzyme Mix:
-
In a 15 ml conical tube, weigh out 80 mg of glucose oxidase and approximately 12.8 mg of catalase.[10]
-
Add 5 ml of 100 mM Tris-HCl buffer (pH 8.0, without glucose) and 5 ml of glycerol.[10]
-
Mix gently until the enzymes are dissolved. The solution should be a clear yellow liquid.
-
Store this enzyme mix in aliquots at -20°C for long-term storage or at 4°C for up to one month.[10]
-
-
Prepare Final Imaging Buffer:
-
Immediately before your imaging experiment, prepare the final imaging buffer by mixing the Glucose Buffer and the 20x Enzyme Mix. The exact ratio may need to be optimized for your specific experimental conditions. A common starting point is a 1:20 dilution of the enzyme mix into the glucose buffer.
-
For live-cell imaging, it is crucial to ensure the final buffer is isotonic and at the correct pH for your cells.
-
-
Imaging:
-
Replace the cell culture medium with the freshly prepared final imaging buffer.
-
Proceed with your fluorescence microscopy experiment, keeping in mind to also minimize light exposure as a general practice.
-
Disclaimer: The information provided in this document is for Research Use Only. The protocols and recommendations are based on published literature and should be adapted and optimized for specific experimental conditions.
References
- 1. Comparison of antifading agents used in immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 5. researchgate.net [researchgate.net]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. benchchem.com [benchchem.com]
- 8. Further insight into the photostability of the pyrene fluorophore in halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nif.hms.harvard.edu [nif.hms.harvard.edu]
Optimizing 1-Pyrenebutanol Concentration for Cell Staining: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing 1-Pyrenebutanol concentration for cell staining applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate effective and reproducible cell staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound for live cell staining?
A good starting point for this compound concentration is in the low micromolar range. Based on protocols for the closely related compound 1-pyrenebutyric acid (PBA), a concentration of 10 µM is a reasonable starting point for initial experiments.[1] However, the optimal concentration is highly dependent on the cell type and experimental conditions, so a concentration titration is recommended to determine the ideal concentration for your specific application.
Q2: How long should I incubate my cells with this compound?
Studies have shown that this compound is taken up by cells very rapidly, reaching saturation within minutes.[2] Therefore, long incubation times are likely unnecessary. A typical incubation time of 15-30 minutes at 37°C should be sufficient for most applications.[1]
Q3: What is the mechanism of cellular uptake for this compound?
The cellular uptake of pyrene-containing compounds like benzo[a]pyrene (B130552) from hydrophobic donors occurs through spontaneous transfer through the aqueous phase, suggesting a partitioning phenomenon controlled by the relative lipid volumes of the extracellular environment and the cells.[3] This process does not appear to involve endocytosis.[3]
Q4: Where does this compound localize within the cell?
The intracellular location of pyrene (B120774) derivatives like benzo[a]pyrene has been shown to be coincident with a fluorescent cholesterol analog, suggesting localization to lipid-rich environments within the cell.[3]
Q5: Can I use this compound for staining fixed cells?
While this compound is often used for live-cell imaging, it is possible to use it on fixed cells. However, the choice of fixative and permeabilization agent can significantly impact the staining pattern and intensity. Aldehyde-based fixatives can induce autofluorescence.[4] Organic solvents like methanol (B129727) or acetone (B3395972) can be used for both fixation and permeabilization but may alter cell morphology and could potentially extract the lipid-soluble this compound from the cells.[4] Therefore, careful optimization of the fixation and permeabilization protocol is crucial.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Excess this compound: The concentration of the probe is too high. - Insufficient Washing: Unbound probe remains in the sample. - Autofluorescence: Cells or medium components are naturally fluorescent. - Fixative-Induced Fluorescence: Aldehyde-based fixatives can cause autofluorescence. | - Titrate Concentration: Perform a concentration titration to find the lowest effective concentration. - Optimize Washing: Increase the number and duration of washes after incubation. Using a wash buffer containing a detergent like Tween-20 or a protein like BSA can help.[3] - Use Phenol (B47542) Red-Free Medium: Use a phenol red-free medium for imaging. - Control for Autofluorescence: Image an unstained sample to determine the level of autofluorescence. - Choose Fixative Carefully: If fixation is necessary, consider using cold methanol or ethanol (B145695) instead of aldehydes. If aldehydes must be used, treatment with a quenching agent like sodium borohydride (B1222165) may help.[3] |
| Weak or No Signal | - Insufficient this compound Concentration: The probe concentration is too low. - Short Incubation Time: The incubation time is not sufficient for cellular uptake. - Photobleaching: The fluorescent signal is fading due to light exposure. | - Increase Concentration: Gradually increase the concentration of this compound. - Increase Incubation Time: While uptake is generally rapid, some cell types may require a longer incubation period. - Minimize Light Exposure: Reduce the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if applicable. |
| Uneven Staining | - Cell Health: Unhealthy or dying cells may exhibit altered membrane permeability and staining patterns. - Probe Aggregation: At high concentrations, pyrene derivatives can form aggregates, leading to punctate staining. | - Ensure Cell Viability: Use healthy, viable cells for staining experiments. - Lower Concentration: Reduce the concentration of this compound to prevent aggregation. Ensure the probe is fully dissolved in the working solution. |
| Cytotoxicity | - High Concentration: this compound, like many fluorescent probes, can be toxic at high concentrations. | - Perform a Viability Assay: Determine the cytotoxic threshold for your specific cell line using a standard cell viability assay (e.g., MTT, Trypan Blue). - Use the Lowest Effective Concentration: Once the optimal staining concentration is determined, confirm that it is below the cytotoxic threshold. |
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
Objective: To label live cultured cells with this compound for fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live cells cultured on glass-bottom imaging dishes
-
Phenol red-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Imaging buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Grow cells on glass-bottom dishes to the desired confluency.
-
Prepare Staining Solution: Dilute the this compound stock solution in phenol red-free medium to the desired final concentration (start with 10 µM and perform a titration).
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the this compound staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with warm imaging buffer, incubating for 5 minutes during each wash to ensure removal of unbound probe.
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Proceed with fluorescence microscopy using appropriate filter sets for pyrene (Excitation: ~340 nm, Emission: ~375-400 nm).
-
Protocol 2: Staining of Fixed Cells with this compound
Objective: To label fixed and permeabilized cells with this compound.
Materials:
-
Cells cultured on coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Staining solution (this compound diluted in PBS)
Procedure:
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Fixation (choose one):
-
Paraformaldehyde: Incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Methanol: Incubate cells with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash cells three times with PBS.
-
Permeabilization (if using paraformaldehyde fixation):
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Staining:
-
Prepare the this compound staining solution in PBS (start with 10 µM).
-
Incubate the fixed and permeabilized cells with the staining solution for 30 minutes at room temperature.
-
-
Washing: Wash cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and proceed with imaging.
Quantitative Data
The optimal concentration of this compound is cell-type dependent and should be determined empirically. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Range | Notes |
| Concentration | 1 - 25 µM | Start with 10 µM and perform a dose-response curve. |
| Incubation Time | 15 - 60 minutes | Uptake is rapid; longer times may not be necessary. |
| Excitation Wavelength | ~340 nm | Refer to your specific microscopy setup. |
| Emission Wavelength | ~375 - 400 nm | The emission spectrum may shift based on the local environment. |
Cytotoxicity: There is limited specific cytotoxicity data available for this compound across a wide range of cell lines. It is crucial to perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the non-toxic concentration range for your specific cell type and experimental conditions. As a general precaution, use the lowest effective concentration for staining to minimize potential cytotoxic effects.
Visualizations
Caption: Workflow for live and fixed-cell staining with this compound.
Caption: Troubleshooting decision tree for common this compound staining issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrene butanol--an efficient, selective and non-metabolized photosensitizing agent for human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular uptake and intracellular localization of benzo(a)pyrene by digital fluorescence imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
Troubleshooting low fluorescence signal with 1-Pyrenebutanol
Welcome to the technical support center for 1-Pyrenebutanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in fluorescence-based experiments.
Troubleshooting Low Fluorescence Signal
A weak or absent fluorescence signal is a common issue when working with fluorescent probes. This guide provides a systematic approach to identifying and resolving the root cause of low signal with this compound.
Initial Troubleshooting Workflow
This workflow outlines the primary steps to diagnose and address low fluorescence signals.
Caption: A decision tree for troubleshooting low fluorescence signals.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is very weak or non-existent. What should I check first?
A1: Several factors can contribute to a low fluorescence signal. Here are the initial steps to take:
-
Verify Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for this compound. For monomer fluorescence, excitation is typically around 340 nm, with emission maxima between 375 nm and 400 nm.[1]
-
Check Probe Concentration: The concentration of this compound is critical. If the concentration is too low, the signal will be weak. Conversely, if it is too high, you may observe aggregation-caused quenching (ACQ), where the pyrene (B120774) molecules stack together and reduce the overall fluorescence.[2] It is recommended to perform a concentration titration to find the optimal range for your specific application.
-
Confirm Probe Integrity: Ensure that your this compound stock solution has been stored correctly, protected from light and at the recommended temperature, to prevent degradation.
Q2: I suspect fluorescence quenching is reducing my signal. What are common quenchers for pyrene derivatives?
A2: Fluorescence quenching occurs when other molecules in the sample reduce the fluorescence intensity of the probe. Common quenchers for pyrene derivatives include:
-
Dissolved Oxygen: Molecular oxygen is a highly efficient quencher of pyrene fluorescence.[3] It is often necessary to deoxygenate your samples by sparging with an inert gas like nitrogen or argon.
-
Heavy Atoms and Ions: Halide ions (e.g., iodide) and heavy atoms can also quench fluorescence. Check the composition of your buffers and media for potential quenchers.
-
Other Fluorescent Molecules: If your sample contains other molecules that can absorb at the excitation or emission wavelengths of this compound, this can lead to inner filter effects or Förster Resonance Energy Transfer (FRET), which can reduce the observed signal.
Q3: My fluorescence signal decreases over time during the experiment. What is happening and how can I prevent it?
A3: A gradual decrease in fluorescence signal over time is likely due to photobleaching. Photobleaching is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. To minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible excitation intensity that still provides a measurable signal. Neutral density filters can be used to attenuate the light source.
-
Minimize Exposure Time: Limit the time your sample is exposed to the excitation light. Use shutters to block the light path when not actively acquiring data.
-
Use Antifade Reagents: For microscopy applications, consider using a commercially available antifade mounting medium.
-
Deoxygenate the Sample: As with quenching, removing dissolved oxygen can also reduce the rate of photobleaching.
Q4: How does the solvent environment affect the fluorescence of this compound?
A4: The fluorescence of this compound is highly sensitive to the polarity of its microenvironment. This is a key feature that makes it a powerful probe.
-
Monomer Emission: The fine structure of the pyrene monomer emission spectrum changes with solvent polarity. Specifically, the ratio of the intensity of the first vibronic peak (~375 nm) to the third vibronic peak (~385 nm), known as the I1/I3 ratio, is a sensitive indicator of the polarity of the probe's surroundings. In a non-polar environment, the I1/I3 ratio is low, while in a polar environment, the ratio is higher.
-
Quantum Yield: The fluorescence quantum yield of pyrene derivatives generally increases in more hydrophobic (non-polar) environments.[1]
Q5: I am observing a broad, featureless emission at a longer wavelength (~470 nm). What does this indicate?
A5: This is a classic sign of excimer formation . An excimer is an "excited-state dimer" that forms when an excited this compound molecule comes into close proximity (within ~10 Å) with a ground-state this compound molecule.[4][5] The formation of excimers is dependent on the local concentration and mobility of the probe. This property is often exploited in studies of:
-
Membrane Fluidity: In a more fluid membrane, the probe molecules can diffuse more freely, leading to a higher probability of excimer formation.
-
Protein-Protein or Protein-Lipid Interactions: If this compound is conjugated to proteins or lipids, an increase in excimer emission can indicate that these molecules are coming into close contact.
Caption: Mechanism of this compound monomer and excimer fluorescence.
Quantitative Data Summary
The following tables provide typical photophysical properties for pyrene and its derivatives. Note that these values can vary depending on the specific experimental conditions.
Table 1: Typical Excitation and Emission Maxima
| Species | Excitation (nm) | Emission (nm) |
| Monomer | ~340 | ~375-400 (with vibronic peaks)[1] |
| Excimer | ~340 | ~470 (broad and featureless)[6] |
Table 2: Fluorescence Lifetime of Pyrene in Different Solvents
| Solvent | Lifetime (τ) in ns |
| Cyclohexane (deoxygenated) | ~450 |
| Ethanol (B145695) | ~180 |
| Water (deoxygenated) | ~194-200 |
Note: Lifetimes are highly dependent on the presence of quenchers like oxygen.[7]
Key Experimental Protocols
Protocol 1: General Procedure for Fluorescence Measurement
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity organic solvent (e.g., ethanol or DMSO).
-
For aqueous measurements, dilute the stock solution into the desired buffer to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent is low to avoid affecting the biological system.
-
To minimize quenching by dissolved oxygen, sparge the sample and buffer with nitrogen or argon gas for at least 15-20 minutes.
-
-
Instrumentation Setup:
-
Use a quartz cuvette for measurements in the UV-visible range.
-
Set the excitation wavelength to ~340 nm.
-
Set the emission scan range from 350 nm to 600 nm to capture both monomer and potential excimer fluorescence.
-
Optimize excitation and emission slit widths to maximize the signal-to-noise ratio without causing excessive photobleaching.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence emission spectrum.
-
For polarity studies, calculate the ratio of the fluorescence intensities of the first and third vibronic peaks (I1/I3).
-
For proximity studies, calculate the ratio of the excimer fluorescence intensity (~470 nm) to a monomer peak intensity (e.g., IE/IM).
-
Protocol 2: Measuring Membrane Fluidity
This protocol provides a general framework for using this compound to assess membrane fluidity in live cells.
References
Improving the labeling efficiency of 1-Pyrenebutanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of labeling with 1-Pyrenebutanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the labeling of biomolecules with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Incomplete activation of this compound: The initial conversion of the hydroxyl group to a reactive NHS ester is inefficient. | - Ensure anhydrous conditions during the reaction with succinic anhydride (B1165640) and the subsequent EDC/NHS coupling. - Use fresh, high-quality EDC and NHS. - Optimize the molar ratio of succinic anhydride, EDC, and NHS to this compound. |
| 2. Hydrolysis of the NHS ester: The activated this compound-NHS ester is sensitive to moisture and has a limited half-life in aqueous solutions. | - Prepare the activated this compound-NHS ester solution immediately before use. - Perform the labeling reaction promptly after adding the activated label to the protein solution. - Ensure the protein solution is in an amine-free buffer at the optimal pH (7.5-8.5) to minimize hydrolysis.[1] | |
| 3. Suboptimal reaction pH: The pH of the labeling buffer is critical for the reaction between the NHS ester and primary amines. | - Use a buffer with a pH between 7.5 and 8.5, with pH 8.3 often being optimal.[1] - Buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate are recommended. - Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target protein for the label.[1] | |
| 4. Insufficient molar excess of the labeling reagent: The ratio of activated this compound to the protein is too low. | - Increase the molar excess of the activated this compound. A starting point of a 5:1 to 20:1 molar ratio of label to protein is recommended, but this may require optimization.[1] | |
| 5. Low protein concentration: Dilute protein solutions can lead to slower reaction kinetics and favor the hydrolysis of the NHS ester. | - If possible, concentrate the protein solution to 1-5 mg/mL.[1] | |
| Protein Precipitation During or After Labeling | 1. High degree of labeling: Excessive labeling with the hydrophobic pyrene (B120774) moiety can decrease the solubility of the protein. | - Reduce the molar excess of the activated this compound in the labeling reaction. - Decrease the reaction time. |
| 2. Presence of organic solvent: The solvent used to dissolve the activated this compound (e.g., DMSO or DMF) can denature the protein if the final concentration is too high. | - Use the minimum amount of organic solvent necessary to dissolve the label. - Add the label solution to the protein solution slowly while gently vortexing. | |
| 3. Unstable protein: The protein may be inherently unstable under the labeling conditions (e.g., pH, temperature). | - Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. - Ensure the protein is in a buffer that maintains its stability. | |
| Difficulty Purifying the Labeled Protein | 1. Inefficient removal of unreacted label: Free, unreacted this compound derivatives can co-purify with the labeled protein. | - Use a purification method appropriate for the size of your protein, such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or centrifugal filtration devices.[1] - Ensure the chosen method has a molecular weight cutoff that effectively separates the protein from the small molecule label. |
| 2. Aggregation of the labeled protein: The labeled protein may have aggregated, leading to poor recovery during purification. | - Optimize the degree of labeling to minimize hydrophobicity-induced aggregation. - Perform purification in a buffer that promotes protein stability, potentially including mild detergents or other additives. |
Frequently Asked Questions (FAQs)
Q1: How do I activate this compound for labeling proteins?
A1: this compound is an alcohol and must first be derivatized to contain a reactive group that can couple with primary amines on a protein. This is typically a two-step process:
-
Carboxylation: React this compound with succinic anhydride to introduce a carboxylic acid group. This creates 1-pyrenebutyl succinate (B1194679).
-
Activation: The newly formed carboxylic acid is then activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive NHS ester. This activated form can then be used for labeling.
Q2: What is the optimal dye-to-protein ratio for labeling with activated this compound?
A2: The optimal molar ratio of activated this compound to protein depends on the specific protein and the desired degree of labeling. A good starting point is a 5:1 to 20:1 molar excess of the label.[1] It is highly recommended to perform a titration with different ratios to find the optimal condition for your experiment.
Q3: My labeling reaction is not working. How can I check if my activated this compound is still active?
A3: The NHS ester of this compound is susceptible to hydrolysis. To test its activity, you can perform a small-scale reaction with a simple amine-containing molecule, such as glycine (B1666218) or a short peptide, and analyze the reaction mixture by techniques like TLC or mass spectrometry to confirm the formation of the labeled product.
Q4: How can I determine the degree of labeling (DOL) of my protein?
A4: The degree of labeling can be determined using UV-Vis spectrophotometry. You will need to measure the absorbance of the labeled protein at 280 nm (for the protein concentration) and at the absorbance maximum of the pyrene moiety (around 340 nm). The DOL is calculated using the Beer-Lambert law, correcting for the absorbance of the pyrene at 280 nm.
Q5: Can I store the activated this compound-NHS ester?
A5: It is highly recommended to use the activated this compound-NHS ester immediately after preparation. If short-term storage is necessary, it should be stored in an anhydrous solvent (like DMSO or DMF) at -20°C and protected from moisture. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the conversion of this compound to its amine-reactive NHS ester.
Materials:
-
This compound
-
Succinic anhydride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Carboxylation of this compound:
-
Dissolve this compound (1 equivalent) and succinic anhydride (1.2 equivalents) in anhydrous DCM.
-
Add anhydrous pyridine (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 1-pyrenebutyl succinate. Purify further by column chromatography if necessary.
-
-
Activation to NHS Ester:
-
Dissolve the dried 1-pyrenebutyl succinate (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.
-
The resulting solution containing the activated this compound-NHS ester is used immediately for labeling.
-
Protocol 2: Protein Labeling with Activated this compound
This protocol provides a general procedure for labeling a protein with the prepared this compound-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Activated this compound-NHS ester solution (from Protocol 1)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution:
-
Ensure the protein is at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the desired amount of the activated this compound-NHS ester solution. A 5- to 20-fold molar excess of the label is a good starting point.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted label and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for labeling reactions with pyrene-based NHS esters. Note that optimal conditions may vary for this compound and should be determined empirically.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1 - 5 mg/mL[1] | Higher concentrations can improve labeling efficiency. |
| Label:Protein Molar Ratio | 5:1 to 20:1[1] | Should be optimized for the specific protein and desired DOL. |
| Reaction pH | 7.5 - 8.5[1] | pH 8.3 is often optimal. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures may require longer incubation times. |
| Reaction Time | 1 - 2 hours at Room Temperature | Can be extended (e.g., overnight at 4°C). |
Table 2: Spectroscopic Properties of this compound
| Parameter | Value |
| Molar Mass | 274.36 g/mol |
| Absorbance Maximum (λmax) | ~340 nm |
| Emission Maximum (λem) | ~375 nm and ~395 nm (monomer) |
Visualizations
References
Common issues with 1-Pyrenebutanol solubility and aggregation
Welcome to the Technical Support Center for 1-Pyrenebutanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues related to the solubility and aggregation of this compound in experimental settings.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound.
Issue 1: Difficulty Dissolving this compound
-
Probable Cause: this compound, a polycyclic aromatic hydrocarbon, has inherently low aqueous solubility.[1] The choice of an inappropriate solvent or insufficient solubilization technique can lead to difficulties in preparing a homogenous solution.
-
Solution:
-
Solvent Selection: Start with a small amount of the compound and test its solubility in various organic solvents. Common solvents for pyrene (B120774) and its derivatives include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol (B145695), methanol, acetone, and chloroform.[2] For biological applications, using a water-miscible organic solvent like DMSO or ethanol to prepare a concentrated stock solution is a common practice.[3]
-
Use of Heat: Gentle warming of the solution can aid in the dissolution of this compound. However, be cautious of potential degradation at high temperatures.
-
Sonication: Utilizing a sonicator can help break down aggregates and enhance the dissolution process.
-
Vortexing: Thorough vortexing is essential to ensure a homogenous solution.
-
Issue 2: Precipitation of this compound Upon Addition to Aqueous Buffer
-
Probable Cause: When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer, the significant change in solvent polarity can cause the compound to precipitate out of solution.
-
Solution:
-
Optimize Stock Solution Concentration: Prepare a less concentrated stock solution in the organic solvent.
-
Slow Addition and Mixing: Add the stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Use of Surfactants: In some applications, the inclusion of a surfactant at a concentration above its critical micelle concentration (CMC) can help to solubilize hydrophobic compounds like this compound in aqueous media.
-
Issue 3: Fluorescence Quenching or Loss of Signal
-
Probable Cause: At high concentrations, the pyrene moieties of this compound can form aggregates through π-π stacking interactions.[4] This aggregation can lead to the formation of excimers (excited-state dimers), which exhibit a red-shifted and often weaker fluorescence emission compared to the monomer, a phenomenon known as aggregation-caused quenching (ACQ).[4][5]
-
Solution:
-
Work at Lower Concentrations: To minimize aggregation, it is crucial to work at low concentrations of this compound.[6] The optimal concentration should be determined empirically for each application.
-
Solvent Choice: The choice of solvent can influence aggregation. A "good" solvent that fully solvates the molecule can help prevent aggregation.[6]
-
Structural Modification (for advanced users): Introducing bulky substituents to the pyrene core can sterically hinder π-π stacking and reduce aggregation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a fluorescent molecule containing a pyrene group attached to a butanol chain.[7] It is often used as a fluorescent probe in various research applications, including the study of cellular environments and the formation of fluorescently labeled nanoparticles.[2][8]
Q2: In which solvents is this compound soluble?
Q3: What is the Critical Aggregation Concentration (CAC) of this compound and why is it important?
A3: The Critical Aggregation Concentration (CAC) is the concentration above which molecules of a substance, like this compound, begin to self-assemble into aggregates in a solution.[11] This is an important parameter because aggregation can significantly alter the fluorescent properties of this compound, leading to quenching of the monomer fluorescence.[4] While the specific CAC for this compound is not documented, it can be determined experimentally using fluorescence spectroscopy.
Q4: How does pH affect the solubility and aggregation of this compound?
A4: The effect of pH on the solubility and aggregation of this compound is not well-documented. For the parent compound, pyrene, pH has been shown to influence its degradation by certain microorganisms, which may be related to changes in cellular uptake and bioavailability.[12] For ionizable pyrene derivatives, pH can significantly impact their aggregation behavior.[13] Since this compound is a neutral molecule, the effect of pH on its intrinsic solubility is expected to be minimal. However, extreme pH values could potentially affect the stability of the compound or its interactions with other components in a complex system.
Q5: Does ionic strength influence the aggregation of this compound?
A5: The influence of ionic strength on the aggregation of this compound has not been specifically reported. However, studies on pyrene have shown that ionic strength can affect its binding to humic substances and the aggregation of biochar particles, suggesting that electrostatic interactions can play a role in the behavior of pyrene in complex systems.[14][15][16] For neutral molecules like this compound, the effect of ionic strength on self-aggregation is likely to be less pronounced than for charged molecules.
Q6: How does temperature affect the solubility of this compound?
A6: For many polycyclic aromatic hydrocarbons (PAHs), solubility in aqueous solutions tends to increase with temperature.[17][18] Conversely, the sorption of PAHs to soil and sediment, which is related to their partitioning out of water, generally decreases with increasing temperature.[19] Therefore, it is likely that the solubility of this compound in most solvents will increase with a moderate increase in temperature. However, the stability of the compound at elevated temperatures should be considered.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₈O | [7][20] |
| Molecular Weight | 274.36 g/mol | [20] |
| Melting Point | 80-83 °C | [20] |
| Appearance | Solid | [9] |
Table 2: General Solvent Guide for Pyrene and its Derivatives
| Solvent | Polarity | Notes | Reference(s) |
| Water | High | Very low solubility for pyrene. | [1] |
| Methanol | High | Used for preparing pyrene stock solutions. | [21] |
| Ethanol | High | Used for preparing pyrene stock solutions. | [13] |
| Acetonitrile | Medium-High | Common solvent for fluorescence studies. | [6] |
| Dimethyl Sulfoxide (DMSO) | Medium-High | Good solvent for many organic compounds. | [22] |
| Dimethylformamide (DMF) | Medium-High | Good solvent for many organic compounds. | [22] |
| Acetone | Medium | Used for preparing pyrene stock solutions. | [2] |
| Chloroform | Low | Good solvent for nonpolar compounds. | [22] |
| Cyclohexane | Low | Used in studies of PAH dissolution. | [23] |
Note: This table provides general guidance based on the properties of pyrene and similar compounds. The actual solubility of this compound in these solvents should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
-
Materials:
-
This compound powder
-
High-purity organic solvent (e.g., DMSO, DMF, or ethanol)
-
Analytical balance
-
Volumetric flask
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to achieve the desired stock solution concentration.
-
Accurately weigh the calculated mass of this compound powder and transfer it to a clean, dry volumetric flask.
-
Add a small amount of the chosen organic solvent to the flask to dissolve the powder.
-
Vortex the mixture thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Once dissolved, add the solvent to the flask up to the calibration mark.
-
Invert the flask several times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically -20°C for long-term storage).
-
Protocol 2: Determination of the Critical Aggregation Concentration (CAC) of this compound
-
Objective: To determine the concentration at which this compound starts to form aggregates in a given solvent system using its intrinsic fluorescence properties.
-
Principle: The fluorescence emission spectrum of pyrene and its derivatives is sensitive to the local environment. Upon aggregation, changes in the vibronic band intensities and the potential formation of an excimer peak can be observed. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is often used to probe the polarity of the microenvironment and can indicate the onset of aggregation.[24]
-
Materials:
-
This compound
-
Spectroscopy-grade solvents
-
Fluorometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a series of this compound solutions with varying concentrations in the solvent of interest. The concentration range should span from very dilute (where no aggregation is expected) to a concentration where aggregation is likely.
-
Measure the fluorescence emission spectrum of each solution using an excitation wavelength appropriate for the pyrene monomer (typically around 330-340 nm).
-
For each spectrum, determine the fluorescence intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.
-
Plot the ratio of I₁/I₃ as a function of the logarithm of the this compound concentration.
-
The CAC is determined as the concentration at which a sharp change in the I₁/I₃ ratio is observed. This is often identified as the intersection of two linear fits to the pre- and post-transition regions of the plot.[24][25]
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C20H18O | CID 2762672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 99 67000-89-9 [sigmaaldrich.com]
- 9. This compound | 67000-89-9 [chemicalbook.com]
- 10. This compound CAS#: 67000-89-9 [m.chemicalbook.com]
- 11. Critical aggregation concentration for the formation of early Amyloid-β (1–42) oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of pH on the degradation of phenanthrene and pyrene by Mycobacterium vanbaalenii PYR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Effects of ionic strength on the binding of phenanthrene and pyrene to humic substances: three-stage variation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochar particle aggregation in soil pore water: the influence of ionic strength and interactions with pyrene - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 16. Stage change in binding of pyrene to selected humic substances under different ionic strengths | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. swr.agriculturejournals.cz [swr.agriculturejournals.cz]
- 20. 4-(1-芘基)-1-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 21. rsc.org [rsc.org]
- 22. organicchemistrydata.org [organicchemistrydata.org]
- 23. Dissolution Behavior of Polycyclic Aromatic Hydrocarbons in Heavy Oil in the Presence of Supercritical Cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Filter Sets for 1-Pyrenebutanol Microscopy
Welcome to the technical support center for 1-Pyrenebutanol microscopy. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers, scientists, and drug development professionals optimize their imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: this compound is a fluorescent probe with excitation in the ultraviolet (UV) range and emission in the violet-blue range of the spectrum. Its spectral characteristics are similar to other pyrene (B120774) derivatives. The exact peaks can be influenced by the local microenvironment, such as solvent polarity.
Q2: What is the recommended filter set for this compound microscopy?
A2: An optimal filter set for this compound should align with its excitation and emission peaks to maximize signal collection while minimizing background noise. A standard "DAPI" filter set is often a suitable starting point.
Q3: How can I reduce background fluorescence in my experiment?
A3: High background can be caused by several factors, including unbound probe, autofluorescence from cells or media, and non-specific binding.[1][2] To mitigate this, you can:
-
Improve Washing: Increase the number and duration of wash steps after probe incubation to remove all unbound this compound.[1]
-
Use Phenol (B47542) Red-Free Medium: Phenol red in culture media is a common source of background fluorescence.
-
Control for Autofluorescence: Image an unlabeled control sample using the same settings to determine the level of intrinsic autofluorescence.[1]
-
Consider Fixation: Some fixatives like glutaraldehyde (B144438) can induce autofluorescence.[1] Consider alternatives like ice-cold methanol (B129727) or using a quenching agent.[1]
Q4: Why am I seeing a very weak or no fluorescent signal?
A4: A weak or absent signal can stem from several issues:
-
Photobleaching: Pyrene fluorophores can be susceptible to photobleaching (fading) upon prolonged exposure to excitation light.[3][4] Minimize light exposure by using the shutter to block the light path when not actively imaging.[5]
-
Incorrect Filter Set: Ensure your filter set is appropriate for the UV excitation and violet-blue emission of this compound.[5]
-
Low Probe Concentration: The concentration of this compound may be too low. A titration experiment is recommended to find the optimal concentration.
-
Sub-optimal pH: The fluorescence of some probes can be pH-sensitive. Ensure the imaging buffer is at a physiological pH.
Data Summary: Spectral Properties and Filter Recommendations
The following tables summarize the key spectral data for pyrene derivatives and provide recommendations for selecting an appropriate filter set.
Table 1: Spectral Characteristics of Pyrene Derivatives
| Property | Wavelength Range | Reference |
| Excitation Peak | ~335 - 340 nm | [1][6] |
| Emission Peak | ~375 - 400 nm | [1][6] |
| Recommended Excitation | Ultraviolet (UV) | [7] |
| Recommended Emission | Violet / Blue | [7] |
Table 2: Recommended Microscope Filter Set Specifications for this compound
| Component | Type | Recommended Wavelengths | Rationale |
| Excitation Filter | Bandpass | 340/20 nm (i.e., 330-350 nm) | Isolates the UV wavelengths needed to excite this compound efficiently. |
| Dichroic Mirror | Long-pass | 365 nm cut-on | Reflects excitation light towards the sample and transmits emitted fluorescence towards the detector. |
| Emission Filter | Bandpass | 385/20 nm (i.e., 375-395 nm) or 400/40 nm (i.e., 380-420 nm) | Captures the peak emission of this compound while blocking stray excitation light and autofluorescence. |
Experimental Protocols
Protocol: Labeling and Imaging Cells with this compound
This protocol provides a general guideline for staining cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phenol red-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Imaging buffer (e.g., PBS or HBSS)
-
Cells cultured on microscopy-grade coverslips or dishes
Procedure:
-
Prepare Loading Solution: Dilute the this compound stock solution in phenol red-free medium to the desired final concentration (a starting concentration of 10 µM is recommended, but should be optimized).[1]
-
Cell Preparation: Remove the culture medium from the cells and wash once with warm PBS.[1]
-
Loading: Add the this compound loading solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.[1]
-
Washing:
-
Imaging:
Visual Guides and Workflows
Fluorescence Microscopy Workflow
Caption: The basic light path for this compound fluorescence microscopy.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common microscopy issues.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 6. Spectrum [Pyrene] | AAT Bioquest [aatbio.com]
- 7. optolongfilter.com [optolongfilter.com]
Technical Support Center: 1-Pyrenebutanol in Long-Term Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential cytotoxicity issues when using 1-Pyrenebutanol and other pyrene-based fluorescent probes in long-term live-cell imaging experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in imaging?
A1: this compound is a fluorescent chemical compound that contains a pyrene (B120774) moiety attached to a butanol group.[1] Pyrene derivatives are widely used as fluorescent probes in microscopy to visualize complex biological environments due to their compact size and sensitivity to the local microenvironment.[2][3] The butanol group can serve as a reactive handle for conjugating the pyrene fluorophore to other molecules of interest, such as proteins, lipids, or nanoparticles.[1][3]
Q2: Is this compound cytotoxic? What are the potential mechanisms of toxicity?
A2: While specific cytotoxicity data for this compound is limited, its core structure, pyrene, is a polycyclic aromatic hydrocarbon (PAH). PAHs like pyrene and its derivatives have been shown to induce cytotoxicity.[4][5] The primary mechanisms of toxicity for pyrene-related compounds are the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the subsequent triggering of apoptosis (programmed cell death).[4][5][6]
Q3: What are the typical signs of cytotoxicity I should look for in my long-term imaging experiments?
A3: Signs of cytotoxicity can manifest in several ways during an experiment:
-
Morphological Changes: Cells may shrink, round up, detach from the culture surface, or exhibit membrane blebbing.[7]
-
Reduced Proliferation: A noticeable decrease in the rate of cell division compared to control (untreated) cells.
-
Increased Cell Death: Observation of floating cells, cellular debris, or positive staining with cell death markers (e.g., Propidium Iodide, Ethidium Homodimer-III).[8][9]
-
Functional Decline: Changes in cellular processes being studied, such as altered mitochondrial respiration or metabolic activity.[10]
Q4: How can I minimize the cytotoxicity of this compound in my experiments?
A4: Minimizing cytotoxicity is crucial for obtaining reliable data. Key strategies include:
-
Optimize Concentration: Use the lowest possible concentration of the probe that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of cell exposure to the probe. If possible, add the probe just before imaging.
-
Reduce Phototoxicity: Minimize the intensity and duration of excitation light. Red-shifted wavelengths are generally less damaging than shorter (blue or UV) wavelengths.[11]
-
Use Antioxidants: Supplementing the culture medium with antioxidants like Trolox (a soluble form of Vitamin E) or ascorbic acid can help neutralize ROS and reduce oxidative stress.[11][12]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during long-term imaging with pyrene-based probes.
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence. | 1. Probe concentration is too high. 2. Incomplete removal of unbound probe. 3. Autofluorescence from cell culture medium. | 1. Perform a concentration titration to find the lowest effective concentration. 2. Increase the number and duration of wash steps after probe incubation. 3. Image cells in a phenol (B47542) red-free, serum-free imaging buffer. |
| Rapid signal loss (photobleaching). | 1. High intensity of excitation light. 2. Long exposure times. 3. Oxygen-mediated photodegradation. | 1. Reduce the power of the laser or lamp. Use neutral density filters.[13] 2. Decrease camera exposure time while increasing gain, or use a more sensitive detector. 3. Use an antifade reagent in your imaging medium.[13] |
| Cells show signs of stress (e.g., rounding, detachment) after illumination. | 1. Phototoxicity: The combination of the probe and high-intensity light is generating ROS, damaging the cells.[14] | 1. Lower the excitation light intensity and/or reduce exposure time. 2. Increase the time interval between image acquisitions. 3. Supplement the imaging medium with an antioxidant like Trolox or N-acetylcysteine.[11] 4. Switch to an imaging modality that reduces phototoxicity, such as two-photon or light-sheet microscopy.[12] |
| Control (untreated) cells also appear unhealthy. | 1. Suboptimal cell culture conditions. 2. Environmental stress in the imaging setup (e.g., temperature, CO₂ fluctuations). | 1. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Use a stage-top incubator to maintain optimal temperature, humidity, and CO₂ levels throughout the experiment. |
Section 3: Quantitative Data Summary
The following tables summarize cytotoxicity data for pyrene and its derivatives from published literature, which can serve as a reference for estimating the potential toxicity of this compound.
Table 1: Cytotoxicity of Pyrene and its Metabolites on Various Cell Lines
| Compound | Cell Line | Concentration | Effect | Reference |
| Pyrene | HepG2 (Human Liver) | 50 nM | 28% reduction in cell viability; significant ROS production. | [5] |
| 4,5-Pyrenequinone (4,5-PyQ) | BEAS-2B (Human Bronchial) | 3 µM | Increased number of late apoptotic/necrotic cells. | [15] |
| 4,5-Pyrenequinone (4,5-PyQ) | BEAS-2B (Human Bronchial) | 10 µM | Decreased cell viability compared to pyrene exposure. | [15] |
| Benzo[a]pyrene (BaP) | SH-SY5Y (Human Neuroblastoma) | 0.1 µM | Decline in mitochondrial membrane potential and induction of apoptosis. | [10] |
Section 4: Experimental Protocols & Methodologies
Protocol 4.1: Cell Viability Assessment using MTT Assay
This protocol provides a method to quantify the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[16]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 4.2: Live/Dead Cell Staining for Fluorescence Microscopy
This protocol allows for the direct visualization of live and dead cells within a population exposed to this compound.
Principle: A two-color staining method uses Calcein-AM, a dye that stains the cytoplasm of live cells green, and Ethidium Homodimer-III (EthD-III), which enters cells with compromised membranes (dead cells) and stains the nucleus red.[8]
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
This compound
-
Live/Dead Assay Kit (containing Calcein-AM and EthD-III)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment: Culture cells on an appropriate imaging vessel and treat with the desired concentrations of this compound for the required duration.
-
Prepare Staining Solution: Prepare a working solution of Calcein-AM (e.g., 1 µM) and EthD-III (e.g., 2 µM) in PBS or an appropriate imaging buffer.[7]
-
Washing: Gently wash the cells twice with warm PBS to remove the culture medium.
-
Staining: Add the staining solution to the cells and incubate for 30-45 minutes at room temperature, protected from light.[7]
-
Imaging: Image the cells immediately using a fluorescence microscope. Use the green channel (e.g., 488 nm excitation) for live cells (Calcein-AM) and the red channel (e.g., 561 nm excitation) for dead cells (EthD-III).
-
Quantification: The number of live (green) and dead (red) cells can be counted using image analysis software to determine the percentage of cytotoxicity.
Section 5: Visualizations (Diagrams)
Signaling Pathway Diagrams
Caption: Oxidative stress and apoptosis pathway induced by pyrene compounds.
Experimental Workflow Diagrams
Caption: General workflow for assessing probe-induced cytotoxicity.
References
- 1. This compound 99 67000-89-9 [sigmaaldrich.com]
- 2. Exploring Imaging Applications of a Red-Emitting π-Acceptor (π-A) Pyrene-Benzothiazolium Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Effects of Pyrene on Human Liver HepG2 Cells: Cytotoxicity, Oxidative Stress, and Transcriptomic Changes in Xenobiotic Metabolizing Enzymes and Inflammatory Markers with Protection Trial Using Lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Pyrene on Human Liver HepG2 Cells: Cytotoxicity, Oxidative Stress, and Transcriptomic Changes in Xenobiotic Metabolizing Enzymes and Inflammatory Markers with Protection Trial Using Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress and Apoptosis in Benzo[a]pyrene-Induced Neural Tube Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]
- 9. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzo(a)pyrene-induced mitochondrial respiration and glycolysis disturbance in human neuroblastoma cells [jstage.jst.go.jp]
- 11. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Oxidized Pyrenes on the Biological Responses in the Human Bronchial Epithelial Cells [mdpi.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Spectral Overlap with 1-Pyrenebutanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing spectral overlap when using the fluorescent probe 1-Pyrenebutanol in conjunction with other fluorophores.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another fluorophore in the same sample.[1] This can lead to the signal from one fluorophore being detected in the channel intended for another, resulting in inaccurate data, false positives, and difficulties in interpreting colocalization studies.[1]
Q2: What are the specific spectral properties of this compound I need to be aware of?
A2: this compound is a UV-excitable fluorophore. Its fluorescence is characterized by a structured emission spectrum with multiple peaks. While the exact spectral properties can vary slightly depending on the solvent and local environment, typical values in ethanol (B145695) are:
-
Excitation Maximum (λex): ~344 nm
-
Emission Maxima (λem): Multiple peaks, with prominent ones around 375 nm, 385 nm, and 397 nm.[2]
Q3: What is excimer formation and how does it affect my experiments with this compound?
A3: Pyrene (B120774) and its derivatives, including this compound, are known to form "excimers" (excited-state dimers) at high concentrations. An excimer is formed when an excited pyrene molecule interacts with a ground-state pyrene molecule. This results in a new, broad, and featureless emission band at a longer wavelength (typically around 480 nm), which is red-shifted compared to the monomer emission. This can be misinterpreted as spectral bleed-through or a FRET signal if not properly controlled for. To minimize excimer formation, it is recommended to use the lowest effective concentration of this compound.
Q4: I am seeing a signal from my this compound staining in the DAPI channel. Is this expected?
A4: Yes, this is a common issue. This compound is excited in the UV range, similar to DAPI (a common nuclear stain). Due to the broad emission of DAPI, its signal can bleed into the channels used for detecting this compound's monomer fluorescence. Conversely, the emission of this compound can also bleed into the DAPI channel. Careful selection of filters and the use of spectral unmixing techniques are crucial to separate these signals.
Troubleshooting Guides
Problem 1: Significant bleed-through from this compound into the green channel (e.g., FITC or Alexa Fluor 488).
-
Cause: Although the primary emission of this compound is in the violet-blue region, its emission tail can extend into the green part of the spectrum, especially if the concentration is high or if excimer formation is occurring.
-
Solutions:
-
Sequential Scanning: If using a confocal microscope, acquire the images for the UV channel (this compound) and the green channel sequentially. This prevents the excitation of the green fluorophore while detecting the this compound signal and vice-versa.
-
Optimize Filter Sets: Use narrow bandpass emission filters for your green fluorophore to exclude the emission tail of this compound.
-
Lower Concentration: Reduce the concentration of this compound to minimize both monomer and potential excimer bleed-through.
-
Spectral Unmixing: Use spectral imaging and linear unmixing algorithms to computationally separate the overlapping spectra.
-
Problem 2: Difficulty distinguishing between this compound monomer and excimer fluorescence.
-
Cause: At higher concentrations, this compound can form excimers, which have a broad, red-shifted emission (around 480 nm) that can overlap with other fluorophores.
-
Solutions:
-
Concentration Titration: Perform a concentration curve for this compound alone to determine the concentration at which excimer formation becomes significant in your experimental system.
-
Lifetime Imaging (FLIM): The fluorescence lifetime of the monomer and excimer are different. FLIM can be used to distinguish between the two species.
-
Spectral Detector: Use a spectral detector on a confocal microscope to acquire the full emission spectrum. This will allow you to clearly identify the structured monomer emission and the broad excimer emission.
-
Data Presentation: Spectral Properties of this compound and Common Fluorophores
The following table summarizes the key spectral properties of this compound and a selection of commonly used fluorophores to aid in experimental design and minimize spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| This compound | ~344 | ~375, 385, 397[2] | ~0.3 (estimated from Pyrene)[3] | ~100 (estimated from 1-Pyrenebutyric acid in ethanol) |
| DAPI | 358 | 461 | 0.9 (bound to DNA) | 2.4 (bound to DNA) |
| Alexa Fluor 488 | 499[4] | 520[4] | 0.92[5] | 4.1[6] |
| Rhodamine B | 546[1] | 567[1] | 0.31 (in ethanol) | ~1.7 (in ethanol) |
| Cyanine 3 (Cy3) | 550[7] | 570[7] | 0.15[8] | ~0.2 |
| Cyanine 5 (Cy5) | 649[9] | 667[9] | 0.27[9] | ~1.0 |
Note: The quantum yield and fluorescence lifetime for this compound are estimates based on the parent compound pyrene and the closely related 1-pyrenebutyric acid, respectively. These values can vary depending on the local environment.
Experimental Protocols
Protocol 1: Measuring the Fluorescence Emission Spectrum of this compound
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., ethanol) in a quartz cuvette. The concentration should be low enough to avoid significant excimer formation (typically in the low micromolar range).
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation: Set the excitation wavelength to the absorption maximum of this compound (~344 nm).
-
Emission Scan: Scan the emission spectrum from a wavelength slightly higher than the excitation wavelength (e.g., 355 nm) to a longer wavelength (e.g., 600 nm) to capture both the monomer and potential excimer emission.
-
Blank Subtraction: Record a spectrum of the solvent alone and subtract it from the sample spectrum to correct for background fluorescence and Raman scattering.
Protocol 2: Spectral Unmixing to Separate this compound and a Green Fluorophore (e.g., Alexa Fluor 488)
-
Reference Spectra Acquisition:
-
Prepare a sample containing only this compound at the concentration used in your experiment. Using a confocal microscope with a spectral detector, acquire a "lambda stack" (a series of images at different emission wavelengths) by exciting at ~344 nm. This will be your reference spectrum for this compound.
-
Prepare a second sample containing only the green fluorophore (e.g., cells stained with an Alexa Fluor 488-conjugated antibody). Acquire a lambda stack by exciting with a 488 nm laser. This will be your reference spectrum for the green fluorophore.
-
(Optional but recommended) Prepare an unstained sample to acquire a reference spectrum for autofluorescence.
-
-
Experimental Sample Imaging:
-
Prepare your dual-labeled sample (containing both this compound and the green fluorophore).
-
Acquire a lambda stack of this sample, exciting sequentially with the UV laser (~344 nm) and the 488 nm laser.
-
-
Linear Unmixing:
-
Use the software provided with your confocal microscope or a program like ImageJ/Fiji with a spectral unmixing plugin.
-
Provide the software with the reference spectra you acquired for this compound, the green fluorophore, and autofluorescence.
-
The software will then apply a linear unmixing algorithm to the lambda stack from your experimental sample, creating separate images showing the contribution of each fluorophore in every pixel.
-
Mandatory Visualizations
References
- 1. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Five Organic Dyes in Ethanol and Butanol for Two-Color Laser-Induced Fluorescence Ratio Thermometry | MDPI [mdpi.com]
- 4. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. FluoroFinder [app.fluorofinder.com]
Technical Support Center: 1-Pyrenebutanol-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Pyrenebutanol in their assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Fluorescence Signal
Q: I am not observing the expected fluorescence signal from my this compound-based assay. What are the possible causes and how can I troubleshoot this?
A: Low or absent fluorescence is a common issue that can stem from several factors, ranging from incorrect instrument settings to degradation of the fluorescent probe.
Troubleshooting Workflow for Low/No Fluorescence Signal
Caption: Troubleshooting flowchart for low or no fluorescence signal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the fluorometer are set correctly for this compound (typically around 340 nm for excitation and 375-400 nm for emission). Ensure the gain settings are appropriate and not too low. Check that the slit widths are optimized for your assay. |
| Degradation of this compound | This compound, like many fluorescent molecules, can be susceptible to photobleaching and degradation over time, especially if not stored correctly. Store the stock solution protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment. |
| Incompatible Buffer or Solvent | The fluorescence of pyrene (B120774) compounds can be sensitive to the polarity of the solvent. Ensure your assay buffer is compatible with this compound and does not contain components that may quench fluorescence. The pH of the buffer can also influence fluorescence, so ensure it is within the optimal range for your assay. |
| Fluorescence Quenching | Components in your sample, such as certain ions or molecules, can quench the fluorescence of this compound. High concentrations of the probe itself can also lead to self-quenching. Consider running a control with this compound in the assay buffer without the sample to check for quenching. If self-quenching is suspected, try using a lower concentration of the probe. |
| Insufficient Incubation Time or Incorrect Temperature | For enzyme kinetic assays, ensure that the incubation time is sufficient for the reaction to proceed and generate a detectable signal. Also, verify that the assay is being performed at the optimal temperature for the enzyme. |
Issue 2: High Background Fluorescence
Q: My assay is showing a high background fluorescence, which is masking the specific signal. What can I do to reduce it?
A: High background fluorescence can originate from various sources, including the assay components and the experimental setup.
Troubleshooting Workflow for High Background Fluorescence
Caption: Troubleshooting workflow for high background fluorescence.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of Assay Components | Buffers, media, and other reagents can contain fluorescent impurities. Use high-purity reagents and test each component individually for fluorescence at the excitation and emission wavelengths of this compound. If using cell-based assays, consider using phenol red-free media. |
| High Concentration of this compound | Using an excessively high concentration of the fluorescent probe can lead to high background signal and potential self-quenching. Perform a concentration titration to determine the optimal concentration of this compound that provides a good signal-to-noise ratio. |
| Light Scatter | Particulates in the solution can cause light scattering, which may be detected as background fluorescence. Ensure all solutions are properly filtered before use. |
| Contaminated or Inappropriate Labware | Some plastics can be fluorescent. Use of black, opaque microplates is recommended for fluorescence assays to minimize background and well-to-well crosstalk. Ensure all cuvettes and plates are clean and free of dust and other contaminants. |
| Presence of Detergents | While some assays require detergents for solubilization, certain detergents can interfere with fluorescence. If detergents are necessary, their effect on the fluorescence of this compound should be evaluated. Non-ionic detergents like Triton X-100 or Tween-20 are often used, but their concentration should be optimized.[1] |
Experimental Protocols
1. General Protocol for Enzyme Kinetic Assay using this compound
This protocol provides a general framework for measuring enzyme activity, such as that of Cytochrome P450 enzymes, using this compound as a fluorescent substrate.[2]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Enzyme preparation (e.g., recombinant Cytochrome P450)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
NADPH regenerating system (for P450 assays)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of your test compound (inhibitor) if applicable.
-
Assay Setup: In the wells of the microplate, add the assay buffer, enzyme preparation, and this compound to the desired final concentrations. For inhibition assays, add the test compound. Include appropriate controls (e.g., no enzyme, no substrate, no inhibitor).
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes to allow the components to equilibrate.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader with excitation at ~340 nm and emission at ~380-400 nm.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve. For inhibition assays, plot the reaction rates against the inhibitor concentration to determine the IC50 value.
Signaling Pathway for a Generic Enzyme-Catalyzed Reaction with a Fluorescent Probe
References
Best practices for storing and handling 1-Pyrenebutanol to maintain stability
This guide provides best practices for the storage and handling of 1-Pyrenebutanol to ensure its stability and integrity in research applications. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Storage and Stability
-
Q1: What are the recommended storage conditions for this compound? A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent contamination and degradation.[1] For optimal stability, it is recommended to store the compound at room temperature.[2]
-
Q2: How should I store this compound to prevent degradation? A2: this compound should be stored in its original container, which is typically a polyethylene (B3416737) or polypropylene (B1209903) container, to avoid reactions with incompatible materials.[1] The container should be securely sealed and protected from physical damage.[1] As pyrene (B120774) derivatives can be sensitive to light, storing the container in a dark place or using an amber vial is a recommended precautionary measure to prevent photodegradation.
-
Q3: What is the expected shelf-life of this compound? A3: While specific shelf-life data for this compound is not readily available, the product is considered stable under recommended storage conditions.[1] To ensure its integrity, it is best practice to use it within the manufacturer's recommended timeframe and to regularly inspect the material for any changes in appearance.
Handling and Safety
-
Q4: What personal protective equipment (PPE) should I use when handling this compound? A4: When handling this compound, it is essential to use appropriate personal protective equipment to avoid direct contact. This includes wearing a dust mask (such as a type N95), safety glasses or eyeshields, and chemical-resistant gloves.[3]
-
Q5: What are the primary hazards associated with this compound? A5: this compound is considered a hazardous substance.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] It is important to avoid inhalation of the powder and any direct contact with skin and eyes.[1]
-
Q6: How should I handle spills of this compound? A6: For minor spills, you should immediately clean them up using dry procedures to avoid generating dust.[1] Wear your full PPE, and sweep or vacuum the spilled material into a clean, dry, and sealable container for disposal.[1] For major spills, it is important to alert others in the area and, if necessary, emergency responders.[1]
Experimental Use
-
Q7: In what solvents is this compound soluble? A7: The safety data sheet indicates that this compound does not mix well with water.[1] Based on its chemical structure as a pyrene derivative with an alcohol functional group, it is expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate. However, it is always recommended to perform a small-scale solubility test with the desired solvent before preparing a stock solution for your experiment.
-
Q8: Are there any known incompatibilities for this compound? A8: Yes, this compound should be stored away from incompatible materials, particularly oxidizing agents like nitrates, oxidizing acids, and chlorine bleaches, as contact with these may result in ignition.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O | [3][5][6] |
| Molecular Weight | 274.36 g/mol | [3][5][6] |
| Melting Point | 80-83 °C | [2][3] |
| Appearance | Yellow-tan powder / White to light yellow solid | [1][2] |
| Purity | 99% | [3][5] |
Experimental Workflow
Below is a generalized workflow for handling and using this compound in a typical laboratory experiment. This workflow emphasizes safety and proper handling to ensure experimental success and user safety.
Caption: General workflow for handling this compound.
References
How to correct for inner filter effects in 1-Pyrenebutanol fluorescence measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for inner filter effects (IFE) in 1-Pyrenebutanol fluorescence measurements.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Non-linear relationship between fluorescence intensity and this compound concentration | Inner Filter Effect (IFE): At high concentrations, the sample absorbs a significant portion of the excitation and/or emitted light, leading to a plateau or decrease in the fluorescence signal. | 1. Sample Dilution: The most straightforward approach is to dilute the samples until the absorbance at the excitation wavelength is below 0.1. At this level, the inner filter effect is generally minimal. 2. Mathematical Correction: If dilution is not feasible, measure the absorbance of the sample at both the excitation and emission wavelengths and apply the correction formula provided in the Experimental Protocols section. 3. Optimize Experimental Geometry: Utilize a microplate reader with variable vertical axis focus or a front-face sample holder in a fluorometer to minimize the light path length. |
| Corrected fluorescence data still appears non-linear | Inaccurate Absorbance Measurements: The absorbance values (Aex and Aem) used for the correction may be incorrect. Presence of Quenchers: An unintended quenching agent might be present in the sample. Excimer Formation: Pyrene (B120774) and its derivatives can form excimers at high concentrations, which have a different emission spectrum and can affect linearity. | 1. Verify Spectrophotometer Calibration: Ensure the UV-Vis spectrophotometer is properly blanked and calibrated. Remeasure the absorbance of your samples. 2. Check for Contaminants: Analyze your solvent and reagents for potential quenching impurities. 3. Analyze Emission Spectra: Look for the appearance of a broad, red-shifted emission band (typically around 470 nm for pyrene excimers), which indicates excimer formation. The standard IFE correction may not be sufficient if excimers are present. |
| Low signal-to-noise ratio after dilution | Concentration is too low: The concentration of this compound is below the detection limit of the instrument. | 1. Optimize Instrument Settings: Increase the detector gain (voltage) or use wider excitation/emission slits. Note that wider slits may decrease spectral resolution. 2. Use a More Sensitive Instrument: If available, use a fluorometer with higher sensitivity. 3. Apply Correction Method: Instead of extensive dilution, work at a slightly higher concentration where the signal is robust and apply the mathematical IFE correction. |
| Inconsistent or irreproducible results | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in concentration. Temperature Fluctuations: Fluorescence intensity can be temperature-dependent. Sample Evaporation: In microplate assays, evaporation can concentrate the sample over time. | 1. Calibrate Pipettes: Regularly calibrate and use proper pipetting techniques. 2. Control Temperature: Use a temperature-controlled fluorometer or allow samples to equilibrate to a stable room temperature. 3. Minimize Evaporation: Use plate seals or a humidifier for the plate reader. |
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) and how does it affect my this compound fluorescence measurements?
A1: The inner filter effect is an experimental artifact that causes a reduction in the measured fluorescence intensity. This phenomenon occurs due to the absorption of excitation and/or emitted light by molecules within the sample. It is a primary source of error in fluorescence analysis, leading to spectral distortions and a non-linear relationship between the concentration of this compound and its fluorescence intensity. There are two types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This happens when the excitation light is absorbed by the sample before it can reach all the this compound molecules in the light path.[1] At higher concentrations, molecules at the front of the cuvette absorb a significant amount of the excitation light, reducing the light available to excite molecules in the center and back.[2]
-
Secondary Inner Filter Effect (sIFE): This occurs when the fluorescence emitted by this compound is re-absorbed by other molecules in the sample before it reaches the detector.[1] This is more prominent when there is a significant overlap between the absorption and emission spectra of the molecules in the solution.[3]
Q2: How can I determine if my measurements are being affected by the inner filter effect?
A2: A key indicator of the inner filter effect is a loss of linearity in the plot of fluorescence intensity versus the concentration of this compound.[4] As the concentration increases, the fluorescence signal may plateau or even decrease at very high concentrations. A good practice is to keep the absorbance of your sample below 0.1 at the excitation wavelength to minimize the inner filter effect.[5]
Q3: What is the difference between the inner filter effect and fluorescence quenching?
A3: Both the inner filter effect and fluorescence quenching lead to a decrease in fluorescence intensity, but their underlying mechanisms are different. The inner filter effect is a result of light absorption by the bulk sample and is dependent on the optical density of the sample and the geometry of the instrument.[4] In contrast, fluorescence quenching involves non-radiative energy transfer processes that happen due to molecular interactions, such as collisions between the fluorophore and a quencher molecule.[4]
Q4: Why is it important to correct for the inner filter effect in this compound assays?
A4: Correcting for the inner filter effect is critical for obtaining accurate quantitative data. Pyrene derivatives like this compound have high molar absorptivity.[4] At elevated concentrations, the solution's absorbance can become significant, causing substantial inner filter effects. Failing to correct for this will lead to an underestimation of the true fluorescence intensity, resulting in erroneous calculations of quantum yields, binding constants, and other concentration-dependent phenomena.[4]
Q5: What is the mathematical formula for correcting the inner filter effect?
A5: A commonly used formula to correct for both primary and secondary inner filter effects is:
Fcorr = Fobs * 10^((Aex + Aem) / 2)
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the observed (measured) fluorescence intensity.
-
Aex is the absorbance of the sample at the excitation wavelength.
-
Aem is the absorbance of the sample at the emission wavelength.
To apply this correction, you need to measure the absorbance of your sample at both the excitation and emission wavelengths using a spectrophotometer.
Experimental Protocols
Protocol 1: Mathematical Correction of Inner Filter Effect using UV-Vis Absorbance
This protocol outlines the most common method for correcting the inner filter effect based on the sample's absorbance.
1. Preparation of this compound Standards:
- Prepare a series of this compound solutions with known concentrations in the desired buffer or solvent.
2. Absorbance Measurement:
- For each concentration, measure the full absorbance spectrum using a UV-Vis spectrophotometer.
- From the spectra, determine the absorbance values at the intended excitation wavelength (Aex) and emission wavelength (Aem) for this compound.
3. Fluorescence Measurement:
- Using a fluorometer, measure the fluorescence intensity (Fobs) of each sample at the chosen emission wavelength, using the selected excitation wavelength.
4. Application of the Correction Formula:
- Use the measured absorbance values to calculate the corrected fluorescence intensity (Fcorr) for each sample using the formula provided in FAQ #5.
5. Data Analysis:
- Plot both the observed (Fobs) and corrected (Fcorr) fluorescence intensities against the concentration of this compound. The corrected data should show a more linear relationship.
Quantitative Data
| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at 335.2 nm (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Pyrene | 336[6] | 384[6] | 54,000[5] | 0.32[5] |
Visualizations
References
- 1. 4-(1-芘基)-1-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(1-芘基)-1-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C20H18O | CID 2762672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 67000-89-9 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-Pyrenebutanol and 1-Pyrenebutyric Acid as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two closely related pyrene-based fluorescent probes: 1-Pyrenebutanol (PBu) and 1-Pyrenebutyric acid (PBA). The selection of a fluorescent probe is a critical step in experimental design, and understanding the nuanced differences between these molecules can significantly impact the quality and interpretation of results. This document offers a comprehensive overview of their photophysical properties, functional differences, and application-specific considerations, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Structural Comparison
The primary distinction between this compound and 1-Pyrenebutyric acid lies in their terminal functional group. This compound possesses a hydroxyl (-OH) group, while 1-Pyrenebutyric acid has a carboxylic acid (-COOH) group. This seemingly small difference has profound implications for their reactivity, solubility, and utility in various biochemical and cellular assays.
This compound (PBu) is an alcohol, making it a useful building block in polymerization reactions and as a fluorescent substrate for certain enzymes.[1] Its hydroxyl group can be used for specific conjugation chemistries, although it is generally less reactive than the carboxylic acid of PBA.
1-Pyrenebutyric acid (PBA) is a versatile fluorescent probe due to its terminal carboxylic acid.[2] This functional group is readily activated for covalent labeling of primary amines on biomolecules like proteins, making it a powerful tool for studying molecular interactions and dynamics.
Performance Data: A Comparative Analysis
A direct quantitative comparison of the photophysical properties of this compound and 1-Pyrenebutyric acid is challenging due to the limited availability of comprehensive data for this compound in the scientific literature. However, we can compile the available information to provide a useful overview.
| Property | This compound (PBu) | 1-Pyrenebutyric Acid (PBA) |
| Functional Group | Hydroxyl (-OH) | Carboxylic Acid (-COOH) |
| Molecular Weight | 274.36 g/mol [3] | 288.34 g/mol |
| Melting Point | 80-83 °C[3] | 178-182 °C |
| Typical Excitation Maxima (nm) | Data not readily available, expected to be similar to PBA. | ~310-345 nm |
| Typical Emission Maxima (nm) | Data not readily available, expected to be similar to PBA. | Monomer: ~375-400 nm, Excimer: ~470-500 nm |
| Fluorescence Quantum Yield (Φ) | Data not readily available. | Varies with solvent (e.g., ~0.1-0.3 in aqueous solutions, can be higher in non-polar environments). For pyrene (B120774), the quantum yield in cyclohexane (B81311) is 0.32.[4] |
| Fluorescence Lifetime (τ) | Data not readily available. | Highly sensitive to the environment and quenchers like oxygen. Can range from ~55 ns to over 185 ns in cellular environments.[5] |
| Solubility | Soluble in organic solvents. | Soluble in organic solvents and aqueous solutions at higher pH. |
Key Applications and Experimental Considerations
1-Pyrenebutyric Acid (PBA): The Workhorse for Bioconjugation
The carboxylic acid group of PBA makes it the preferred choice for applications requiring covalent labeling of biomolecules.
-
Protein Labeling and Conformational Studies: PBA can be activated to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., lysine (B10760008) residues) on proteins. This allows for the site-specific introduction of a fluorescent reporter to study protein folding, conformational changes, and interactions.
-
Membrane Fluidity and Polarity Sensing: The pyrene moiety is highly sensitive to the polarity of its microenvironment. The ratio of the intensities of its vibronic fine structure peaks (I1/I3) in the fluorescence spectrum can be used to probe the local polarity, for instance, within a lipid bilayer.
-
Excimer Formation to Study Proximity: At high local concentrations, an excited pyrene molecule can form a complex (excimer) with a ground-state pyrene molecule, resulting in a red-shifted emission. This phenomenon is a powerful tool for studying protein-protein interactions, lipid-protein interactions, and membrane dynamics.
This compound (PBu): A More Specialized Tool
While less commonly used as a general-purpose fluorescent probe, this compound has specific applications.
-
Enzyme Substrate: PBu has been used as a fluorescent substrate for enzymes like P450eryF, where its hydroxylation can be monitored by changes in fluorescence.[6]
-
Polymer Chemistry: The hydroxyl group allows for its incorporation into polymer chains, enabling the synthesis of fluorescently labeled polymers and nanoparticles.[1]
-
Probing Hydrophobic Environments: Similar to other pyrene derivatives, PBu can partition into hydrophobic environments, and its fluorescence can report on the properties of these regions.
Experimental Protocols
Protocol 1: General Fluorescence Spectroscopy of Pyrene Derivatives
This protocol provides a general framework for measuring the fluorescence spectra of both this compound and 1-Pyrenebutyric acid.
Materials:
-
This compound or 1-Pyrenebutyric acid
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol (B145695), water)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the pyrene derivative in a suitable organic solvent (e.g., ethanol or DMSO) at a concentration of approximately 1 mM.
-
Sample Preparation: Dilute the stock solution in the solvent of interest to a final concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Fluorescence Measurement:
-
Set the excitation wavelength (typically around 330-340 nm for pyrene derivatives).
-
Record the emission spectrum from approximately 350 nm to 600 nm.
-
To determine the I1/I3 ratio for polarity sensing, measure the fluorescence intensity at the first (~372 nm) and third (~384 nm) vibronic peaks.[7]
-
Protocol 2: Covalent Labeling of Proteins with 1-Pyrenebutyric Acid
This protocol outlines the steps for covalently attaching PBA to a protein of interest.
Materials:
-
1-Pyrenebutyric acid (PBA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Size-exclusion chromatography column
Procedure:
-
Activation of PBA:
-
Dissolve PBA in anhydrous DMF or DMSO.
-
Add EDC and NHS in a slight molar excess to the PBA solution.
-
Incubate for 1-2 hours at room temperature to form the PBA-NHS ester.
-
-
Protein Labeling:
-
Add the activated PBA-NHS ester solution to the protein solution. The molar ratio of probe to protein should be optimized.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted probe by passing the reaction mixture through a size-exclusion chromatography column.
-
Visualizing Experimental Workflows
Protein Labeling and Purification Workflow
Caption: Workflow for covalent labeling of a protein with 1-Pyrenebutyric acid.
Protein-Ligand Interaction Assay
Caption: Workflow for a protein-ligand binding assay using a PBA-labeled protein.
Conclusion
Both this compound and 1-Pyrenebutyric acid are valuable fluorescent probes, each with its own set of advantages and ideal applications.
-
1-Pyrenebutyric acid is the more versatile of the two for biological applications due to the reactivity of its carboxylic acid group, which allows for straightforward covalent labeling of biomolecules. Its photophysical properties are well-characterized, making it a reliable tool for studying protein dynamics, membrane properties, and molecular interactions.
-
This compound , while lacking the versatile conjugation chemistry of PBA, serves as a useful tool in specific contexts such as enzymatic assays and polymer science. Further characterization of its photophysical properties would undoubtedly expand its utility as a fluorescent probe.
The choice between these two probes will ultimately depend on the specific requirements of the experiment. For applications requiring covalent attachment to proteins or other biomolecules, 1-Pyrenebutyric acid is the clear choice. For other applications, the specific properties of this compound may be advantageous. Researchers are encouraged to consider the functional group, reactivity, and the specific scientific question being addressed when selecting the appropriate pyrene-based probe.
References
- 1. This compound 99 67000-89-9 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(1-芘基)-1-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. omlc.org [omlc.org]
- 5. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-ピレンブタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Validating 1-Pyrenebutanol: A Comparative Guide to Membrane Probes
In the study of cellular membranes and drug-membrane interactions, fluorescent probes are indispensable tools for elucidating the biophysical properties of the lipid bilayer. 1-Pyrenebutanol, a derivative of the polycyclic aromatic hydrocarbon pyrene, has emerged as a versatile probe for assessing membrane characteristics. This guide provides an objective comparison of this compound with other established membrane probes, supported by experimental principles and data, to validate its reliability for researchers, scientists, and drug development professionals.
Principle of Action: Monomer vs. Excimer Fluorescence
The utility of this compound as a membrane probe is rooted in its unique photophysical properties. When inserted into a lipid membrane, individual probe molecules (monomers) absorb light and emit fluorescence at a characteristic wavelength. However, due to its long fluorescence lifetime, an excited-state monomer can interact with a ground-state monomer in close proximity to form an excited-state dimer, or "excimer." This excimer then fluoresces at a longer, red-shifted wavelength.[1]
The ratio of excimer to monomer (E/M) fluorescence intensity is highly sensitive to the probe's local concentration and the fluidity of the membrane. In a more fluid, liquid-disordered (Ld) phase, the increased lateral diffusion of the probe molecules leads to more frequent collisions and, consequently, a higher E/M ratio. Conversely, in a more rigid, liquid-ordered (Lo) phase, reduced diffusion results in a lower E/M ratio.[2][3] This principle allows for the quantitative assessment of membrane fluidity.
References
Cross-Validation of 1-Pyrenebutanol Fluorescence Data: A Comparative Guide for Researchers
A critical evaluation of 1-Pyrenebutanol fluorescence as a quantitative tool in cellular uptake and drug delivery studies, benchmarked against established analytical techniques.
For researchers, scientists, and drug development professionals, the accurate quantification of cellular events and drug delivery is paramount. This compound, a fluorescent probe, is increasingly utilized to label nanoparticles and other delivery systems to track their cellular uptake and biodistribution. While fluorescence-based methods offer high sensitivity and are amenable to high-throughput screening, it is crucial to validate these findings with independent, quantitative techniques. This guide provides an objective comparison of this compound fluorescence data with alternative analytical methods, supported by experimental protocols to aid in the rigorous validation of research findings.
Quantitative Data Comparison
Direct cross-validation studies quantitatively comparing this compound fluorescence with other analytical methods for the same experimental samples are not extensively documented in publicly available literature. However, the principles of such validation are well-established. The following table outlines a comparative framework based on data from analogous fluorescent probes and pyrene-labeled systems, which can be adapted for this compound. The primary application focus is the quantification of cellular uptake of labeled nanoparticles.
| Parameter | Fluorescence Spectroscopy (Plate Reader) | Flow Cytometry | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures bulk fluorescence intensity from a cell population in a microplate well. | Measures fluorescence intensity of individual cells in suspension as they pass through a laser beam. | Separates the fluorescent analyte from the cellular matrix and quantifies it based on its fluorescence signal. | Separates the analyte and quantifies it based on its mass-to-charge ratio, offering high specificity. |
| Output | Relative Fluorescence Units (RFU) | Mean Fluorescence Intensity (MFI) per cell; Percentage of fluorescent cells | Concentration (e.g., µg/mL or ng/mg of cell protein) | Absolute concentration (e.g., ng/mL or fmol/mg of cell protein) |
| Throughput | High | High | Medium | Low to Medium |
| Sensitivity | High | Very High | High | Very High |
| Specificity | Moderate (potential for interference from autofluorescence and non-specific binding) | Moderate to High (gating strategies can reduce background) | High (retention time provides specificity) | Very High (mass fragmentation is highly specific) |
| Quantitative Nature | Semi-quantitative to quantitative (with a standard curve) | Semi-quantitative to quantitative (with calibration beads) | Quantitative | Absolute Quantitative |
| Sample Preparation | Simple (cell lysis) | Simple (cell harvesting and suspension) | Moderate (cell lysis, extraction, and filtration) | Complex (cell lysis, extraction, protein precipitation, and filtration) |
| Cost | Low | Medium | Medium | High |
Experimental Protocols
To ensure the reliability and reproducibility of findings, detailed experimental protocols are essential. Below are methodologies for quantifying the cellular uptake of this compound labeled nanoparticles using fluorescence spectroscopy and a cross-validation approach with HPLC.
Protocol 1: Quantification of Nanoparticle Uptake using a Fluorescence Plate Reader
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.
-
Nanoparticle Incubation: Prepare serial dilutions of this compound labeled nanoparticles in cell culture media. Remove the old media from the cells and add the nanoparticle dilutions. Incubate for the desired time period (e.g., 4 hours).
-
Washing: After incubation, aspirate the nanoparticle-containing media and wash the cells three times with 1X Phosphate Buffered Saline (PBS) to remove non-internalized nanoparticles.
-
Cell Lysis: Add 100 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate for 30 minutes at 4°C.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Excitation: ~340 nm, Emission: ~375 nm and ~395 nm).
-
Data Analysis: Create a standard curve by measuring the fluorescence of known concentrations of the this compound labeled nanoparticles. Use this curve to determine the concentration of nanoparticles in the cell lysates. Normalize the results to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay).
Protocol 2: Cross-Validation by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Following the nanoparticle incubation and washing steps as described in Protocol 1 (can be performed in larger format vessels like 6-well plates for sufficient material), lyse the cells.
-
Extraction: To the cell lysate, add a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and extract the this compound. Vortex vigorously and centrifuge to pellet the protein debris.
-
Sample Clarification: Collect the supernatant containing the extracted this compound and filter it through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject the filtered sample into an HPLC system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1 mL/min.
-
Fluorescence Detection: Set the excitation and emission wavelengths to match those of this compound.
-
-
Quantification: Prepare a standard curve by injecting known concentrations of this compound. The concentration of this compound in the cell extracts is determined by comparing the peak area from the sample chromatogram to the standard curve. The amount of nanoparticles can then be calculated based on the initial labeling ratio.
Visualization of Workflows and Relationships
To better illustrate the experimental and logical frameworks, the following diagrams are provided.
A Researcher's Guide to Protein Labeling: 1-Pyrenebutanol Derivatives vs. Other Pyrene Probes
In the intricate world of molecular biology and drug development, the precise tracking and analysis of proteins are paramount. Fluorescent labeling stands out as a powerful technique for this purpose, and pyrene-based probes have long been favored for their unique photophysical properties. This guide provides an objective comparison of protein labeling using derivatives of 1-pyrenebutanol against other common pyrene (B120774) derivatives, namely those with maleimide (B117702) and succinimidyl ester functionalities. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
Introduction to Pyrene-Based Protein Labeling
Pyrene is a polycyclic aromatic hydrocarbon renowned for its sensitivity to the local microenvironment.[1][2] Its fluorescence emission spectrum is characterized by distinct monomer and excimer emissions. The monomer emission exhibits a fine structure that is sensitive to the polarity of the surrounding environment, providing insights into protein conformation.[1] When two pyrene molecules are in close proximity (approximately 10 Å), they can form an excited-state dimer, or "excimer," which results in a broad, red-shifted emission spectrum.[1][3] This phenomenon is a powerful tool for studying protein-protein interactions, oligomerization, and conformational changes.[1]
For covalent attachment to proteins, the pyrene fluorophore is typically functionalized with a reactive group that targets specific amino acid residues. The most common strategies involve targeting the thiol group of cysteine residues with maleimides or the primary amino groups of lysine (B10760008) residues and the N-terminus with succinimidyl esters (NHS esters).[1]
Comparison of Pyrene Derivatives for Protein Labeling
While this compound itself is not inherently reactive towards proteins, its hydroxyl group can be chemically activated to create amine- or thiol-reactive derivatives. For the purpose of this comparison, we will consider a hypothetical amine-reactive derivative, this compound succinimidyl carbonate, and compare it with commercially available and widely used pyrene derivatives: N-(1-Pyrene)maleimide and 1-Pyrenebutyric acid N-hydroxysuccinimide ester (PBASE).
Quantitative Data Summary
The following table summarizes the key photophysical and reactive properties of these pyrene derivatives.
| Feature | This compound Derivative (Hypothetical Succinimidyl Carbonate) | N-(1-Pyrene)maleimide | 1-Pyrenebutyric acid N-hydroxysuccinimide ester (PBASE) |
| Target Residue | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) | Primary Amines (Lysine, N-terminus) |
| Reactive Group | Succinimidyl Carbonate | Maleimide | N-Hydroxysuccinimide (NHS) ester |
| Linkage Formed | Carbamate | Thioether | Amide |
| Excitation Max (λex) | ~345 nm | ~340 nm | ~345 nm |
| Monomer Emission Max (λem) | ~375-400 nm | ~376, 396, 416 nm[4] | ~375-400 nm |
| Excimer Emission Max (λem) | ~460-500 nm | ~460 nm[1] | ~460-500 nm |
| Fluorescence Lifetime (τ) | Environment-dependent, typically long (>50 ns)[1][5] | Environment-dependent, typically long (>50 ns)[1] | 50-100+ ns |
| Quantum Yield (Φ) | Environment-dependent; generally increases in hydrophobic environments[6] | Environment-dependent; generally increases in hydrophobic environments[6] | Environment-dependent; increases in hydrophobic environments |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible protein labeling. Below are protocols for activating this compound and for labeling proteins with pyrene maleimide and pyrene NHS ester.
Protocol 1: Synthesis of an Amine-Reactive this compound Derivative (Hypothetical)
To render this compound reactive towards primary amines, its hydroxyl group can be activated, for example, by conversion to a succinimidyl carbonate. This is a conceptual protocol, and specific reaction conditions would require optimization.
Materials:
-
This compound
-
Disuccinimidyl carbonate (DSC)
-
Anhydrous pyridine (B92270) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add an equimolar amount of disuccinimidyl carbonate (DSC) to the solution.
-
Slowly add a slight excess of anhydrous pyridine to the reaction mixture with stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Extract the organic layer and wash it sequentially with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the this compound succinimidyl carbonate.
Protocol 2: Labeling of Proteins with N-(1-Pyrene)maleimide
This protocol describes the labeling of cysteine residues in a protein.[7][8]
Materials:
-
Protein of interest with at least one free cysteine residue
-
N-(1-Pyrene)maleimide
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in degassed PBS buffer to a final concentration of 1-10 mg/mL.[7] If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[8] Remove excess TCEP using a desalting column.
-
Pyrene Maleimide Stock Solution: Immediately before use, prepare a 10 mM stock solution of N-(1-Pyrene)maleimide in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the pyrene maleimide stock solution to the protein solution with gentle stirring. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
Purification of Labeled Protein: Separate the labeled protein from unreacted pyrene maleimide using a size-exclusion chromatography column equilibrated with PBS. The first colored fraction to elute will contain the pyrene-labeled protein.
Protocol 3: Labeling of Proteins with 1-Pyrenebutyric Acid N-Hydroxysuccinimide Ester (PBASE)
This protocol outlines the labeling of primary amines (lysine residues and the N-terminus) in a protein.[9][10][11][12]
Materials:
-
Protein of interest
-
1-Pyrenebutyric acid N-hydroxysuccinimide ester (PBASE)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5[13]
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Solution Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[9] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
PBASE Stock Solution: Immediately before use, dissolve PBASE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[9]
-
Labeling Reaction: While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the PBASE stock solution.[10] Incubate the reaction for 1-2 hours at room temperature, protected from light.[10]
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PBASE.[10] Incubate for an additional 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted PBASE and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
Mandatory Visualizations
Signaling Pathway: Monitoring Protein-Protein Interaction
The following diagram illustrates the principle of using pyrene-labeled proteins to detect protein-protein interactions through excimer fluorescence.
Caption: Pyrene excimer fluorescence to detect protein-protein interactions.
Experimental Workflow: Protein Labeling and Purification
The following diagram outlines the general workflow for labeling a protein with a pyrene derivative and subsequent purification.
Caption: General workflow for fluorescent protein labeling.
Logical Relationship: Reactivity of Pyrene Derivatives
This diagram illustrates the reaction of different pyrene derivatives with specific amino acid residues on a protein.
Caption: Reactivity of pyrene derivatives with protein functional groups.
Conclusion
The choice between this compound-derived probes and other pyrene derivatives for protein labeling depends on the specific research question and the available functional groups on the target protein. While this compound requires chemical activation, its derivatives can be tailored for specific applications. N-(1-Pyrene)maleimide offers high selectivity for cysteine residues, which are often less abundant than lysines, allowing for more site-specific labeling. 1-Pyrenebutyric acid N-hydroxysuccinimide ester (PBASE) is a versatile reagent for labeling primary amines, which are generally more accessible on the protein surface.
By understanding the distinct characteristics and following robust experimental protocols, researchers can effectively utilize the unique photophysical properties of pyrene to gain deeper insights into protein structure, function, and interactions, thereby advancing the frontiers of biological and pharmaceutical research.
References
- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. N-(1-pyrene)maleimide: a fluorescent cross-linking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Control Experiments for 1-Pyrenebutanol-Based FRET Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities. The choice of the donor fluorophore is critical for the success of a FRET experiment. 1-Pyrenebutanol, a derivative of pyrene, offers unique photophysical properties that make it a valuable FRET donor, particularly its long fluorescence lifetime and sensitivity to the local microenvironment. However, rigorous control experiments are paramount to ensure the reliability and accurate interpretation of FRET data obtained using this compound.
This guide provides a comparative overview of essential control experiments for this compound-based FRET analysis, offering detailed experimental protocols and a comparison with alternative FRET donors.
The Importance of Control Experiments in FRET
Control experiments are crucial to validate FRET results and rule out artifacts.[1][2] They help to:
-
Establish the baseline: Determine the fluorescence signals in the absence of FRET.
-
Correct for spectral crosstalk: Account for the bleed-through of donor emission into the acceptor channel and the direct excitation of the acceptor by the donor's excitation wavelength.[1]
-
Confirm the specificity of the interaction: Ensure that the observed FRET signal is due to the specific interaction of interest and not random collisions or non-specific binding.
-
Define the dynamic range of the assay: Establish the signals corresponding to minimum and maximum FRET efficiency.
Key Control Experiments for this compound FRET Analysis
Here, we detail the essential positive and negative control experiments for a typical this compound-based FRET assay, for instance, in studying protein-protein interactions.
Negative Controls
Negative controls are designed to establish the baseline fluorescence and account for spectral crosstalk in the absence of specific FRET.
-
Donor-Only Control: This sample contains only the protein labeled with the FRET donor (this compound). It is used to measure the donor's fluorescence intensity in the absence of an acceptor and to quantify the donor bleed-through into the acceptor detection channel.
-
Acceptor-Only Control: This sample contains only the protein labeled with the FRET acceptor. It is used to measure the direct excitation of the acceptor at the donor's excitation wavelength.
-
Non-Interacting Protein Control: This is a crucial control to demonstrate the specificity of the FRET signal. It involves labeling a pair of proteins that are known not to interact with the this compound donor and the chosen acceptor. A low FRET efficiency in this control confirms that the observed FRET in the experimental sample is due to a specific interaction.
Positive Controls
Positive controls are designed to confirm that the FRET system is working correctly and to establish the maximum FRET signal.
-
Covalently Linked Donor-Acceptor Construct: A fusion protein or a synthetic molecule where the this compound donor and the acceptor are covalently linked at a known, close distance. This construct should exhibit a high and stable FRET efficiency, serving as a benchmark for the maximum possible FRET in the system.
-
Known Interacting Protein Pair: Using a well-characterized pair of interacting proteins, with one labeled with this compound and the other with the acceptor, can serve as a biological positive control. The expected high FRET efficiency validates the experimental setup and labeling procedures.
Experimental Protocols
Below are detailed methodologies for performing control experiments in a this compound-based FRET assay for protein-protein interaction analysis using a fluorescence plate reader.
Materials:
-
Purified protein of interest labeled with this compound (Donor-Protein)
-
Purified interacting partner protein labeled with a suitable acceptor (e.g., Fluorescein, Rhodamine) (Acceptor-Protein)
-
Purified non-interacting control protein labeled with the acceptor (Negative-Control-Acceptor-Protein)
-
Assay buffer (e.g., PBS, Tris-HCl with appropriate additives)
-
Black 96-well or 384-well plates with low autofluorescence
Procedure:
-
Sample Preparation:
-
Prepare serial dilutions of the labeled proteins in the assay buffer.
-
For the Donor-Only control, add a fixed concentration of Donor-Protein to several wells.
-
For the Acceptor-Only control, add a fixed concentration of Acceptor-Protein to several wells.
-
For the Negative Control , mix the Donor-Protein with the Negative-Control-Acceptor-Protein in several wells.
-
For the Experimental Sample , mix the Donor-Protein with the Acceptor-Protein in several wells.
-
For the Positive Control (if using a known interacting pair), mix the this compound-labeled known interactor with its acceptor-labeled partner.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength for this compound (typically around 345 nm).
-
Measure the emission spectrum or intensity at two wavelengths:
-
Donor emission maximum (around 375-400 nm for monomeric pyrene).
-
Acceptor emission maximum (e.g., ~520 nm for Fluorescein).
-
-
Record the fluorescence intensities for all control and experimental wells.
-
-
Data Analysis:
-
Background Subtraction: Subtract the fluorescence of buffer-only wells from all readings.
-
Crosstalk Correction:
-
Use the "Donor-Only" control to determine the percentage of donor fluorescence that bleeds into the acceptor channel.
-
Use the "Acceptor-Only" control to determine the direct excitation of the acceptor at the donor excitation wavelength.
-
-
Calculate FRET Efficiency (E): A common method is to measure the quenching of the donor fluorescence in the presence of the acceptor:
-
E = 1 - (FDA / FD)
-
Where FDA is the fluorescence of the donor in the presence of the acceptor, and FD is the fluorescence of the donor in the absence of the acceptor.
-
-
Quantitative Data Presentation
The following tables provide a template for summarizing quantitative data from control experiments. Actual values will vary depending on the specific proteins, labeling efficiency, and instrumentation.
Table 1: Raw Fluorescence Intensity Data (Arbitrary Units)
| Sample | Donor Channel (Ex: 345 nm, Em: 380 nm) | Acceptor Channel (Ex: 345 nm, Em: 520 nm) |
| Buffer Only | 50 | 20 |
| Donor-Only | 5000 | 250 |
| Acceptor-Only | 100 | 800 |
| Negative Control | 4800 | 350 |
| Experimental Sample | 2500 | 2000 |
| Positive Control | 1000 | 4500 |
Table 2: Corrected FRET Efficiency Calculations
| Sample | Corrected Donor Fluorescence (FDA) | FRET Efficiency (E) |
| Negative Control | 4750 | 0.05 |
| Experimental Sample | 2450 | 0.51 |
| Positive Control | 950 | 0.81 |
Note: Corrected Donor Fluorescence is calculated after subtracting background and accounting for any minor volume displacement effects.
Comparison with Alternative FRET Donors
This compound offers several advantages as a FRET donor, but its performance should be compared with other commonly used fluorophores.
Table 3: Comparison of Photophysical Properties of FRET Donors
| Property | This compound | Fluorescein (FITC) | Cyanine3 (Cy3) |
| Excitation Max (nm) | ~345 | ~494 | ~550 |
| Emission Max (nm) | ~375-400 (monomer), ~470 (excimer) | ~518 | ~570 |
| Quantum Yield | Moderate to high, environment-dependent | High (0.95) | Moderate (0.15) |
| Fluorescence Lifetime (ns) | Long (~100 ns for monomer) | ~4 ns | ~1 ns |
| Photostability | Good | Moderate | Good |
| Environmental Sensitivity | High (emission spectrum shifts with polarity) | Moderate (pH-sensitive) | Low |
| Size | Small | Moderate | Moderate |
Mandatory Visualizations
Experimental Workflow for a this compound FRET-based Kinase Assay
Caption: Workflow for a FRET-based kinase assay using this compound.
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation
Caption: GPCR activation monitoring using this compound FRET.
By diligently performing these control experiments and carefully considering the choice of FRET pair, researchers can confidently utilize the unique properties of this compound to gain valuable insights into complex biological systems.
References
A Comparative Guide to 1-Pyrenebutanol and NBD-Labeled Lipids as Fluorescent Membrane Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of two commonly utilized fluorescent probes in membrane and lipid research: 1-Pyrenebutanol and lipids labeled with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore. The selection of an appropriate fluorescent probe is critical for the accurate interpretation of experimental results. This document aims to provide an objective comparison of their performance, supported by experimental data, to facilitate an informed choice for your specific research needs.
Introduction to the Probes
This compound is a fluorescent alcohol containing the pyrene (B120774) moiety. Pyrene is a polycyclic aromatic hydrocarbon known for its unique photophysical properties, including a long fluorescence lifetime and the ability to form excited-state dimers called excimers.[1] The fluorescence of pyrene and its derivatives is highly sensitive to the local microenvironment, making them valuable tools for studying membrane fluidity and polarity.[2] this compound can be used as a free probe that partitions into membranes or can be chemically conjugated to lipids or other molecules of interest.[3]
NBD-labeled lipids are derivatives of native lipids where the NBD fluorophore is covalently attached to either the headgroup or an acyl chain.[4] NBD is a small, environmentally sensitive fluorophore whose emission properties are strongly influenced by the polarity of its surroundings.[5] This sensitivity makes NBD-labeled lipids popular probes for investigating membrane structure, lipid trafficking, and membrane fusion.[5] The fluorescence lifetime and emission spectrum of NBD probes are also dependent on their specific location and orientation within the lipid bilayer.[5]
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its specific photophysical properties. The following table summarizes key quantitative data for this compound and a representative NBD-labeled lipid, NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine). It is important to note that these values can vary depending on the specific experimental conditions, such as the solvent, lipid composition of the membrane, and temperature.
| Property | This compound / Pyrene-Lipid Analogue | NBD-Labeled Lipid (e.g., NBD-PE) |
| Excitation Maximum (λex) | ~340 nm | ~463 nm |
| Emission Maximum (λem) | Monomer: ~375-400 nm, Excimer: ~470-500 nm | ~536 nm |
| Stokes Shift | Monomer: ~35-60 nm, Excimer: ~130-160 nm | ~73 nm |
| Molar Extinction Coefficient (ε) | ~40,000 M⁻¹cm⁻¹ (for pyrene) | ~22,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | Highly solvent dependent; can be high in non-polar environments (e.g., 0.93 in hexane (B92381) for a push-pull pyrene dye)[6] | Generally moderate; sensitive to environment and probe location |
| Fluorescence Lifetime (τ) | Long (tens to hundreds of nanoseconds) | Typically 2-10 nanoseconds |
| Photostability | Can be susceptible to photobleaching, especially in the presence of oxygen[2] | Generally considered to have moderate photostability |
| Environmental Sensitivity | Sensitive to polarity and viscosity; excimer formation is a key indicator of proximity and fluidity.[1] | Highly sensitive to solvent polarity and hydration.[5] |
Key Advantages and Disadvantages
This compound / Pyrene-Labeled Lipids:
-
Advantages:
-
Long fluorescence lifetime is suitable for lifetime-based measurements and sensitive to quenching.
-
Excimer formation provides a ratiometric readout of membrane fluidity and probe concentration.[1]
-
The pyrene moiety is hydrophobic and can be less perturbing to the lipid packing than bulkier fluorophores.[1]
-
-
Disadvantages:
NBD-Labeled Lipids:
-
Advantages:
-
Excitation in the visible range (blue light) is less damaging to cells than UV light.
-
Small size of the NBD group is often considered to be less perturbing than larger fluorophores.
-
Well-characterized and widely used for a variety of membrane studies.[5]
-
-
Disadvantages:
-
The bulky and polar NBD group can significantly perturb the local membrane structure and dynamics.
-
Fluorescence is prone to quenching by aqueous environments, which can complicate data interpretation.
-
Shorter fluorescence lifetime compared to pyrene.
-
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments to compare the performance of this compound and NBD-labeled lipids.
Protocol 1: Determination of Membrane Partitioning and Polarity Sensing
This experiment aims to assess how the fluorescent probes partition into lipid vesicles and how their emission spectra report on the polarity of the membrane environment.
Materials:
-
This compound and NBD-labeled phospholipid (e.g., NBD-PE).
-
Lipids for vesicle preparation (e.g., POPC, DOPC, DPPC).
-
Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Spectrofluorometer.
Methodology:
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) using the extrusion method. A lipid film is created by evaporating the organic solvent from a lipid solution. The film is then hydrated with buffer and the resulting multilamellar vesicle suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
Probe Incorporation: Add a small aliquot of a concentrated stock solution of this compound or the NBD-labeled lipid in ethanol (B145695) or DMSO to the vesicle suspension. The final probe concentration should be low enough to avoid self-quenching (typically < 1 mol%). Incubate for a sufficient time to allow for probe partitioning into the vesicles.
-
Fluorescence Spectroscopy:
-
For This compound , excite the sample at ~340 nm and record the emission spectrum from 350 nm to 600 nm. Note the positions and intensities of the monomer and any excimer peaks.
-
For the NBD-labeled lipid , excite the sample at ~463 nm and record the emission spectrum from 480 nm to 650 nm. Note the wavelength of maximum emission.
-
-
Data Analysis: Compare the emission spectra of the probes in buffer alone versus in the presence of vesicles to confirm membrane partitioning. For this compound, the ratio of excimer to monomer intensity (Ie/Im) can be calculated as an indicator of membrane fluidity. For the NBD-labeled lipid, a blue shift in the emission maximum upon partitioning into the lipid bilayer indicates a more non-polar environment.
Protocol 2: Photostability Assessment
This protocol measures the rate of photobleaching of the two probes under continuous illumination.
Materials:
-
Vesicle samples containing either this compound or an NBD-labeled lipid, prepared as in Protocol 1.
-
Fluorescence microscope with a suitable light source and filter sets for both probes.
-
Image analysis software.
Methodology:
-
Sample Preparation: Place a drop of the vesicle suspension on a microscope slide and cover with a coverslip.
-
Microscopy:
-
Locate a field of view with fluorescent vesicles.
-
Using the appropriate filter set for each probe, continuously illuminate the sample with a constant light intensity.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for a total duration of several minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the vesicles in each image over time.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of decay of the fluorescence intensity is a measure of the photostability of the probe. A slower decay indicates higher photostability.
-
Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflow and a key signaling pathway concept.
Caption: Workflow for comparing this compound and NBD-labeled lipids.
Caption: Pyrene excimer formation as an indicator of membrane fluidity.
Conclusion
Both this compound and NBD-labeled lipids are powerful tools for investigating the properties of lipid membranes. The choice between them depends critically on the specific experimental question and the available instrumentation. Pyrene-based probes, including this compound, are advantageous for their long fluorescence lifetimes and the unique ability to form excimers, providing a ratiometric measure of membrane dynamics. However, their UV excitation requirement can be a limitation for live-cell imaging. NBD-labeled lipids, on the other hand, are excited by visible light and have been extensively used in a wide range of applications. Researchers should be mindful of the potential for the NBD moiety to perturb the membrane. This guide provides a foundation for making an informed decision and for designing experiments to quantitatively compare these and other fluorescent probes for membrane studies.
References
- 1. Pyrene-labeled lipids as tools in membrane biophysics and cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound 99 67000-89-9 [sigmaaldrich.com]
- 4. Pyrene-labeled lipids: versatile probes of membrane dynamics in vitro and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Bright and photostable push-pull pyrene dye visualizes lipid order variation between plasma and intracellular membranes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 1-Pyrenebutanol Eclipses DPH in Advanced Membrane Fluidity Studies
For researchers, scientists, and drug development professionals delving into the intricate dynamics of cell membranes, the choice of fluorescent probe is paramount. While 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) has long been a workhorse for assessing membrane fluidity, its limitations are becoming increasingly apparent. This guide provides a comprehensive comparison with 1-pyrenebutanol, a superior alternative for nuanced and accurate membrane fluidity analysis, supported by experimental principles and protocols.
This compound offers distinct advantages over DPH by providing insights into the lateral diffusion of membrane components, a more direct measure of fluidity, through its unique excimer-forming properties. DPH, in contrast, measures rotational diffusion via fluorescence polarization, which can be influenced by factors other than membrane fluidity, such as probe orientation and local environment.
Probing the Core Differences: this compound vs. DPH
A systematic comparison of the two probes reveals the fundamental distinctions in their methodologies and the information they provide.
| Feature | This compound | DPH (1,6-diphenyl-1,3,5-hexatriene) |
| Principle of Measurement | Excimer to Monomer (E/M) Fluorescence Ratio | Fluorescence Polarization/Anisotropy |
| Type of Fluidity Measured | Lateral diffusion of probe within the membrane | Rotational diffusion of the probe |
| Information Provided | Rate of molecular collisions, reflecting translational mobility | Hindrance to rotational motion |
| Typical Concentration | 1-10 µM | 1-10 µM |
| Excitation Wavelength | ~340 nm | ~360 nm |
| Emission Wavelength | Monomer: ~375-400 nm, Excimer: ~470 nm | ~430 nm |
| Key Advantage | Directly measures lateral mobility, a key aspect of fluidity. The ratio of excimer to monomer fluorescence is a sensitive indicator of changes in the dynamic properties of the membrane.[1] | High fluorescence quantum yield in non-polar environments.[2] |
| Key Disadvantage | Excimer formation can be influenced by probe concentration and local probe aggregation.[3] | Fluorescence anisotropy can be affected by probe orientation and its location within the membrane, not just fluidity. DPH is known to localize deep within the hydrophobic core of the bilayer.[4][5] |
Delving into the Methodologies: Experimental Protocols
Measuring Membrane Fluidity with this compound
This protocol outlines the measurement of membrane fluidity based on the ratio of excimer to monomer fluorescence of this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Liposomes or cell suspension
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Fluorometer capable of measuring dual-wavelength emission
Procedure:
-
Probe Incorporation: Incubate the liposomes or cells with this compound at a final concentration of 1-10 µM for 30-60 minutes at the desired temperature, protected from light.
-
Washing (for cells): Centrifuge the cell suspension to remove unincorporated probe and resuspend in fresh buffer.
-
Fluorescence Measurement:
-
Set the excitation wavelength to 340 nm.
-
Measure the fluorescence emission intensity at the monomer peak (~375-400 nm) and the excimer peak (~470 nm).
-
-
Data Analysis: Calculate the ratio of the excimer intensity (IE) to the monomer intensity (IM). An increase in the IE/IM ratio indicates an increase in membrane fluidity.
Measuring Membrane Fluidity with DPH
This protocol describes the use of DPH to determine membrane fluidity through fluorescence polarization.
Materials:
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran)
-
Liposomes or cell suspension
-
PBS or appropriate buffer
-
Fluorometer with polarization filters
Procedure:
-
Probe Incorporation: Add the DPH stock solution to the liposome (B1194612) or cell suspension to a final concentration of 1-10 µM. Incubate for 30-60 minutes at the desired temperature in the dark.
-
Fluorescence Polarization Measurement:
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities parallel (I||) and perpendicular (I⊥) to the vertically polarized excitation light.
-
-
Data Analysis: Calculate the fluorescence polarization (P) or anisotropy (r) using the following equations:
-
P = (I|| - G * I⊥) / (I|| + G * I⊥)
-
r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)
-
Where G is the grating correction factor. A decrease in P or r values corresponds to an increase in membrane fluidity.[6]
-
Visualizing the Processes
To better understand the underlying principles, the following diagrams illustrate the experimental workflows and a logical comparison of the two probes.
References
- 1. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Evidence that pyrene excimer formation in membranes is not diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mpikg.mpg.de [mpikg.mpg.de]
- 6. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 1-Pyrenebutanol Against Commercial Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of the fluorescent properties of 1-Pyrenebutanol against two widely used commercial fluorescent probes: Fluorescein and Rhodamine B. The following sections present a quantitative comparison of their key photophysical parameters, detailed experimental protocols for performance evaluation, and visual representations of relevant workflows and concepts.
Data Presentation: A Side-by-Side Comparison
The performance of a fluorescent probe is primarily defined by its photophysical characteristics. The table below summarizes the key performance indicators for this compound, Fluorescein, and Rhodamine B in ethanol (B145695), a common solvent for fluorescence spectroscopy.
| Property | This compound | Fluorescein | Rhodamine B |
| Excitation Max (λex) | ~340 nm | ~490 nm | ~543 nm |
| Emission Max (λem) | ~375 nm (monomer) | ~515 nm | ~565 nm |
| Quantum Yield (Φf) | ~0.65[1] | 0.79 - 0.97[2] | 0.49 - 0.70[3][4] |
| Fluorescence Lifetime (τf) | ~185 ns (in deoxygenated cells for 1-Pyrenebutyric acid)[5] | ~4.0 - 4.3 ns | ~1.7 - 2.7 ns[6] |
| Molar Extinction Coefficient (ε) | ~40,000 M⁻¹cm⁻¹ | ~70,000 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ |
| Photostability | Generally high for pyrene (B120774) derivatives | Moderate | High |
Note on this compound Data: The quantum yield is based on the parent pyrene molecule in ethanol[1]. The fluorescence lifetime is based on the structurally similar 1-pyrenebutyric acid in a deoxygenated cellular environment[5].
Key Performance Insights
This compound stands out with its exceptionally long fluorescence lifetime, which is orders of magnitude longer than that of Fluorescein and Rhodamine B. This property is highly advantageous for applications requiring temporal resolution, such as fluorescence lifetime imaging microscopy (FLIM) and for minimizing background autofluorescence. Its excitation in the UV range can be a consideration depending on the application and potential for photodamage to biological samples. The quantum yield of the parent pyrene molecule is high, suggesting that this compound is a bright fluorophore. Pyrene derivatives are also known for their excellent photostability.
Fluorescein is a widely used green-emitting fluorescent probe characterized by a high quantum yield, making it very bright. However, its fluorescence is pH-sensitive and it is more susceptible to photobleaching compared to Rhodamine B. Its shorter lifetime is suitable for standard fluorescence intensity-based assays.
Rhodamine B is a robust red-emitting fluorophore with high photostability and a good quantum yield. Its fluorescence is less sensitive to pH changes compared to fluorescein, making it a reliable choice for a broader range of biological environments.
Experimental Protocols
To ensure reproducibility and accurate comparison of fluorescent probes, standardized experimental protocols are essential. The following are detailed methodologies for measuring the key performance indicators discussed above.
Relative Fluorescence Quantum Yield Measurement
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a standard of known quantum yield.
Materials:
-
Spectroscopic grade solvent (e.g., ethanol)
-
Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a quartz cuvette (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test compound (this compound) and the fluorescence standard in the same spectroscopic grade solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the test compound and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each dilution, record the fluorescence emission spectrum, ensuring the entire emission band is captured.
-
Use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
For each corrected emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).
-
Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.
-
The quantum yield of the test sample (Φₓ) can be calculated using the following equation:
Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²)
where:
-
Φₛₜ is the quantum yield of the standard.
-
mₓ and mₛₜ are the slopes of the linear fits for the test sample and the standard, respectively.
-
nₓ and nₛₜ are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
-
Caption: Workflow for Relative Quantum Yield Measurement.
Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)
This protocol outlines the measurement of fluorescence lifetime using the TCSPC technique.
Materials:
-
Pulsed light source (e.g., picosecond laser or LED)
-
Sample holder and optics
-
High-speed photodetector (e.g., photomultiplier tube - PMT)
-
TCSPC electronics
-
Data acquisition and analysis software
Procedure:
-
Instrument Setup:
-
Set the repetition rate of the pulsed light source, ensuring the time between pulses is significantly longer than the expected fluorescence lifetime of the sample.
-
Align the optics to direct the excitation light to the sample and collect the emitted fluorescence onto the photodetector.
-
-
Instrument Response Function (IRF) Measurement:
-
Replace the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) to measure the instrument's response to the excitation pulse.
-
-
Sample Measurement:
-
Place the fluorescent sample in the holder and acquire the fluorescence decay data. The collection time will depend on the sample's brightness and the desired signal-to-noise ratio.
-
-
Data Analysis:
-
The collected data is a histogram of photon arrival times.
-
Deconvolute the instrument response function from the sample's fluorescence decay.
-
Fit the resulting decay curve with an exponential function (or multiple exponentials for complex decays) to determine the fluorescence lifetime(s).
-
Caption: Principle of Time-Correlated Single Photon Counting.
Photostability Assessment
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing and can be adapted for fluorescent probes.
Materials:
-
Light source with controlled and calibrated output (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
UV-Vis Spectrophotometer or Spectrofluorometer
-
Quartz cuvettes
-
Dark control sample holder
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent probe in the desired solvent with an absorbance of approximately 1.0 at its absorption maximum.
-
Initial Measurement: Measure the initial absorbance or fluorescence intensity of the sample before exposure to light.
-
Light Exposure:
-
Expose the sample to a controlled light source. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
-
Periodic Measurements: At defined time intervals, withdraw an aliquot of the exposed sample and the dark control and measure their absorbance or fluorescence intensity.
-
Data Analysis:
-
Plot the percentage of remaining absorbance or fluorescence intensity as a function of exposure time or energy.
-
The photostability can be quantified by determining the time or energy required for the signal to decrease to 50% of its initial value (the photobleaching half-life).
-
Caption: Workflow for Photostability Testing.
References
- 1. Concentration dependence of quantum yield of triplet-state production of pyrene in ethanol - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. biobostonconsulting.com [biobostonconsulting.com]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 1-Butanol Detection: Biosensors vs. Traditional Analytical Methods in Saccharomyces cerevisiae
For researchers, scientists, and drug development professionals, the accurate quantification of 1-butanol (B46404) in Saccharomyces cerevisiae cultures is critical for metabolic engineering and the development of microbial cell factories. This guide provides a detailed comparison of a genetically encoded biosensor with standard analytical techniques, offering insights into their respective performances, protocols, and applications.
This publication compares a validated 1-butanol biosensor in Saccharomyces cerevisiae with traditional analytical methods, namely Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI), as well as a potential enzymatic assay. The guide aims to provide an objective analysis of each method's performance, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Performance Comparison
The selection of a 1-butanol quantification method depends on various factors, including the required sensitivity, throughput, and the nature of the experimental setup. While analytical instruments offer high precision and accuracy, biosensors provide the advantage of in vivo, real-time monitoring.
| Feature | Promoter-Based Biosensor (Shi et al., 2017) | Gas Chromatography-FID (GC-FID) | High-Performance Liquid Chromatography-RI (HPLC-RI) | Enzymatic Assay (Alcohol Dehydrogenase) |
| Principle | 1-butanol inducible promoter driving fluorescent protein expression. | Separation of volatile compounds based on boiling point and interaction with a stationary phase, followed by detection by flame ionization. | Separation of compounds based on their interaction with a stationary phase, followed by detection based on changes in the refractive index of the eluent. | Enzymatic oxidation of 1-butanol by alcohol dehydrogenase, coupled to the reduction of NAD+, which is measured spectrophotometrically. |
| Limit of Detection (LOD) | Not explicitly reported; responsive to 0.2% (v/v) 1-butanol. | ~2.9 - 4.7 mg/L[1] | 0.29 g/L[2] | Dependent on enzyme kinetics and substrate concentrations. |
| Limit of Quantification (LOQ) | Not explicitly reported. | Not explicitly reported. | 0.96 g/L[2] | Dependent on enzyme kinetics and substrate concentrations. |
| Dynamic Range | Dose-dependent response up to 1.25% (v/v) 1-butanol. | Wide linear range, typically from mg/L to g/L. | Linear range of 0.31–5.0 mg/ml reported for ABE fermentation products.[3] | Dependent on enzyme concentration and substrate saturation. |
| Specificity | Specific to 1-butanol over ethanol (B145695) and 1-propanol.[2][4][5] | High, based on retention time. | Moderate, potential for co-elution with other fermentation byproducts. | Broad for primary alcohols. |
| Throughput | High (suitable for 96-well plate format). | Low to moderate (sample-by-sample analysis). | Low to moderate (sample-by-sample analysis). | High (suitable for 96-well plate format). |
| Real-time Monitoring | Yes | No | No | No |
| Sample Preparation | None (in vivo measurement). | Centrifugation and filtration of culture supernatant. | Centrifugation and filtration of culture supernatant. | Cell lysis or supernatant extraction. |
Signaling Pathway and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and implementing these detection methods.
Caption: Signaling pathway of the 1-butanol biosensor.
Caption: Experimental workflows for 1-butanol detection methods.
Experimental Protocols
Detailed methodologies are provided for the 1-butanol biosensor, GC-FID, HPLC-RI, and a plausible enzymatic assay.
Promoter-Based 1-Butanol Biosensor
This protocol is adapted from Shi et al. (2017).[2]
a. Strain and Plasmid Construction:
-
The Saccharomyces cerevisiae host strain (e.g., HZ848) is transformed with a plasmid containing the 1-butanol responsive promoter (e.g., P_YDL167C-T3 or P_YIL104C-T4) driving the expression of a fluorescent reporter gene (e.g., mCherry).
b. Cultivation and Induction:
-
Cultivate the yeast strains in synthetic dextrose (SD) medium with the appropriate amino acid dropout mix at 30°C with agitation.
-
After an initial growth period (e.g., 3 hours), add 1-butanol to final concentrations ranging from 0% to 1.25% (v/v) or use strains engineered to produce 1-butanol.
c. Fluorescence Measurement:
-
After a defined incubation period (e.g., 20 hours), transfer the cell cultures to a 96-well microplate.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorescent protein (e.g., 587 nm excitation and 610 nm emission for mCherry).
-
Normalize the fluorescence signal by the optical density at 600 nm (OD600) to account for differences in cell density.
d. Data Analysis:
-
Construct a dose-response curve by plotting the normalized fluorescence against the known 1-butanol concentrations.
-
Use this standard curve to determine the 1-butanol concentration in unknown samples.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This is a general protocol for the analysis of volatile organic compounds in fermentation broth.
a. Sample Preparation:
-
Collect a sample of the yeast culture.
-
Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 5 minutes).
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial.
-
Add an internal standard (e.g., 2-butanol (B46777) or isobutanol) to a known concentration to correct for injection volume variability.
b. GC-FID Analysis:
-
Use a GC system equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a wax column like DB-WAX or HP-INNOWAX).
-
Set the injector and detector temperatures (e.g., 200-250°C).
-
Program the oven temperature to achieve separation of 1-butanol from other fermentation products (e.g., hold at 70°C, then ramp to 190°C).
-
Inject the prepared sample into the GC.
c. Data Analysis:
-
Identify the 1-butanol peak based on its retention time compared to a pure standard.
-
Quantify the 1-butanol concentration by comparing the peak area (normalized to the internal standard) to a standard curve of known 1-butanol concentrations.
High-Performance Liquid Chromatography-Refractive Index Detector (HPLC-RI)
This protocol is suitable for the analysis of alcohols and other non-volatile compounds in fermentation media.
a. Sample Preparation:
-
Prepare the sample as described for GC-FID analysis (centrifugation and filtration).
b. HPLC-RI Analysis:
-
Use an HPLC system with a refractive index (RI) detector.
-
Employ a column suitable for the separation of organic acids and alcohols (e.g., an ion-exchange column like Aminex HPX-87H).
-
Use a suitable mobile phase, such as dilute sulfuric acid (e.g., 0.005 M H₂SO₄), at a constant flow rate (e.g., 0.5-0.6 mL/min).
-
Maintain the column at a constant temperature (e.g., 30-60°C).
-
Inject the prepared sample into the HPLC.
c. Data Analysis:
-
Identify the 1-butanol peak based on its retention time.
-
Quantify the concentration by comparing the peak area to a standard curve generated from known concentrations of 1-butanol.
Enzymatic Assay using Alcohol Dehydrogenase (ADH)
This is a plausible protocol adapted from commercially available alcohol dehydrogenase assay kits.
a. Reagent Preparation:
-
Prepare a reaction buffer (e.g., sodium pyrophosphate buffer, pH 8.8).
-
Prepare a solution of β-Nicotinamide adenine (B156593) dinucleotide (NAD+).
-
Prepare a solution of alcohol dehydrogenase (from Saccharomyces cerevisiae or other sources).
-
Prepare 1-butanol standards of known concentrations.
b. Sample Preparation:
-
Collect a sample of the yeast culture.
-
Prepare a cell-free extract by methods such as glass bead lysis or sonication, followed by centrifugation to remove cell debris. Alternatively, use the culture supernatant if 1-butanol is primarily extracellular.
c. Assay Procedure:
-
In a 96-well microplate, add the reaction buffer, NAD+ solution, and the sample or 1-butanol standard to each well.
-
Initiate the reaction by adding the alcohol dehydrogenase solution.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Monitor the increase in absorbance at 340 nm over time using a microplate reader. This measures the formation of NADH.
d. Data Analysis:
-
Calculate the initial rate of the reaction (ΔA340/minute) for each sample and standard.
-
Create a standard curve by plotting the reaction rate against the known 1-butanol concentrations.
-
Determine the 1-butanol concentration in the samples from the standard curve.
References
- 1. Application Note: HPLC Analysis For The Monitoring Of Fermentation Broth During ABE Fermentation Using Orofuel Fermentation Monitoring Column [bioprocessonline.com]
- 2. Improved Acetone-Butanol-Ethanol (ABE) Solution Analysis Using HPLC: Chromatograph Spectrum Deconvolution Using Asymmetric Gaussian Fit [scirp.org]
- 3. Acetone-butanol-ethanol fermentation analysis using only high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Pyrene-Based Fluorescent Probes for Copper Ion (Cu2+) Detection
For Researchers, Scientists, and Drug Development Professionals
The sensitive and selective detection of copper ions (Cu2+) is of paramount importance in environmental monitoring, biological systems, and pharmaceutical research due to the dual role of copper as both an essential trace element and a potential toxic substance at elevated concentrations.[1] Fluorescent probes have emerged as a powerful tool for this purpose, offering high sensitivity, operational simplicity, and the potential for real-time imaging. Among the various fluorophores utilized, pyrene (B120774) stands out due to its unique photophysical properties, including a long fluorescence lifetime, high fluorescence efficiency, and the ability to form excimers, which provides a distinct mechanism for ratiometric sensing.[1]
This guide provides a comparative analysis of selected pyrene-based fluorescent probes for Cu2+ detection, focusing on their performance metrics, sensing mechanisms, and experimental protocols.
Performance Comparison of Pyrene-Based Cu2+ Probes
The efficacy of a fluorescent probe is determined by several key performance indicators. The table below summarizes these metrics for a selection of recently developed pyrene-based probes for Cu2+ detection, offering a clear comparison of their capabilities.
| Probe Name/Identifier | Limit of Detection (LOD) | Binding Constant (K | Response Type | Solvent System | Reference |
| PYS | 9.3 x 10-8 M | 7.5 x 104 L/mol | Fluorescence Enhancement ("Turn-on") | Ethanol-HEPES buffer (8:2, v/v, pH 7.4) | [2][3] |
| PYB | 8.35 x 10-7 M | 799.65 M-1 | Fluorescence Quenching ("Turn-off") | DMF/HEPES-NaOH buffer (1:1, v/v, pH 7.4) | [4] |
| Probe L | 2.19 x 10-7 M | 4.95 x 106 M-1 | Excimer Formation ("Off-On-Off" for Cu2+/CN-) | Ethanol/Water (7:3, v/v, pH 7.0) | [5] |
| Probe P | 3.3 x 10-7 M | Not Reported | Fluorescence Enhancement ("Turn-on") | Water/Ethanol (7:3, v/v) | [1] |
| Probe 1 | Not Reported | 5.00 x 108 M-2 | Fluorescence Enhancement ("Turn-on") | Not Specified | [6] |
| TPA-PTH | 1.25 x 10-8 M | Not Reported | Fluorescence Quenching ("Turn-off") | Aqueous Environment | [7] |
Note: The performance of fluorescent probes can be influenced by the experimental conditions, including the solvent system and pH. Direct comparison should be made with this in consideration.
Signaling Mechanisms
Pyrene-based fluorescent probes for Cu2+ detection primarily operate through two main signaling pathways: "turn-off" (fluorescence quenching) and "turn-on" (fluorescence enhancement). The choice of mechanism depends on the specific design of the probe and its interaction with Cu2+.
Caption: "Turn-Off" signaling pathway for Cu2+ detection.
In a "turn-off" mechanism, the pyrene probe itself is highly fluorescent. Upon binding with Cu2+, mechanisms such as Photoinduced Electron Transfer (PET) from the pyrene fluorophore to the metal ion are activated, leading to a quenching of the fluorescence signal.[4]
Caption: "Turn-On" signaling pathway for Cu2+ detection.
Conversely, a "turn-on" probe is initially in a non-fluorescent or weakly fluorescent state. The binding of Cu2+ disrupts the quenching mechanism, for instance, through Chelation-Enhanced Fluorescence (CHEF), resulting in a significant increase in fluorescence intensity.[6] Some probes may also operate through the formation or disruption of pyrene excimers, which have a characteristic red-shifted emission compared to the monomer, allowing for ratiometric detection.[5]
Experimental Protocols
The following provides a generalized experimental workflow for the evaluation of pyrene-based fluorescent probes for Cu2+ detection. Specific parameters should be optimized based on the probe's characteristics.
References
- 1. arpgweb.com [arpgweb.com]
- 2. Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Application of Pyrene‐Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 7. researchgate.net [researchgate.net]
Navigating the Landscape of Transdermal Alcohol Biosensors: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the continuous and passive monitoring of alcohol consumption is a critical need. Transdermal alcohol biosensors, which measure ethanol (B145695) excreted through the skin, offer a non-invasive alternative to traditional methods like breathalyzers and blood tests. This guide provides an objective comparison of the performance of available transdermal alcohol biosensors, supported by experimental data, to aid in the selection of the most appropriate device for research and clinical applications.
Transdermal alcohol biosensors operate on the principle that a small percentage of ingested alcohol is eliminated through the skin via sweat and insensible perspiration.[1][2][3][4][5][6] These wearable devices capture and measure the concentration of this transdermally eliminated alcohol, providing a continuous or frequent record of alcohol consumption. This technology has evolved significantly, with newer generation devices showing marked improvements in accuracy and wearability.
Comparative Performance of Transdermal Alcohol Biosensors
The performance of transdermal alcohol biosensors is primarily evaluated based on their correlation with blood alcohol concentration (BAC) or breath alcohol concentration (BrAC), the time lag between alcohol consumption and its detection, and the reliability of the device. The following table summarizes key performance metrics from various studies.
| Device | Type | Correlation with BAC/BrAC | Lag Time | Key Findings & Error Rate | Malfunction/Failure Rate |
| BACtrack Skyn | Wrist-worn | High (r=0.77 to r=0.91 in controlled settings)[3][5] | Shorter lag time compared to older devices; peak TAC ~24-54 minutes after peak BrAC.[3][7] | Newer versions show low error rates, with estimates within 0.007% of true BAC in laboratory settings and 0.019% in the field.[2][8][9] Machine learning models significantly improve accuracy.[2][5][6][8][9] | Prototype versions had higher failure rates (16%-38%), while newer commercial versions have improved.[2][3][7][8][10] |
| SCRAM (Secure Continuous Remote Alcohol Monitor) | Ankle-worn | Moderate to High (generally positive correlation)[3][10] | Longer lag time; peak TAC ~69-120 minutes after peak BrAC.[3][7] Lag times for ankle-worn devices are approximately double those for wrist-worn devices.[1][11][12] | Good at detecting 5 or more drinks.[13] Performance may be affected by water accumulation.[10][14] Models for estimating BrAC from SCRAM data were less accurate than those from Skyn.[3] | Low (around 2%).[3][7][10] |
| WrisTAS | Wrist-worn | Variable (Sensitivity: 24%-85.6%; Specificity: 67.5%-92.94%)[3][10] | Mean time to peak TAC was 71 minutes.[3] | Erratic output and failure to record in a significant number of episodes led to a low overall true-positive hit rate (24%).[14] | High (around 8% reported in one study, with another noting erratic output in 67% of episodes).[3][10][14] |
A meta-analysis of 31 studies revealed a strong average correlation between transdermal alcohol concentration (TAC) and BAC/BrAC of r = 0.87 under controlled laboratory conditions.[1][11][12] This analysis also highlighted that wrist- or hand-worn devices tend to have stronger correlations and significantly shorter lag times compared to ankle-worn devices.[1][11][12]
Experimental Protocols for Performance Evaluation
The validation of transdermal alcohol biosensors typically involves controlled laboratory studies and, increasingly, real-world field studies.
Laboratory Validation Protocol:
-
Participant Recruitment: A cohort of participants is recruited, often with specific inclusion criteria related to their drinking habits (e.g., regular drinkers).[6][15]
-
Device Placement: Participants are fitted with the transdermal alcohol biosensor (e.g., on the wrist or ankle) and a reference device, typically a professional-grade breathalyzer.
-
Alcohol Administration: Participants consume a controlled dose of alcohol to achieve a target BAC (e.g., 0.08 g/dL).[7][14] In some studies, different doses and consumption rates are used to evaluate the sensor's response under various conditions.[6]
-
Data Collection:
-
Transdermal Alcohol Concentration (TAC): The biosensor continuously or intermittently records TAC data.
-
Breath Alcohol Concentration (BrAC): BrAC measurements are taken at regular intervals using a breathalyzer to establish a ground truth for alcohol concentration over time.[15]
-
-
Data Analysis: The collected TAC data is compared with the BrAC data to determine the correlation, lag time, sensitivity, and specificity of the biosensor. Machine learning algorithms are often employed to develop models that can predict BrAC from TAC data.[2][5][6][8][9]
Field Validation Protocol:
Field studies aim to evaluate the biosensor's performance in real-world conditions.
-
Participant Monitoring: Participants wear the transdermal biosensor for an extended period (e.g., days or weeks) in their natural environment.[2][6][8][9]
-
Self-Report and/or Remote Breathalyzer: Participants may be asked to self-report their alcohol consumption and/or provide periodic BrAC readings using a portable breathalyzer.[6]
-
Data Comparison: The sensor's data is then correlated with the self-reported drinking episodes and/or the BrAC readings to assess its accuracy and reliability in a less controlled setting.
Visualizing Key Processes
To better understand the underlying mechanisms and evaluation workflows, the following diagrams are provided.
References
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. Examining new-generation transdermal alcohol biosensor performance across laboratory and field contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accuracy of Wearable Transdermal Alcohol Sensors: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JMIR Research Protocols - Use of Transdermal Alcohol Sensors in Conjunction With Contingency Management to Reduce Alcohol Consumption in People With Alcohol Dependence Attending Alcohol Treatment Services: Protocol for a Pilot Feasibility Randomized Controlled Trial [researchprotocols.org]
- 5. A New Generation of Transdermal Alcohol Biosensing Technology: Practical Applications, Machine Learning Analytics, and Questions for Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Temporal Dynamics of Transdermal Alcohol Concentration Measured via New Generation Wrist-Worn Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Examining new‐generation transdermal alcohol biosensor performance across laboratory and field contexts: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Journal of Medical Internet Research - Accuracy of Wearable Transdermal Alcohol Sensors: Systematic Review [jmir.org]
- 11. researchgate.net [researchgate.net]
- 12. Validating transdermal alcohol biosensors: a meta-analysis of associations between blood/breath-based measures and transdermal alcohol sensor output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. transdermal alcohol sensors: Topics by Science.gov [science.gov]
- 14. scramsystems.com [scramsystems.com]
- 15. Comparing the Detection of Transdermal and Breath Alcohol Concentrations during Periods of Alcohol Consumption Ranging from Moderate Drinking to Binge Drinking - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Pyrenebutanol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance on the safe and proper disposal of 1-Pyrenebutanol. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This compound is classified as a hazardous substance, an irritant, and a combustible solid, necessitating careful handling and disposal.[1][2]
Hazard Summary & Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its primary hazards and to use the appropriate personal protective equipment.
| Hazard Classification | Description | Recommended PPE |
| Skin Irritant | Causes skin irritation.[2] | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritant | Causes serious eye irritation.[2] | Eyeshields or safety glasses[3] |
| Respiratory Irritant | May cause respiratory irritation.[2] | Dust mask (e.g., N95 type) |
| Combustible Solid | Can burn under certain conditions. | Store away from heat and ignition sources. |
This table summarizes key hazard data for quick reference.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound waste in a laboratory setting. This process is designed to minimize exposure and ensure compliance with hazardous waste regulations.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, wipes, weighing paper).
-
Crucially, do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]
2. Containerization:
-
Use a sturdy, leak-proof container that is compatible with solid chemical waste.
-
The container must have a secure, tight-fitting lid to prevent the release of dust.[3]
-
For solutions containing dissolved this compound, use a compatible, sealed liquid waste container. Do not fill it to more than 90% capacity to allow for vapor expansion.[4]
3. Labeling:
-
As soon as the first item of waste is added, affix a hazardous waste label to the container.
-
The label must include:
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from heat sources and incompatible materials, such as oxidizing agents.[1]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Follow all institutional and local regulations for the final disposal process.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill & Emergency Procedures
In the event of a spill, follow these procedures:
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (gloves, safety glasses, dust respirator).[1]
-
Use dry clean-up procedures; avoid generating dust.[1]
-
Sweep or vacuum up the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[1]
-
Wash the area with large amounts of water and prevent runoff into drains.[1]
-
-
Major Spills:
-
Evacuate the area and advise personnel.
-
Alert Emergency Responders and inform them of the location and nature of the hazard.[1]
-
-
Personal Contact:
-
If skin contact occurs: Immediately remove all contaminated clothing and flush skin and hair with running water and soap. Seek medical attention if irritation occurs.[1]
-
If in eyes: Immediately flush with running water for at least 15 minutes. Seek medical attention.
-
If inhaled: Remove from the contaminated area and move to fresh air.[1]
-
By following these detailed procedures, laboratory professionals can handle and dispose of this compound safely, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: Essential Protocols for Handling 1-Pyrenebutanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Pyrenebutanol, including detailed operational and disposal plans. Adherence to these protocols is critical for minimizing risk and ensuring regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2][3]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[1] | Protects against splashes and dust particles that can cause serious eye irritation[1][3]. Contact lenses should not be worn as they can absorb irritants[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, polychloroprene, butyl rubber).[1] | Prevents skin contact, which can lead to irritation and dermatitis[1]. Gloves should be inspected for degradation and replaced regularly[1]. |
| Respiratory Protection | NIOSH-approved N95 dust mask or a higher-level respirator if dust generation is significant.[2] | Minimizes the inhalation of airborne particles that may cause respiratory tract irritation[1][3]. |
| Body Protection | Laboratory coat, overalls, or a PVC apron.[1] | Protects skin and clothing from contamination[4]. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Post-Handling :
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn[4].
-
Clean and decontaminate all work surfaces and equipment used[4].
-
Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents[1].
-
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed to ensure safety and environmental protection.
Spill Response Protocol
| Spill Size | Procedure |
| Minor Spill | 1. Clean up spills immediately.[1]2. Wear appropriate PPE, including respiratory protection.[1]3. Use dry clean-up procedures to avoid generating dust.[1]4. Sweep or vacuum the material and place it in a sealed, labeled container for disposal.[1] |
| Major Spill | 1. Evacuate personnel from the immediate area and alert others.[1]2. Advise emergency responders of the location and nature of the hazard.[1]3. Only trained personnel with appropriate PPE should handle the cleanup. |
Waste Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations[1][5].
-
Segregation : Designate a specific, clearly labeled waste container for this compound and contaminated materials. Do not mix with other waste streams[6].
-
Containerization : Use a sturdy, leak-proof, and compatible container with a secure lid[6].
-
Labeling : The container must be clearly labeled as "Hazardous Waste" with the full chemical name and associated hazards[6].
-
Disposal : Contact a licensed professional waste disposal service to arrange for proper disposal. Methods may include burial in a licensed landfill or incineration[1][6]. Do not allow the product to enter drains[4][7].
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 1-Pyrenbutanol 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C20H18O | CID 2762672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
